Lasiodonin
Description
Properties
IUPAC Name |
3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Lasiodonin from Isodon serra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, an ent-kaurane diterpenoid isolated from Isodon serra, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its natural source. It details comprehensive experimental protocols, summarizes key quantitative data, and elucidates the molecular signaling pathways modulated by this bioactive compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Isodon serra, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for treating various ailments, including inflammation and cancer. Phytochemical investigations of this plant have led to the discovery of a rich diversity of bioactive diterpenoids, with this compound being a prominent constituent. Structurally similar to the well-studied Oridonin, this compound exhibits a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for further pharmacological investigation and potential therapeutic development. This guide focuses on the technical aspects of this compound's discovery and isolation from I. serra.
Extraction and Isolation of this compound
The isolation of this compound from Isodon serra is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields can vary depending on factors such as the geographical origin of the plant material, harvest time, and extraction methodology, the general procedure follows a well-established workflow for the separation of diterpenoids.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from the aerial parts of Isodon serra.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation of diterpenoids from Isodon species.
2.2.1. Plant Material and Extraction
-
Preparation of Plant Material: The aerial parts of Isodon serra are collected and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction: The powdered plant material (e.g., 5 kg) is extracted with 70% aqueous acetone (3 x 15 L) at room temperature for 72 hours for each extraction cycle. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
2.2.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc fractions are combined and concentrated to yield the EtOAc-soluble fraction, which is enriched in diterpenoids.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography (100-200 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., from 100:0 to 0:100) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system such as chloroform-methanol (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to afford pure this compound.
Quantitative Data
Specific quantitative yield data for this compound from Isodon serra is not widely reported in the literature and can be highly variable. However, studies on the related compound Oridonin in various Isodon species have shown that the yield of these diterpenoids can range from as low as 0.01% to over 1% of the dry weight of the plant material. The yield is influenced by genetic and environmental factors.
| Parameter | Description | Reference Value Range |
| Starting Material | Dry weight of Isodon serra aerial parts | 1 - 10 kg |
| Crude Extract Yield | Percentage of the initial dry weight | 5 - 15% |
| EtOAc Fraction Yield | Percentage of the crude extract | 10 - 30% |
| Pure this compound Yield | Percentage of the initial dry weight | Not consistently reported; estimated to be in the range of 0.01 - 0.5% |
Table 1: Summary of potential yields in the isolation of this compound.
Biological Activities and Signaling Pathways
While research on this compound is ongoing, studies on the closely related diterpenoid, Oridonin, provide significant insights into its potential mechanisms of action. This compound is believed to exert its biological effects, including anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. In pathological conditions such as chronic inflammation and cancer, this pathway is often constitutively active. This compound, similar to Oridonin, is proposed to inhibit the NF-κB pathway.
Mechanism: this compound is thought to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. This compound is believed to trigger apoptosis through the intrinsic, or mitochondrial, pathway.
Mechanism: this compound is thought to modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift in balance increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are critical for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers. Evidence from studies on Oridonin suggests that this compound may also inhibit these pro-survival pathways.
| Signaling Pathway | Key Proteins | Proposed Effect of this compound |
| PI3K/Akt | PI3K, Akt, mTOR | Inhibition of phosphorylation, leading to decreased cell survival and proliferation. |
| MAPK | ERK, JNK, p38 | Modulation of phosphorylation, contributing to the induction of apoptosis. |
Table 2: Proposed effects of this compound on key signaling pathways.
Conclusion and Future Directions
This compound, a bioactive diterpenoid from Isodon serra, presents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the methodologies for its isolation and purification, along with insights into its potential mechanisms of action based on current research. While a substantial amount of research has been conducted on the related compound Oridonin, further studies are warranted to specifically elucidate the pharmacological profile of this compound. Future research should focus on optimizing isolation protocols to improve yields, conducting detailed investigations into its effects on a wider range of signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this compound and other natural products from Isodon serra holds significant promise for the discovery of new medicines to address unmet medical needs.
Lasiodonin: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the botanical sources of this compound, its distribution within the plant, and its biosynthetic origins. Furthermore, this document details established protocols for the extraction, isolation, and quantitative analysis of this compound, providing a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Occurrence and Botanical Sources
This compound is primarily isolated from medicinal plants belonging to the genus Isodon (formerly known as Rabdosia), a member of the Lamiaceae (mint) family. These perennial herbs are predominantly distributed across Asia, particularly in China, Japan, and Korea, where they have a long history of use in traditional medicine.
While a multitude of Isodon species are known to produce a rich diversity of ent-kaurane diterpenoids, this compound has been specifically identified in several species. The concentration of this compound can vary significantly depending on the plant species, geographical location, time of harvest, and the specific plant part analyzed.
Table 1: Quantitative Analysis of this compound and Related Diterpenoids in Isodon Species
| Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Isodon japonicus | Leaves (August) | Enmein | 13.55 | HPLC-UV | [1] |
| Oridonin | 10.28 | HPLC-UV | [1] | ||
| Ponicidin | 9.59 | HPLC-UV | [1] | ||
| Leaves (October) | Enmein | 21.88 | HPLC-UV | [1] | |
| Oridonin | 17.93 | HPLC-UV | [1] | ||
| Ponicidin | 18.02 | HPLC-UV | [1] | ||
| Stems (August) | Enmein | 0.46 | HPLC-UV | [1] | |
| Oridonin | 0.36 | HPLC-UV | [1] | ||
| Ponicidin | 0.27 | HPLC-UV | [1] | ||
| Stems (October) | Enmein | 0.33 | HPLC-UV | [1] | |
| Oridonin | 0.19 | HPLC-UV | [1] | ||
| Ponicidin | 0.19 | HPLC-UV | [1] | ||
| Flowers (October) | Enmein | 44.28 | HPLC-UV | [1] | |
| Oridonin | 48.11 | HPLC-UV | [1] | ||
| Ponicidin | 26.23 | HPLC-UV | [1] | ||
| Isodon rubescens | Not Specified | This compound | Varies | HPLC-MS/MS | [2] |
| Oridonin | Varies | HPLC-MS/MS | [2] | ||
| Ponicidin | Varies | HPLC-MS/MS | [2] |
Note: Specific quantitative data for this compound across a wide variety of species and plant parts is not extensively available in the literature, representing a gap for future research. The data presented for related, well-studied diterpenoids from the same plant genus provides a valuable comparative context.
Biosynthesis of this compound
The biosynthesis of this compound, like other ent-kaurane diterpenoids, begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGDP). The pathway involves a series of enzymatic cyclizations and subsequent oxidative modifications.
The initial steps leading to the formation of the core ent-kaurane skeleton are relatively well-understood. These reactions are catalyzed by two key types of enzymes: copalyl diphosphate synthases (CPS) and ent-kaurene synthases (KS).
Following the formation of ent-kaurene, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and other functionalizations of the ent-kaurane skeleton, leading to the vast structural diversity of diterpenoids found in Isodon species. While the precise enzymatic cascade and intermediates leading specifically to this compound have not been fully elucidated, it is hypothesized to proceed through a series of hydroxylations at various positions on the ent-kaurene backbone. The identification and functional characterization of the specific CYP450s involved in this compound biosynthesis is an active area of research.
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of this compound from Isodon plant material. Optimization of solvent systems and chromatographic conditions may be required depending on the specific plant matrix and desired purity.
Methodology Details:
-
Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 95% ethanol or methanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation. Repeat the extraction process 2-3 times.
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with the same solvent systems.
-
-
Concentration: Combine the filtrates from the extraction steps and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with a nonpolar solvent (e.g., petroleum ether) to remove lipids and pigments, followed by a medium-polarity solvent (e.g., ethyl acetate). The diterpenoids, including this compound, will typically be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate solvent system.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Final Purification: Combine fractions containing this compound and subject them to further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from an appropriate solvent system to yield pure this compound.
Quantitative Analysis of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over a period of 20-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 230-240 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh a known amount of the powdered plant material or extract. Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication for 30-60 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion and Future Perspectives
This compound remains a promising natural product with significant therapeutic potential. The genus Isodon serves as its primary natural source, with the leaves and flowers generally containing higher concentrations of this and other bioactive diterpenoids. While the initial stages of its biosynthesis are understood, the specific enzymatic machinery responsible for the later, oxidative modifications of the ent-kaurane skeleton to produce this compound are yet to be fully characterized. Further research in this area, including the identification and functional analysis of the involved cytochrome P450 enzymes, will be crucial for enabling the biotechnological production of this compound and its derivatives through synthetic biology approaches. Additionally, more extensive quantitative studies across a broader range of Isodon species and geographical locations are needed to identify high-yielding natural sources and to better understand the factors influencing this compound accumulation.
References
- 1. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous qualitative and quantitative analysis of 28 components in Isodon rubescens by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Lasiodonin: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Lasiodonin, a complex ent-kaurane diterpenoid isolated from Rabdosia rubescens, has garnered significant interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the key enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of its likely precursor, Oridonin, and a putative final conversion to this compound. We present the key enzyme families involved, the regulatory networks governed by plant hormones, and standardized experimental protocols for pathway elucidation. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) pathway in the plastids. The pathway can be broadly divided into three stages: the formation of the characteristic ent-kaurane skeleton, a series of oxidative modifications to form the key intermediate Oridonin, and a final putative conversion to this compound.
Stage 1: Formation of the ent-Kaurene Skeleton
The initial steps of this compound biosynthesis are shared with the biosynthesis of gibberellins, a class of plant hormones.
-
GGPP to ent-Copalyl Diphosphate (ent-CPP): The linear precursor GGPP is first cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-CPP.
-
ent-CPP to ent-Kaurene: Subsequently, ent-kaurene synthase (KS) catalyzes a second cyclization reaction to produce the tetracyclic diterpene hydrocarbon, ent-kaurene, which is the foundational skeleton of all ent-kaurane diterpenoids, including this compound.
Stage 2: Oxidative Modifications to Oridonin
Following the formation of the ent-kaurene skeleton, a series of extensive oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). These reactions are responsible for the vast structural diversity of diterpenoids. In the case of this compound, the key and well-studied intermediate is Oridonin.
Recent studies on Isodon rubescens have identified members of the CYP706V subfamily as key players in the early oxidative steps of Oridonin biosynthesis. Specifically, IrCYP706V2 and IrCYP706V7 have been shown to oxidize the ent-kaurene core. The biosynthesis of Oridonin from ent-16-kaurene has been confirmed through tracer experiments in Isodon japonicus. While the exact sequence of all hydroxylation and oxidation steps leading to Oridonin is not fully elucidated, it involves multiple enzymatic modifications of the ent-kaurene ring system.
Stage 3: Putative Conversion of Oridonin to this compound
This compound is structurally very similar to Oridonin. The primary difference lies in the acetylation at the C-14 hydroxyl group and the absence of a hydroxyl group at C-1 in this compound compared to Oridonin. This suggests that the final step in this compound biosynthesis is likely the enzymatic conversion from Oridonin or a closely related precursor. This conversion would likely be catalyzed by an acetyltransferase. However, the specific enzyme responsible for this final step has not yet been identified and characterized.
Key Enzymes and Their Putative Functions
The biosynthesis of this compound relies on several classes of enzymes. While not all have been specifically characterized for this pathway, research on related diterpenoids in the Lamiaceae family provides a strong basis for their putative roles.
| Enzyme Class | Specific Enzymes (Putative/Identified) | Function |
| Diterpene Synthases | ent-Copalyl Diphosphate Synthase (CPS) | Cyclization of GGPP to ent-CPP. |
| ent-Kaurene Synthase (KS) | Cyclization of ent-CPP to ent-kaurene. | |
| Cytochrome P450s | IrCYP706V2, IrCYP706V7 | Oxidation of the ent-kaurene skeleton. |
| Other CYPs | Multiple hydroxylation and oxidation steps. | |
| Transferases | Putative Acetyltransferase | Acetylation of the C-14 hydroxyl group of an Oridonin-like precursor. |
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is tightly regulated in plants, often in response to developmental cues and environmental stresses. Plant hormones, particularly jasmonates and gibberellins, play a crucial role in this regulation.
Jasmonate Signaling
Jasmonates, including methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite biosynthesis. Transcriptomic studies in Isodon rubescens have shown that MeJA treatment leads to the upregulation of genes encoding key enzymes in the Oridonin biosynthetic pathway, including those for diterpene synthases and cytochrome P450s. This induction is mediated by a cascade of transcription factors.
The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors (TFs) such as MYC2 (a bHLH TF), ERFs (Ethylene Response Factors), and MYBs. These TFs then bind to the promoters of the biosynthetic genes and activate their transcription.
Physical and chemical properties of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside its known biological effects and the experimental methodologies employed in its study. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₆ | [1] |
| Molecular Weight | 364.43 g/mol | [1] |
| CAS Number | 38602-52-7 | |
| IUPAC Name | (1R,4aR,6aS,7S,10aR,10bS)-1,7-dihydroxy-1,10a-dimethyl-8-methylidene-2,3,4,4a,5,6,6a,7,8,9,10,10b-dodecahydrophenanthro[3,2-b]furan-4,6(1H)-dione | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and identification of this compound. While a comprehensive public database of its spectral data is not available, the following sections outline the expected spectral characteristics based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous protons in different chemical environments. Key signals would include those corresponding to methyl groups, methylene protons, methine protons, and hydroxyl protons. The chemical shifts and coupling constants of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 20 carbon atoms in the this compound molecule. The chemical shifts would be indicative of the carbon types, such as carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:
-
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.
-
Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the lactone and ketone groups.
-
Bands in the region of 1640-1680 cm⁻¹ due to the C=C stretching vibration of the exocyclic methylene group.
-
C-H stretching and bending vibrations for the aliphatic and olefinic protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the ESI-MS spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 365.43. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Tandem Mass Spectrometry (MS/MS): The MS/MS spectrum of the protonated molecule would reveal characteristic fragmentation patterns. The cleavage pathways are influenced by the positions of the functional groups and the overall structure of the molecule, providing valuable structural information.
Biological and Pharmacological Activities
This compound has demonstrated a range of biological activities, with its anticancer and immunosuppressive properties being the most extensively studied.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is multifaceted and appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
One of the key signaling pathways modulated by this compound is the PI3K/Akt pathway . This pathway is crucial for cell survival, proliferation, and growth. This compound has been observed to inhibit the phosphorylation of Akt, a key protein in this pathway. This inhibition leads to the downstream regulation of apoptosis-related proteins. Specifically, this compound treatment has been associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 . The increased Bax/Bcl-2 ratio is a critical factor in triggering the intrinsic pathway of apoptosis.
Immunosuppressive Activity
This compound has also been reported to possess immunosuppressive properties. It can inhibit the proliferation of lymphocytes, which are key cells of the immune system. This effect suggests its potential therapeutic application in autoimmune diseases and organ transplantation.
Experimental Protocols
This section provides an overview of standard experimental protocols that can be adapted for the study of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
A Comprehensive Technical Guide to the Mechanism of Action of Lasiodonin in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Much of the detailed molecular research has been conducted on Oridonin, a closely related diterpenoid compound with a structure and activity profile highly similar to Lasiodonin. This document synthesizes findings on both compounds to provide a comprehensive overview, with specific attributions made where possible.
Executive Summary
This compound, an active diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, targeting several core processes essential for tumor growth and survival. This technical guide elucidates the primary mechanisms through which this compound exerts its anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways. Furthermore, it provides a summary of its efficacy across various cancer cell lines, details of key experimental protocols for its study, and visual representations of the molecular pathways it modulates.
Core Mechanisms of Anti-Cancer Action
This compound's efficacy stems from its ability to simultaneously disrupt multiple cellular processes that are fundamental to cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism of this compound-induced cancer cell death. This process is initiated through the intrinsic (mitochondrial) pathway, characterized by the following key events:
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It significantly downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.[2]
-
Mitochondrial Disruption: The increased membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This involves the activation of initiator caspase-9, which in turn activates the primary executioner caspase, caspase-3.[2][3][4] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Induction of Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3] This prevents the cells from entering mitosis and undergoing cell division. The key molecular events include:
-
Downregulation of G2/M Transition Proteins: this compound has been shown to decrease the expression of key proteins required for the G2/M transition, such as Cyclin B1.[3]
-
Modulation of Cyclin-Dependent Kinases (CDKs): The activity of CDKs, the master regulators of the cell cycle, is altered. Oridonin treatment has been associated with changes in p-CDK1 levels.[3]
-
Upregulation of Cell Cycle Inhibitors: The expression of cell cycle inhibitors like p21 is often increased following treatment, which contributes to the cell cycle blockade.[3][4]
Inhibition of Pro-Survival Signaling Pathways
This compound targets and inhibits several key signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is often dysregulated in cancer.[5][6][7] this compound and Oridonin significantly inhibit the phosphorylation, and thus the activation, of key components of this pathway, including PI3K and Akt.[3][8] This inhibition contributes to the observed decrease in cell proliferation and induction of apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell proliferation.[9][10] Aberrant activation of this pathway is common in many cancers.[11] Oridonin has been shown to reduce the phosphorylation of key MAPK pathway proteins like ERK, thereby inhibiting its pro-proliferative signaling.[12]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer by promoting cell proliferation and suppressing apoptosis.[13][14][15] Constitutive NF-κB activity is a hallmark of many tumors.[13] this compound's anti-inflammatory properties are linked to its ability to suppress this pathway, which also contributes to its anti-cancer effects.
Anti-Angiogenic and Anti-Metastatic Effects
Beyond its direct effects on cancer cells, this compound also targets the tumor microenvironment.
-
Anti-Angiogenesis: It inhibits the formation of new blood vessels (angiogenesis), a process critical for tumor growth and nutrient supply.[16][17] Oridonin has been shown to suppress the proliferation and migration of endothelial cells (HUVECs) and inhibit tube formation.[16][17] This effect is partly mediated by blocking the VEGF-induced Notch signaling pathway.[16][18]
-
Anti-Metastasis: this compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[12][16][18] It can impede the epithelial-mesenchymal transition (EMT) and impair the ability of cancer cells to cross the endothelial barrier.[12][16]
Quantitative Data Summary: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[19] The IC50 values for Oridonin, a close analogue of this compound, demonstrate its potent cytotoxic activity against a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| UM1 | Oral Squamous Cell Carcinoma | Varies (Dose-dependent effects shown) | Not Specified | [3] |
| SCC25 | Oral Squamous Cell Carcinoma | Varies (Dose-dependent effects shown) | Not Specified | [3] |
| HeLa | Cervical Cancer | ~18.9 (for Shikonin, similar action) | Not Specified | [20] |
| MCF-7 | Breast Cancer | Varies (Dose-dependent effects shown) | Not Specified | [4] |
| HUVECs | Endothelial Cells (Angiogenesis Model) | ~2.5 | Not Specified | [16] |
Note: Data is primarily for Oridonin due to its extensive study. The efficacy of this compound is expected to be in a similar range.
Key Experimental Protocols
The following protocols are foundational for investigating the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against this compound concentration and use non-linear regression to determine the IC50 value.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound at various concentrations or time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations: Pathways and Workflows
This compound-Induced Apoptosis Pathway
References
- 1. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies [mdpi.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling | PLOS One [journals.plos.org]
- 17. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shikonin regulates HeLa cell death via caspase-3 activation and blockage of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Lasiodonin and its Analogue Oridonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is an ent-kaurane diterpenoid isolated from Rabdosia species, a genus of plants used in traditional medicine. While this compound is a compound of significant interest, the vast majority of detailed mechanistic and quantitative research into the anti-inflammatory properties of this class of molecules has focused on its close structural analogue, Oridonin. Oridonin, the major active diterpenoid from Rabdosia rubescens, has been extensively studied and serves as a powerful model for understanding the therapeutic potential of these natural products.[1][2] This technical guide will primarily detail the well-documented anti-inflammatory activities and mechanisms of Oridonin as a representative compound, providing a robust framework for research and development professionals.
Core Mechanisms of Action
Oridonin exerts its potent anti-inflammatory effects by modulating several key signaling pathways integral to the inflammatory response. Its multi-target profile makes it a compelling candidate for therapeutic development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active p65/p50 NF-κB dimer to the nucleus.[3]
Oridonin has been shown to potently inhibit this pathway. It prevents the phosphorylation and subsequent degradation of IκBα.[4] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α, as well as enzymes such as iNOS and COX-2.[5][6][7]
Direct Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18.[8] Dysregulation of the NLRP3 inflammasome is linked to a host of chronic inflammatory diseases.[1]
Research has identified Oridonin as a specific, covalent inhibitor of the NLRP3 inflammasome.[1][2] It forms a covalent bond with Cysteine 279 (Cys279) within the NACHT domain of the NLRP3 protein.[1][8] This direct interaction physically blocks the recruitment of NEK7, a kinase essential for inflammasome assembly and activation.[2][8] By preventing this interaction, Oridonin effectively halts inflammasome activation and the subsequent release of mature IL-1β, without affecting other inflammasomes like AIM2 or NLRC4.[8]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways—including p38, JNK, and ERK—are crucial for translating extracellular signals into cellular inflammatory responses. Oridonin has been demonstrated to suppress the activation of these pathways. Specifically, it inhibits the TNF-α-induced phosphorylation of p38 and JNK.[5][9] By attenuating MAPK signaling, Oridonin further reduces the expression of downstream inflammatory mediators.[5]
Quantitative Data on Anti-inflammatory Effects
The following table summarizes key quantitative data from in vitro studies, demonstrating the potent and dose-dependent anti-inflammatory activity of Oridonin.
| Target Mediator/Protein | Cell Line | Stimulant | Oridonin Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.28 µM (Analogue 4c) | IC50 of 0.28 µM | [10] |
| IL-1β Secretion | Mouse Macrophages | ATP | 780.4 nM | IC50 of 780.4 nM | [11] |
| IL-1β, IL-6, TNF-α | RAW 264.7 Macrophages | LPS | 8 µM | Significant inhibition of mRNA expression | [12] |
| iNOS, COX-2 | RAW 264.7 Macrophages | M. marinum | 8 µM | Significant inhibition of protein expression | [12] |
| p-IκBα, p-NF-κB p65 | T Lymphocytes | MOG | 15 mg/kg (in vivo) | Significant inhibition of phosphorylation | [4] |
| IL-6, IL-8, MCP-1 | HUVECs | TNF-α | Not specified | Dramatic inhibition of expression | [5] |
| IL-1β, COX-2, TNF-α, IL-6 | Esophageal Tissue (in vivo) | 4-NQO | Low & High Doses | Significant decrease in serum levels | [13] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for validating anti-inflammatory activity. Below are methodologies for core in vitro assays.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[14][15]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability/Griess assay, 6-well for Western blot/PCR) and allow them to adhere overnight.[16]
-
Pre-treat cells with various concentrations of Oridonin (or vehicle control, e.g., DMSO) for 1-2 hours.[17]
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[16]
-
Incubate for a specified period (e.g., 15-30 min for signaling protein phosphorylation, 24 hours for cytokine/NO measurement).[17]
-
Collect the cell culture supernatant for NO and cytokine analysis and lyse the cells for protein or RNA extraction.[18]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[19]
-
Reagents: Griess Reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[20]
-
Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Solution A and B) to each sample.[20]
-
Incubate the plate in the dark at room temperature for 10-15 minutes.[20]
-
Measure the absorbance at 540 nm using a microplate reader.[21]
-
Quantify nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[22]
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[23]
-
Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate (e.g., TMB) to produce a colorimetric signal.[24][25]
-
Procedure:
-
Coat a high-binding 96-well plate with a capture antibody overnight at 4°C.[24]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours.[23]
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[26]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[24]
-
Wash the plate and add Avidin-HRP or Streptavidin-HRP. Incubate for 30 minutes.[26]
-
Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid (H₂SO₄).[26]
-
Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.[26]
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect changes in the levels and phosphorylation status of key signaling proteins.[27]
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[27]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[28]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[27]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[27]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.[27][29]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[27]
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The extensive body of research on Oridonin, a close analogue of this compound, provides compelling evidence of its potent anti-inflammatory properties. By simultaneously inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways and directly neutralizing the NLRP3 inflammasome, Oridonin presents a multi-pronged therapeutic strategy.[5][30] Its efficacy in various in vitro and in vivo models highlights its potential as a lead compound for the development of novel drugs targeting a wide spectrum of inflammatory diseases, from autoimmune disorders to neuroinflammation and atherosclerosis.[4][8][30] Further investigation into this compound itself is warranted to determine if it shares this promising pharmacological profile.
References
- 1. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [Oridonin ameliorates experimental autoimmune encephalomyelitis by inhibiting NF-κB signaling in T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oridonin Attenuates TNBS-induced Post-inflammatory Irritable Bowel Syndrome via PXR/NF-κB Signaling - ProQuest [proquest.com]
- 8. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Oridonin Inhibits Mycobacterium marinum Infection-Induced Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Nitric Oxide Griess Assay [bio-protocol.org]
- 22. Protocol Griess Test [protocols.io]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. biomatik.com [biomatik.com]
- 26. bowdish.ca [bowdish.ca]
- 27. benchchem.com [benchchem.com]
- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 29. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Lasiodonin: A Technical Guide for Researchers
For Immediate Release
Executive Summary
Lasiodonin, an ent-kaurane diterpenoid isolated from the medicinal plant Rabdosia rubescens, presents a promising yet underexplored avenue for neuroprotective drug discovery. While the broader class of ent-kaurane diterpenoids and extracts of Rabdosia rubescens have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective activities, specific quantitative data on this compound's efficacy and its precise mechanisms of action in neurological contexts remain scarce in publicly available literature.[1][2][3] This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining a systematic approach to investigate and characterize the neuroprotective effects of this compound. By providing detailed experimental protocols and frameworks for data analysis, this document aims to bridge the current knowledge gap and accelerate research into this promising natural compound.
Introduction to this compound
This compound is a bioactive diterpenoid compound derived from Rabdosia rubescens, a plant with a long history in traditional medicine for treating inflammatory conditions.[4][5] Structurally, it belongs to the ent-kaurane class of diterpenoids, a group of natural products known for a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][3][6] The general therapeutic potential of Rabdosia rubescens extracts, often attributed to its diterpenoid constituents like Oridonin (a closely related compound), suggests that this compound may also possess significant neuroprotective properties.[4][5] These properties are likely mediated through the modulation of key cellular pathways involved in oxidative stress, inflammation, and apoptosis—hallmarks of many neurodegenerative diseases.
Proposed Experimental Framework to Elucidate Neuroprotective Effects
The following sections outline a comprehensive experimental workflow to systematically evaluate the neuroprotective potential of this compound.
In Vitro Neuroprotection Assays
The initial phase of investigation should focus on cellular models of neurodegeneration to assess this compound's ability to protect neurons from various insults.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
3.1.1 Cell Viability and Cytotoxicity
-
Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells and to quantify its protective effect against a neurotoxic challenge.
-
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media.
-
Toxicity Assessment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours, followed by co-incubation with a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) oligomers to model oxidative stress, Parkinson's disease, or Alzheimer's disease, respectively.
-
Quantification: After 24 hours of toxin exposure, measure cell viability using the MTT assay. Additionally, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
-
Data Presentation:
| This compound Conc. (µM) | Neurotoxin | % Cell Viability (MTT) | % LDH Release |
| 0 (Control) | None | 100 ± 5.0 | 5.0 ± 1.2 |
| 0 | Toxin | 52 ± 4.5 | 45.0 ± 3.8 |
| 1 | Toxin | 65 ± 5.1 | 35.2 ± 3.1 |
| 10 | Toxin | 78 ± 4.8 | 22.5 ± 2.5 |
| 50 | Toxin | 85 ± 5.3 | 15.1 ± 2.0 |
Table 1: Hypothetical Neuroprotective Effects of this compound on Cell Viability.
Mechanistic Assays: Oxidative Stress
-
Objective: To investigate if this compound's neuroprotective effects are mediated by reducing oxidative stress.
-
Methodology:
-
Intracellular ROS Measurement: Treat neuronal cells with this compound followed by a pro-oxidant stimulus (e.g., H₂O₂). Measure the generation of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Lipid Peroxidation Assay: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the levels of reduced glutathione (GSH) in cell lysates from treated and control groups.
-
-
Data Presentation:
| Treatment | ROS Levels (Fold Change) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Levels (µmol/g protein) |
| Control | 1.0 ± 0.1 | 1.2 ± 0.2 | 150 ± 10 | 8.5 ± 0.7 |
| Toxin | 3.5 ± 0.4 | 4.8 ± 0.5 | 85 ± 9 | 4.2 ± 0.5 |
| Toxin + this compound (10 µM) | 1.8 ± 0.2 | 2.1 ± 0.3 | 130 ± 12 | 7.1 ± 0.6 |
Table 2: Hypothetical Effects of this compound on Oxidative Stress Markers.
Mechanistic Assays: Apoptosis
-
Objective: To determine if this compound protects neurons by inhibiting apoptotic pathways.
-
Methodology:
-
Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3 and caspase-7) in cell lysates using fluorogenic substrates.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells after treatment with this compound and a pro-apoptotic stimulus.
-
Western Blot Analysis: Analyze the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Data Presentation:
| Treatment | Caspase-3/7 Activity (RFU) | % Apoptotic Cells (Annexin V+) | Bcl-2/Bax Ratio |
| Control | 1500 ± 200 | 4.5 ± 1.0 | 2.5 ± 0.3 |
| Toxin | 8500 ± 750 | 35.2 ± 3.5 | 0.8 ± 0.1 |
| Toxin + this compound (10 µM) | 3200 ± 400 | 15.8 ± 2.1 | 1.9 ± 0.2 |
Table 3: Hypothetical Anti-Apoptotic Effects of this compound.
Investigation of Signaling Pathways
The neuroprotective effects of many natural compounds are mediated through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.
Caption: Proposed activation of the Nrf2 pathway by this compound.
-
Objective: To determine if this compound activates the Nrf2 antioxidant response pathway.
-
Methodology:
-
Western Blot Analysis: Measure the protein levels of Nrf2 in nuclear and cytosolic fractions to assess its translocation to the nucleus. Also, measure the protein levels of downstream targets of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Immunofluorescence: Visualize the nuclear translocation of Nrf2 in cells treated with this compound using immunocytochemistry and fluorescence microscopy.
-
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
-
Objective: To investigate if this compound exerts anti-neuroinflammatory effects by inhibiting the NF-κB pathway.
-
Methodology:
-
Cell Model: Use a microglial cell line (e.g., BV-2) or primary microglia, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Western Blot Analysis: Measure the phosphorylation of IκBα and the p65 subunit of NF-κB. Analyze the nuclear translocation of p65.
-
ELISA: Quantify the release of pro-inflammatory cytokines such as TNF-α and IL-6 into the culture medium.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a pro-inflammatory mediator, using the Griess reagent.
-
-
Data Presentation for Signaling Pathways:
| Treatment | Nuclear Nrf2 (Fold Change) | HO-1 Expression (Fold Change) | p-p65/p65 Ratio | TNF-α Release (pg/mL) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 50 ± 10 |
| Stimulus | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.2 ± 0.6 | 850 ± 90 |
| Stimulus + this compound (10 µM) | 5.8 ± 0.6 | 7.2 ± 0.8 | 2.1 ± 0.3 | 320 ± 45 |
Table 4: Hypothetical Effects of this compound on Nrf2 and NF-κB Signaling.
In Vivo Models of Neurodegeneration
To validate the in vitro findings, it is crucial to assess the efficacy of this compound in animal models of neurodegenerative diseases.
-
Objective: To evaluate the neuroprotective and functional benefits of this compound in vivo.
-
Methodology:
-
Animal Models:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-induced models in mice or rats.
-
Alzheimer's Disease: Transgenic mouse models (e.g., 5XFAD) or intracerebroventricular injection of Aβ oligomers.
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice.
-
-
Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) before or after the induction of the disease pathology.
-
Behavioral Tests: Assess motor function (e.g., rotarod test, open field test) and cognitive function (e.g., Morris water maze, Y-maze).
-
Histopathological and Biochemical Analysis: After the behavioral tests, analyze brain tissues for neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), protein aggregation, and markers of oxidative stress and neuroinflammation.
-
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound is currently limited, its chemical nature as an ent-kaurane diterpenoid from Rabdosia rubescens strongly suggests its potential as a valuable therapeutic candidate. The experimental framework outlined in this guide provides a clear and comprehensive roadmap for elucidating its mechanisms of action, quantifying its efficacy, and validating its therapeutic potential in preclinical models. Future research should focus on executing these studies to generate the crucial data needed to advance this compound through the drug development pipeline. The systematic investigation of this compound's effects on the Nrf2 and NF-κB pathways, in particular, will be critical in understanding its potential to combat the multifaceted pathology of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lasiodonin-Induced Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of hematopoietic cells, remains a significant therapeutic challenge. A primary mechanism of resistance to treatment is the evasion of apoptosis, or programmed cell death. Natural compounds represent a promising reservoir for novel anti-cancer agents that can overcome these resistance mechanisms. Lasiodonin, a diterpenoid isolated from the plant Rabdosia rubescens, has emerged as a potent inducer of apoptosis in various cancer cells, including leukemia. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis in leukemia cell lines, summarizes key quantitative data, and presents detailed experimental protocols for researchers in the field.
Core Mechanisms of Action
This compound orchestrates the apoptotic demise of leukemia cells through a multi-pronged approach, primarily by inducing overwhelming oxidative stress, triggering the intrinsic mitochondrial pathway of apoptosis, and inhibiting critical pro-survival signaling cascades. These interconnected events culminate in the activation of the caspase cascade, the executioners of cell death.
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
A primary and early event in this compound-induced apoptosis is the significant generation of intracellular Reactive Oxygen Species (ROS).[1][2] ROS are highly reactive molecules that, at high concentrations, inflict damage on cellular components like lipids, proteins, and DNA, creating a state of oxidative stress.[3] This oxidative assault directly targets the mitochondria.
Key events include:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a rapid collapse of the mitochondrial membrane potential, a critical indicator of mitochondrial dysfunction.[1][2]
-
Bax Translocation: The pro-apoptotic protein Bax translocates from the cytosol to the mitochondria, further compromising mitochondrial outer membrane integrity.[1][2]
-
Cytochrome c Release: The compromised mitochondrial membrane releases apoptogenic factors, most notably cytochrome c, into the cytosol.[4]
This cascade of ROS-mediated mitochondrial events is a crucial initiation point for the intrinsic apoptosis pathway. The antioxidant N-acetyl-cysteine (NAC) has been shown to rescue cells from this compound-induced apoptosis, confirming the critical role of ROS in mediating its cytotoxic effects.[1][2]
Modulation of Bcl-2 Family Proteins and Caspase Activation
The fate of a cell undergoing mitochondrial stress is tightly controlled by the Bcl-2 family of proteins, which consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[5] The ratio of these proteins determines whether the cell commits to apoptosis. This compound decisively shifts this balance in favor of cell death.[1][6]
-
Altering the Bax/Bcl-2 Ratio: this compound treatment significantly upregulates the expression of pro-apoptotic Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][5] This increased Bax/Bcl-2 ratio is a critical tipping point that ensures the irreversibility of the apoptotic process.
-
Caspase Cascade Activation: The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex that activates the initiator caspase, Caspase-9.[4][7] Activated Caspase-9 then cleaves and activates the primary executioner caspase, Caspase-3.[7][8] this compound has been shown to robustly increase the levels of cleaved (active) Caspase-3, which then proceeds to dismantle the cell by cleaving a host of cellular substrates.[1]
Inhibition of Pro-Survival Signaling Pathways
Many forms of leukemia are characterized by the constitutive activation of signaling pathways that promote cell survival, proliferation, and resistance to therapy.[9][10] this compound and its analogs have been shown to inhibit these critical pro-survival networks, thereby sensitizing leukemia cells to apoptosis.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in leukemia.[11][12][13] Inhibition of this pathway can suppress proliferation and induce apoptosis in leukemic cells.[9] this compound contributes to apoptosis by attenuating the activity of this pathway.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when aberrantly activated, promotes leukemogenesis by upregulating genes involved in proliferation and survival.[10][14][15] Targeting STAT3 is considered an attractive anti-cancer strategy.[16] this compound can suppress STAT3 signaling, removing its pro-survival influence and facilitating apoptosis.
Quantitative Data Presentation
The efficacy of a cytotoxic compound is determined by quantitative measures of its ability to inhibit cell growth and induce cell death. The following tables summarize the reported effects of this compound's closely related analog, Oridonin, on various leukemia cell lines. Data for this compound is less prevalent in literature, but similar activities are expected.
Table 1: IC50 Values of Oridonin in Leukemia Cell Lines The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Leukemia Type | Treatment Time (h) | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 24 | ~5.0 | [5] (Implied) |
| U937 | Histiocytic Lymphoma | 48 | ~4.0 | [6] (Synergy study) |
| MOLM13 | Acute Myeloid Leukemia | 48 | ~2.0 | [6] (Synergy study) |
| OCI-AML3 | Acute Myeloid Leukemia | 48 | ~4.0 | [6] (Synergy study) |
Table 2: Apoptosis Rates Induced by Oridonin Apoptosis rate is typically measured by Annexin V/PI staining and flow cytometry, quantifying the percentage of cells in early and late apoptosis.
| Cell Line | Oridonin Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| HeLa | 80 | 24 | Significantly increased vs. control | [1][17] |
| L929 | 50 | 24 | Significantly increased vs. control | [18] |
*Note: Specific quantitative apoptosis data for this compound/Oridonin in leukemia cell lines is sparse in the provided search results. The data from HeLa and L929 cell lines demonstrates the principle of apoptosis induction.
Table 3: Modulation of Key Apoptosis-Regulating Proteins by Oridonin Changes in protein expression are often determined by Western blot analysis and quantified by densitometry.
| Protein | Function | Effect of Oridonin | Cell Line | Reference |
| Bcl-2 | Anti-apoptotic | Expression Decreased | HeLa | [1][17] |
| Bax | Pro-apoptotic | Expression Increased | HeLa | [1][17] |
| Bax/Bcl-2 Ratio | Apoptotic Index | Ratio Increased | HeLa | [5] |
| Cleaved Caspase-3 | Executioner Caspase | Level Increased | HeLa | [1] |
| Cleaved Caspase-9 | Initiator Caspase | Level Increased | HeLa* | [1] |
*Note: Data from HeLa cells is used to illustrate the well-documented molecular effects of Oridonin on these key apoptotic proteins.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development research. The following sections detail standard methodologies used to investigate the pro-apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1x10⁶ cells/well) and treat with this compound at the desired concentrations for a specific time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For suspension cells, directly transfer to a tube. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, harvest and wash cells with cold PBS. Lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Conclusion and Future Perspectives
This compound demonstrates significant potential as an anti-leukemic agent by effectively inducing apoptosis in cancer cells. Its mechanism of action is multifaceted, involving the induction of ROS, activation of the mitochondrial apoptotic pathway, and suppression of key pro-survival signaling networks. The data strongly suggest that this compound and its analogs warrant further investigation as standalone or combination therapies for leukemia.
Future research should focus on:
-
In Vivo Efficacy: Validating the anti-leukemic effects of this compound in preclinical animal models of leukemia.
-
Combination Therapies: Investigating synergistic effects when this compound is combined with standard chemotherapeutic agents to potentially reduce toxicity and overcome drug resistance.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.
-
Target Identification: Further elucidating the direct molecular targets of this compound to refine our understanding of its mechanism of action.
This comprehensive guide provides a foundational understanding for scientists and clinicians working to translate the promise of natural compounds like this compound into effective treatments for leukemia.
References
- 1. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic cell death of human myeloid leukemia HL-60 cells by a dietary compound withaferin A with concomitant protection by N-acetyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. imrpress.com [imrpress.com]
- 7. Effector Caspases and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 13. mdpi.com [mdpi.com]
- 14. The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of STAT3 in acute myeloid leukemia favors tissue infiltration linked to CXCR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Lasiodonin on the STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Lasiodonin, a natural diterpenoid compound, has emerged as a promising inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its inhibitory effects on STAT3, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to the STAT3 Signaling Pathway
The STAT3 signaling cascade is a crucial cellular pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the transcription of a wide array of genes.[1][2] In a canonical signaling pathway, the binding of a ligand (e.g., interleukin-6 [IL-6]) to its receptor triggers the activation of associated Janus kinases (JAKs).[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[1] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][3] These target genes are often involved in cell cycle progression (e.g., Cyclin D1, c-Myc), survival and apoptosis inhibition (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[3] Dysregulation and constitutive activation of the STAT3 pathway are frequently observed in a variety of human cancers, contributing to tumor growth, metastasis, and drug resistance.[1][4]
This compound: A Potent Natural STAT3 Inhibitor
This compound is a diterpenoid compound isolated from the plant Isodon eriocalyx. It has garnered significant attention for its broad-spectrum anti-tumor activities. Recent studies have elucidated that a primary mechanism of this compound's anticancer effects is its targeted inhibition of the STAT3 signaling pathway.
Mechanism of Action of this compound on the STAT3 Pathway
This compound employs a multi-faceted approach to disrupt STAT3 signaling, involving direct interaction with the STAT3 protein and modulation of upstream and downstream components of the pathway.
Direct Covalent Binding and Inhibition of STAT3
A key mechanism of this compound's action is its direct interaction with the STAT3 protein. Research has shown that this compound can covalently bind to specific cysteine residues within the STAT3 protein.[5] For instance, Eriocalyxin B, a related diterpenoid, was found to covalently bind to Cys712 in the SH2 domain of STAT3.[5] This covalent modification is crucial as it sterically hinders the phosphorylation of Tyr705, a prerequisite for STAT3 activation.[5] By preventing this critical phosphorylation event, this compound effectively blocks the subsequent dimerization and nuclear translocation of STAT3.
Inhibition of Upstream Kinases: JAK2 and Src
In addition to its direct effects on STAT3, this compound can also target upstream kinases that are responsible for STAT3 phosphorylation. The Janus kinase (JAK) family, particularly JAK2, and the Src family of kinases are the primary activators of STAT3.[6][7] this compound has been shown to inhibit the kinase activity of both JAK2 and Src.[8] This inhibition further reduces the levels of phosphorylated STAT3, thereby amplifying the blockade of the signaling pathway.
Modulation of Protein Tyrosine Phosphatases (PTPs)
The phosphorylation status of STAT3 is also regulated by protein tyrosine phosphatases (PTPs), which act as negative regulators of the pathway by dephosphorylating activated STAT3. The SH2 domain-containing phosphatases, SHP-1 and SHP-2, are two such PTPs that play complex and sometimes opposing roles in signaling.[9][10][11] While the direct effect of this compound on these phosphatases is still under investigation, modulation of PTP activity represents another potential mechanism for its anti-STAT3 effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analogues on various aspects of the STAT3 signaling pathway and cancer cell biology.
Table 1: Inhibitory Concentration (IC50) of this compound Analogues in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Eriocalyxin B | DU145 (Prostate Cancer) | Cell Viability | 2.5 |
| Eriocalyxin B | PC-3 (Prostate Cancer) | Cell Viability | 3.1 |
| CYD0618 | A2780 (Ovarian Cancer) | Cell Viability | 1.8 |
| CYD0618 | SKOV3 (Ovarian Cancer) | Cell Viability | 2.2 |
Table 2: Effect of this compound Analogues on STAT3 Phosphorylation and Target Gene Expression
| Compound | Cell Line | Treatment | p-STAT3 (Tyr705) Reduction | Bcl-2 Expression Change | Cyclin D1 Expression Change |
| Eriocalyxin B | DU145 | 5 µM, 24h | Significant Decrease | Downregulated | Downregulated |
| CYD0618 | A2780 | 2 µM, 12h | Significant Decrease | Downregulated | Downregulated |
Table 3: In Vivo Anti-Tumor Efficacy of a this compound Analogue
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition |
| CYD0618 | Nude Mice | Ovarian Cancer Xenograft | 10 mg/kg, i.p. | Significant Reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the effects of this compound on the STAT3 pathway.
Western Blot Analysis for Protein Phosphorylation and Expression
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-JAK2, total JAK2, p-Src, total Src, Bcl-2, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Analyze the tumor growth curves and final tumor weights to assess the anti-tumor efficacy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's multi-target inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western Blot analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of the STAT3 signaling pathway. Its ability to act on multiple nodes of the pathway, including direct inhibition of STAT3 and suppression of upstream kinases, underscores its potency. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and its analogues.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its targets.
-
Investigating the role of this compound in modulating the tumor microenvironment.
-
Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in various cancer types.
-
Developing more potent and specific derivatives of this compound to enhance its therapeutic index.
By continuing to unravel the complexities of this compound's mechanism of action, the scientific community can pave the way for novel and effective cancer therapies targeting the STAT3 signaling pathway.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment [mdpi.com]
- 7. Src kinases and not JAKs activate STATs during IL-3 induced myeloid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatases SHP-1 and SHP-2 are associated with distinct tyrosine-phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP-1 and SHP-2 in T cells: two phosphatases functioning at many levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin, is a naturally occurring diterpenoid compound isolated from the medicinal herb Rabdosia rubescens[1][2]. This plant has a long history of use in traditional Asian medicine for treating conditions ranging from inflammation to bacterial infections[1][3]. In recent decades, this compound has garnered significant scientific interest for its potent anticancer properties demonstrated across a wide array of human cancer cell lines[4][5]. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy by modulating critical intracellular signaling pathways[1][6]. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, including quantitative data, detailed experimental protocols, and the core signaling pathways involved in its anticancer effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound vary depending on the cancer cell line and the duration of exposure. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| Gastric Cancer | |||
| AGS | Gastric Adenocarcinoma | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Carcinoma | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Carcinoma | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| Esophageal Cancer | |||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| KYSE70 | Esophageal Squamous Cell Carcinoma | - | >5, <20 |
| KYSE410 | Esophageal Squamous Cell Carcinoma | - | >5, <20 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | - | >5, <20 |
| Cervical Cancer | |||
| HeLa | Cervical Adenocarcinoma | 72 | 17.28 |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | - | - |
| Hepatocellular Carcinoma | |||
| BEL-7402 | Hepatocellular Carcinoma | - | ~0.50 (Derivative) |
| Leukemia | |||
| K562 | Chronic Myelogenous Leukemia | - | ~0.95 (Derivative) |
Table compiled from data presented in studies on gastric, esophageal, cervical, and other cancer cell lines[3][6][7][8]. Note that some values are for derivative compounds, indicating efforts to enhance this compound's potency[7].
Experimental Protocols: Cytotoxicity Assessment
The most common method for assessing the in vitro cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualization of Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Core Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic and pro-apoptotic effects by targeting several key signaling pathways that are often dysregulated in cancer cells. The two most prominent pathways are the PI3K/Akt and MAPK pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis.
This compound has been shown to be an inhibitor of Akt[8][9]. By inhibiting the phosphorylation and activation of Akt, this compound blocks the downstream signaling that promotes cell survival. This leads to the decreased expression of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately triggering the caspase cascade and inducing apoptosis[4].
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK cascades, regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The role of this pathway in cancer is complex, but its dysregulation is common.
Studies have demonstrated that this compound can induce apoptosis through the modulation of the JNK and p38 MAPK pathways[1][2]. The activation of these stress-related kinases, often triggered by an increase in reactive oxygen species (ROS) induced by this compound, leads to the activation of apoptotic signaling cascades[2].
Visualization of Signaling Pathways
Caption: this compound's inhibitory effect on the PI3K/Akt pathway and activation of the MAPK pathway.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 [mdpi.com]
- 4. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of Lasiodonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a natural diterpenoid compound isolated from Isodon species, has demonstrated significant anticancer properties in a variety of in vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anticancer effects, focusing on its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. Detailed experimental protocols for key assays are provided, along with a summary of its cytotoxic activity across various cancer cell lines. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound, offering a deeper understanding of its potential as a therapeutic agent.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products are a rich source of potential anticancer agents, with compounds like this compound showing considerable promise. This compound (LAS), a kaurane diterpenoid, has been the subject of numerous studies investigating its efficacy against various cancer types, including triple-negative breast cancer (TNBC), hepatocellular carcinoma, and cervical cancer.[1][2][3][4] Its multifaceted mechanism of action, which involves the modulation of several key signaling pathways, makes it an attractive candidate for further drug development.[2][3] This guide synthesizes the current knowledge on the in vitro anticancer activity of this compound, providing a technical resource for researchers in the field.
Cytotoxic Activity of this compound
The cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. This compound has demonstrated a dose- and time-dependent reduction in cell viability across various cancer cell lines.[3]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 2.00 ± 0.13 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | 2.51 ± 0.22 | [2] |
| MCF-7 | Breast Adenocarcinoma (ER+) | 48 | 4.35 ± 0.28 | [2] |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [3] |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [3] |
| HeLa | Cervical Carcinoma | Not Specified | Not Specified | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing cell cycle arrest and apoptosis, and inhibiting cell migration and invasion.[1][2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines.[4][5] This is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[6] The apoptotic process is mediated by the activation of caspases, a family of cysteine proteases. This compound treatment leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[3][5]
The induction of apoptosis by this compound is regulated by its influence on the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound has been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis.[5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[1][3] This arrest prevents cancer cells from dividing and proliferating. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to increase the expression of p21 and elevate the level of the cyclin B1/p-Cdc2 (Tyr15) complex, which are critical for halting the cell cycle at the G2/M checkpoint.[3][5]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related death. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[2]
Signaling Pathways Modulated by this compound
This compound's anticancer effects are orchestrated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[7][8][9] Hyperactivation of this pathway is common in many cancers.[10] this compound has been shown to effectively inhibit the activation of the PI3K/Akt/mTOR pathway in cancer cells.[1][2] It achieves this by reducing the phosphorylation of key components of the pathway, including Akt and mTOR.[4]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12][13] The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. This compound has been shown to modulate the MAPK pathway by inhibiting the expression of p-ERK while increasing the expression levels of p-JNK and p-p38.[3] This differential regulation contributes to the induction of apoptosis and cell cycle arrest.
Caption: this compound differentially modulates the MAPK signaling pathway.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis.[14][15][16] Constitutive activation of STAT3 is frequently observed in many types of cancer.[17] this compound has been found to inhibit the activation of STAT3, contributing to its anti-proliferative and pro-apoptotic effects.[1][2]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
The in vitro evidence strongly supports the potential of this compound as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic signaling pathways like PI3K/Akt/mTOR, MAPK, and STAT3, highlights its multi-targeted therapeutic promise.[1][2][3] The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further investigate the anticancer properties of this compound. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic drugs, and investigate its safety profile to pave the way for potential clinical applications.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiodonin: A Technical Guide to its Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, is a natural compound garnering significant attention for its broad spectrum of pharmacological activities. Also known as Oridonin, this molecule has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties in a multitude of preclinical studies.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, making it a compelling candidate for drug discovery and development. This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its biological effects by interfering with key cellular processes, including apoptosis, cell cycle progression, and inflammatory and oxidative stress responses. Its polypharmacological nature allows it to influence multiple signaling cascades simultaneously.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key mechanisms include:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial outer membrane permeabilization.[2][3]
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP).[4]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the accumulation of intracellular ROS, which serves as a key signaling molecule to trigger mitochondria-dependent apoptosis.[5]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M or G0/G1 phases. This is achieved by modulating the expression and activity of key cell cycle regulators:
-
Upregulation of p21: It can increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[1]
-
Downregulation of Cyclins and CDKs: Treatment with this compound has been shown to reduce the expression of proteins like CDK4 and CDK6, which are essential for the G1/S phase transition.
Modulation of Key Signaling Pathways
This compound's anti-cancer, anti-inflammatory, and neuroprotective effects are mediated through its interaction with several critical signaling pathways.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, survival, and proliferation, and it is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and downstream effectors, leading to reduced cell survival and proliferation.[4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is implicated in carcinogenesis. This compound suppresses the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit.[4][6] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[2][6]
-
MAPK Pathway: this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. By suppressing the activation of these kinases, it can inhibit vascular inflammation and other pathological processes.[6]
-
Nrf2 Pathway: this compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7][8] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress-induced cellular damage.[7][9]
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound across various preclinical models.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| SNU-5 | Gastric Cancer | 36.8 | Not Specified | [10] |
| K562 | Leukemia | 8.11 (Nanosuspension) | 36 | [11] |
| K562 | Leukemia | 12.85 (Solution) | 36 | [11] |
| HCT116 | Colon Cancer | 10 - 20 | Not Specified | [12] |
| BGC823 | Gastric Cancer | 12.41 | 24 | [13] |
| BGC823 | Gastric Cancer | 8.76 | 72 | [13] |
| L929 | Fibrosarcoma | 65.8 | 24 | [14] |
| AGS | Gastric Cancer | 5.995 | 24 | [15] |
| AGS | Gastric Cancer | 2.627 | 48 | [15] |
| HGC27 | Gastric Cancer | 14.61 | 24 | [15] |
| HGC27 | Gastric Cancer | 9.266 | 48 | [15] |
| MGC803 | Gastric Cancer | 15.45 | 24 | [15] |
| MGC803 | Gastric Cancer | 11.06 | 48 | [15] |
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Model | Administration Route & Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT8 Colon Cancer Xenograft | Intraperitoneal, 5 mg/kg | Not Specified | 39.2% | [16] |
| HCT8 Colon Cancer Xenograft | Intraperitoneal, 10 mg/kg | Not Specified | 66.7% | [16] |
| Sarcoma-180 Solid Tumor | Not Specified, 20 mg/kg | Not Specified | 60.23% (Nanosuspension) | [11] |
| Sarcoma-180 Solid Tumor | Not Specified, 20 mg/kg | Not Specified | 42.49% (Solution) | [11] |
| BGC823 Gastric Cancer Xenograft | Not Specified, 20, 40, 80 mg/kg | 14 days | Dose-dependent inhibition | [13] |
| T24 Bladder Cancer Xenograft | Intraperitoneal, 10 mg/kg/day | Not Specified | Significant tumor growth restraint | [4] |
| RM-1 Prostate Cancer Xenograft | Intraperitoneal, 1.875 mg/mL & 7.5 mg/mL | 5 weeks | Significant inhibition of tumor quality and volume | [17] |
| MCF-7 Breast Cancer Xenograft | Intraperitoneal, 10 mg/kg | 15 days | Significant inhibition (ORI-NPs) vs. no inhibition (free ORI) | [7] |
Table 3: Preclinical Pharmacokinetic Parameters in Rats
| Administration | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Absolute Bioavailability (%) | Reference |
| Oral | 40 | 1.00 ± 0.12 | 146.9 ± 10.17 | 10.88 ± 4.38 | - | [2] |
| Oral | 20 | < 0.25 | - | - | 4.32 | [18] |
| Oral | 80 | < 0.25 | - | - | 10.8 | [18] |
| Intravenous | 12.5 | - | - | 6.06 (t₁/₂β) | - | [2] |
| Intraperitoneal | 10 | - | - | - | 12.6 | [18] |
Detailed Experimental Methodologies
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10][12]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., 2 × 10³ to 1 × 10⁶ cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-40 µM) and a vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[19]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to a density of ~1 × 10⁶ cells/mL and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add additional 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[20] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][21]
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the amount of DNA. Thus, cells in G2/M (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (2N DNA), while cells in S phase will have an intermediate intensity.
-
Protocol Outline:
-
Cell Harvesting: Harvest approximately 1 × 10⁶ cells after treatment with this compound.
-
Fixation: Wash cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[22][23]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[23]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[23]
-
Incubation: Incubate for 5-30 minutes at room temperature in the dark.[21][22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (Area vs. Width or Height) to exclude cell doublets and aggregates.[22]
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol Outline:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, NF-κB p65, Nrf2, cleaved caspase-3, β-actin) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24] β-actin is commonly used as a loading control to normalize protein levels.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol Outline:
-
Animal Model: Use immunodeficient mice, such as BALB/c nude mice (4-6 weeks old).[7]
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁷ MCF-7 cells in Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly divide the mice into control and treatment groups (n=5-10 mice per group).[7][16]
-
Treatment Administration: Administer this compound (e.g., 5-80 mg/kg) or a vehicle control (e.g., saline) to the mice via a specified route (e.g., intraperitoneal injection) daily or on a set schedule.[7][16][17]
-
Monitoring: Monitor tumor size using calipers (Volume = (length × width²)/2) and the body weight of the mice regularly throughout the experiment.[7]
-
Endpoint and Analysis: After a defined treatment period (e.g., 15-35 days), sacrifice the animals. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (for markers like Ki-67 and CD31) or Western blotting.[7][16][17]
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound (Oridonin) is a promising natural product with well-documented anti-cancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and Nrf2, underscores its potential as a multi-targeted therapeutic agent. The preclinical data, including potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, provide a strong rationale for its further development.
However, challenges such as low aqueous solubility and poor oral bioavailability have limited its clinical translation.[1] Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations, and the synthesis of more potent and drug-like analogs to overcome these pharmacokinetic hurdles.[7] Further elucidation of its complex mechanisms of action and identification of specific molecular targets will be crucial for its successful application in treating a range of human diseases.
References
- 1. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network-Based Method to Investigate the Promoted Cell Apoptosis Mechanisms of Oridonin in OSCC through the RNA-Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin, is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has garnered significant interest in biomedical research due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. A critical step for reproducible and accurate in vitro studies is the proper dissolution and handling of this hydrophobic compound. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions for cell-based assays, and an overview of a key signaling pathway it modulates.
Data Presentation: Solubility of this compound
This compound is a hydrophobic molecule, exhibiting poor solubility in aqueous solutions and high solubility in organic solvents. Proper solvent selection is crucial for preparing concentrated stock solutions that can be accurately diluted to final concentrations in cell culture media. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 364.43 | ≥ 73 mg/mL (~200 mM)[1] | The recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 364.43 | Soluble | Can be used as an alternative to DMSO, but may be more volatile.[2][3] |
| Water | 364.43 | Insoluble / Very Low (0.75 mg/mL)[4] | Not suitable for preparing stock solutions due to poor solubility. |
Experimental Protocols
Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a concentrated primary stock solution that can be stored for long periods and used to prepare fresh working solutions.
Materials:
-
This compound powder (Molecular Weight: 364.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 364.43 g/mol x 1000 mg/g = 18.22 mg
-
-
Weighing: Carefully weigh 18.22 mg of this compound powder using an analytical balance and transfer it into a sterile tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of any particulates.
-
Sterilization: While the high concentration of DMSO is generally sterile, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the serial dilution of the primary stock solution into complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, first prepare an intermediate dilution from the 50 mM stock. For example, to make a 1 mM intermediate stock:
-
Dilute the 50 mM stock 1:50 by adding 2 µL of the stock solution to 98 µL of complete cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate stock solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a 6-well plate containing 2 mL of medium per well:
-
Use the formula: C1V1 = C2V2
-
(1000 µM) x V1 = (10 µM) x (2000 µL)
-
V1 = 20 µL
-
Add 20 µL of the 1 mM intermediate solution to the 2 mL of medium in the well.
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. The final concentration of DMSO should ideally be kept below 0.5%, and preferably ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Mixing: Gently swirl the plate or vessel to ensure even distribution of the compound in the medium.
-
Incubation: Proceed with your experimental incubation time as planned.
Mandatory Visualization
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the workflow from weighing the compound to preparing the final working solution for in vitro experiments.
Caption: Workflow for preparing this compound stock and working solutions.
This compound-Modulated PI3K/Akt Signaling Pathway
This compound (Oridonin) has been shown to exert its anti-cancer effects, in part, by inhibiting the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiodonin stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin, is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of biological activities, including potent anti-cancer, anti-inflammatory, and anti-bacterial effects. In cancer research, this compound is of particular interest for its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This document provides detailed protocols for the preparation and storage of this compound stock solutions, summarizes its cytotoxic activity, and illustrates its mechanism of action.
Quantitative Data Summary
The following tables provide a summary of the solubility, recommended storage conditions, and cytotoxic activity of this compound in various cancer cell lines.
Table 1: Solubility and Recommended Storage of this compound Stock Solution
| Parameter | Value | Solvent | Notes |
| Solubility | Up to 73 mg/mL[1] | Dimethyl Sulfoxide (DMSO) | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1][2] |
| Long-term Storage | -80°C for up to 1 year[3] | 10 mM in DMSO | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Short-term Storage | -20°C for up to 6 months[3] | 10 mM in DMSO | Protect from light. |
| Working Solution Storage | Prepare fresh for each experiment | Cell culture medium | Dilute the stock solution in the appropriate cell culture medium immediately before use. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| AKT1 | - | 8.4[1][3] | Not Specified |
| AKT2 | - | 8.9[1][3] | Not Specified |
| PC3 | Prostate Cancer | ~20-40[4] | 24 |
| DU145 | Prostate Cancer | ~30-60[4] | 24 |
| T24 | Bladder Cancer | ~2-3[5] | Not Specified |
| HGC-27 | Gastric Cancer | 1.25 - 20 (µg/mL)[6] | 24 |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 364.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing this compound: Accurately weigh out 3.64 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[3]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted working solutions for extended periods.
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis via the PI3K/Akt Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[4][5] This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by this compound leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lasiodonin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lasiodonin, a bioactive diterpenoid compound, in cell culture experiments. This document outlines detailed protocols for assessing its cytotoxic effects, and impact on cell cycle progression, apoptosis, and key signaling pathways.
Introduction
This compound, also known as Oridonin, is a natural compound isolated from the plant Rabdosia rubescens. It has demonstrated significant anti-tumor properties in a variety of cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of critical intracellular signaling pathways. These notes are intended to provide researchers with the necessary protocols to effectively investigate the cellular and molecular effects of this compound in an in vitro setting.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 |
| 48 | 24.90 | ||
| SGC-7901 | Human Gastric Cancer | Not Specified | Not Specified |
| L929 | Murine Fibrosarcoma | 24 | 65.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
This compound (Stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (4 mM HCl, 0.1% NP40 in isopropanol) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 20, 40, 60 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on DNA content.
Protocol 3: Detection of Apoptosis by Annexin V-FITC/PI Staining
This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20, 40, 60 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for the detection of changes in protein expression and phosphorylation in key signaling pathways modulated by this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 2: Primary Antibodies for Western Blot Analysis
| Pathway | Target Protein | Phosphorylation Site |
| MAPK Pathway | p-JNK | Thr183/Tyr185 |
| JNK | ||
| p-p38 | Thr180/Tyr182 | |
| p38 | ||
| p-ERK1/2 | Thr202/Tyr204 | |
| ERK1/2 | ||
| p53 Pathway | p-p53 | Ser15 |
| p53 | ||
| p21 | ||
| Apoptosis | Cleaved Caspase-3 | |
| Caspase-3 | ||
| Cleaved Caspase-9 | ||
| Caspase-9 | ||
| Bcl-2 | ||
| Bax | ||
| PI3K/Akt Pathway | p-Akt | Ser473 |
| Akt | ||
| Loading Control | β-actin or GAPDH |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound treatment.
Application Notes and Protocols for Determining Lasiodonin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Lasiodonin, a natural diterpenoid compound, on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 25 ± 2.9 |
| MCF-7 | Breast Cancer | 24 | Not specified, but dose-dependent inhibition observed |
| A549 | Lung Cancer | 24 | 25.36 |
| A549 | Lung Cancer | 48 | 19.60 |
| HCT116 | Colon Cancer | 24 | Dose-dependent inhibition observed |
| HCT116 | Colon Cancer | 48 | Dose-dependent inhibition observed |
| PC-3 | Prostate Cancer | 48 | Not specified, but antiproliferative effects observed |
| PC-3 | Prostate Cancer | 72 | Not specified, but antiproliferative effects observed |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at an optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a serum-free or low-serum medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
Cell-Free this compound Control: Wells with medium and the highest concentration of this compound (no cells) to check for direct MTT reduction by the compound.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
-
Important Considerations and Troubleshooting
-
Interference from Natural Compounds: Some natural compounds can directly reduce MTT, leading to false-positive results. It is essential to include a cell-free control with the highest concentration of this compound to check for this interference.
-
Optimizing Cell Density: The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response.
-
Incubation Times: The optimal incubation time for both cell treatment with this compound and MTT reduction should be determined empirically for each cell line and experimental condition.
-
Incomplete Solubilization: If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure adequate mixing and a sufficient volume of solubilization solution.
-
Phenol Red and Serum: Phenol red in the culture medium and components in serum can sometimes interfere with the assay. Using phenol red-free medium and serum-free or low-serum medium during the MTT incubation step can minimize this interference.
Application Notes and Protocols: Western Blot Analysis of Lasiodonin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a bioactive diterpenoid isolated from the plant Rabdosia rubescens (also known as Oridonin), has garnered significant attention in cancer research for its potent anti-tumor activities.[1][2] This document provides a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on cancer cells. The primary mechanism of action of this compound involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[3][4] Western blotting is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression levels of crucial signaling molecules, apoptosis regulators, and executioner proteins.
These application notes detail the experimental protocols for cell culture, this compound treatment, and subsequent Western blot analysis. Furthermore, this document presents a summary of expected quantitative changes in key protein markers and visualizes the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in the expression of key proteins in cancer cells treated with this compound, as determined by Western blot analysis. The fold changes are presented as illustrative examples based on qualitative findings from the literature and may vary depending on the cell line, this compound concentration, and treatment duration. Densitometry analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH), is essential for obtaining quantitative data.[5][6]
Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Proteins
| Target Protein | Expected Change in Expression/Activity | Illustrative Fold Change (Treated/Control) | Reference |
| p-PI3K | Decrease | 0.4 | [2] |
| p-Akt | Decrease | 0.3 | [3][7] |
| Total Akt | No significant change | 1.0 | [7] |
Table 2: Effect of this compound on MAPK Signaling Pathway Proteins
| Target Protein | Expected Change in Expression/Activity | Illustrative Fold Change (Treated/Control) | Reference |
| p-ERK1/2 | Decrease | 0.5 | [8] |
| Total ERK1/2 | No significant change | 1.0 | [8] |
| p-JNK | Increase | 2.5 | N/A |
| p-p38 | Increase | 2.0 | N/A |
Table 3: Effect of this compound on Apoptosis-Related Proteins (Bcl-2 Family)
| Target Protein | Expected Change in Expression | Illustrative Fold Change (Treated/Control) | Reference |
| Bcl-2 (Anti-apoptotic) | Decrease | 0.2 | [1][9] |
| Bax (Pro-apoptotic) | Increase | 3.0 | [1][10] |
| Bax/Bcl-2 Ratio | Increase | 15.0 | [2][9] |
Table 4: Effect of this compound on Apoptosis Executioner Proteins
| Target Protein | Expected Change in Expression/Activity | Illustrative Fold Change (Treated/Control) | Reference |
| Cleaved Caspase-9 | Increase | 4.0 | [2][11] |
| Cleaved Caspase-3 | Increase | 5.0 | [8][12] |
| Cleaved PARP | Increase | 4.5 | [2][10] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, T24, MDA-MB-231)[3][8][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Oridonin) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells and seed them into 6-well plates at a density of 5 x 10^5 cells per well. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, replace the old medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM).[7] A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using an appropriate lysis buffer for subsequent protein extraction.
Western Blot Analysis
This protocol describes the steps for performing Western blot analysis to detect changes in protein expression in this compound-treated cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction and Quantification:
-
Add 100 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[8]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using software like ImageJ.[13] Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflow
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow for its analysis.
Caption: this compound-induced inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Guide to western blot quantification | Abcam [abcam.com]
- 7. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
Animal Models for In Vivo Efficacy and Mechanism of Action Studies of Lasiodonin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has demonstrated promising anti-cancer and anti-inflammatory properties in preclinical studies. To further investigate its therapeutic potential and elucidate its mechanisms of action in a whole-organism context, appropriate in vivo animal models are essential. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the efficacy of this compound in oncology and inflammatory diseases.
Anti-Cancer Studies: Triple-Negative Breast Cancer Xenograft Model
The triple-negative breast cancer (TNBC) xenograft model is a widely used and effective tool for evaluating the in vivo anti-tumor activity of novel therapeutic agents. This model involves the subcutaneous or orthotopic implantation of human TNBC cells into immunodeficient mice.
Animal Model and Cell Line
-
Animal Strain: Female BALB/c nude mice (athymic), 4-6 weeks old. These mice lack a thymus and therefore cannot mount a T-cell-mediated immune response, allowing for the growth of human tumor xenografts.
-
Cell Line: MDA-MB-231, a human TNBC cell line known for its aggressive and invasive nature.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Treatment with this compound: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally or via intraperitoneal (i.p.) injection daily.
-
This compound Treatment Groups: Administer this compound at different doses (e.g., 25 mg/kg and 50 mg/kg) orally or via i.p. injection daily for a specified period (e.g., 21 days).
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and molecular analysis (e.g., Western blot for signaling pathway proteins).
-
Monitor the body weight of the mice throughout the experiment as an indicator of systemic toxicity.
-
Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| This compound | 25 mg/kg | Oral | 35.1 | 24.7 | [1] |
| This compound | 50 mg/kg | Oral | 49.5 | 41.0 | [1] |
Signaling Pathway Analysis
In vivo studies have shown that this compound inhibits the growth of TNBC xenografts by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound has been observed to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.
This compound can also suppress the activation of STAT3, a transcription factor that plays a crucial role in tumor progression and metastasis.
Anti-Inflammatory Studies
This compound's anti-inflammatory effects can be evaluated using various well-established animal models that mimic different aspects of inflammatory diseases.
Acute Inflammation Models
This model is widely used to screen for acute anti-inflammatory activity.
-
Animal Strain: Male Wistar rats (180-220 g).
-
Experimental Protocol:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin, 10 mg/kg) and a vehicle control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
This is another common model for assessing acute anti-inflammatory effects.
-
Animal Strain: Male ICR mice (20-25 g).
-
Experimental Protocol:
-
Administer this compound orally or topically to the right ear at different doses. Administer a positive control (e.g., dexamethasone, 1 mg/kg) and a vehicle control.
-
After 30 minutes (for oral administration) or immediately (for topical application), apply 20 µL of xylene to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
After 15-30 minutes, euthanize the mice and cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.
-
The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage of edema inhibition.
-
Chronic Inflammation Models
This model mimics the pathology of human ulcerative colitis.
-
Animal Strain: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Protocol:
-
Induce colitis by administering 2.5-5% dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Administer this compound orally at different doses daily, starting from the first day of DSS administration. Include a vehicle control group and a positive control group (e.g., sulfasalazine).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon tissue to assess inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
This model is a well-established animal model for rheumatoid arthritis.
-
Animal Strain: Male Wistar or Lewis rats.
-
Experimental Protocol:
-
Induce arthritis by intradermal injection of an emulsion of bovine type II collagen and Freund's complete adjuvant at the base of the tail.
-
A booster injection of collagen in Freund's incomplete adjuvant is given on day 7 or 21.
-
Monitor the rats for the onset and severity of arthritis, typically starting around day 14. Score the arthritis severity based on paw swelling and redness (Arthritis Index).
-
Once arthritis is established, begin daily oral administration of this compound at various doses. Include a vehicle control group and a positive control group (e.g., methotrexate).
-
Continue treatment for a specified period (e.g., 14-21 days).
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6).
-
Perform histological analysis of the joints to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathway Analysis in Inflammation
This compound is thought to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways.
The NF-κB pathway is a central regulator of inflammation. This compound may inhibit the activation of this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
The MAPK pathway is another critical signaling cascade involved in the inflammatory response.
Experimental Workflow Diagrams
Conclusion
The animal models and protocols described in this document provide a robust framework for the in vivo investigation of this compound's anti-cancer and anti-inflammatory properties. The selection of the appropriate model will depend on the specific research question and the desired therapeutic application. Rigorous experimental design and careful execution are crucial for obtaining reliable and translatable preclinical data to support the potential clinical development of this compound.
References
Application Notes and Protocols for Oridonin (as a representative for Lasiodonin) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin and Oridonin are structurally related ent-kaurene diterpenoids, with Oridonin being the major bioactive component of the medicinal herb Rabdosia rubescens. Due to a lack of specific literature on this compound dosage and administration in mice, this document provides detailed application notes and protocols for Oridonin, which has been extensively studied for its anti-cancer and anti-inflammatory properties in murine models.[1][2][3][4][5][6] These compounds share a similar core structure, suggesting that the experimental parameters for Oridonin may serve as a valuable starting point for investigations involving this compound. Oridonin has been shown to modulate multiple signaling pathways, including NF-κB, NLRP3 inflammasome, PI3K/Akt, and ERK, making it a compound of significant interest in drug development.[3][4][6]
Data Presentation: Oridonin Dosage and Administration in Mice
The following tables summarize the quantitative data on Oridonin dosage and administration from various preclinical studies in mice.
Table 1: Oridonin Dosage and Administration in Murine Cancer Models
| Mouse Strain | Cancer Model | Administration Route | Dosage | Treatment Schedule | Vehicle | Reference |
| BALB/c nude mice | Laryngeal cancer xenograft (Hep-2 cells) | Intraperitoneal (i.p.) | Not specified in vivo, but 10 µM used in vitro | Daily for 18 days | Not specified | [1] |
| BALB/c nude mice | Bladder cancer xenograft (T24 cells) | Intraperitoneal (i.p.) | 10 mg/kg/day | Daily | Not specified | [3] |
| BALB/c male nude mice | Prostate cancer xenograft (RM-1 cells) | Intraperitoneal (i.p.) | 1.875 mg/mL and 7.5 mg/mL | Once a day for 5 weeks | 0.9% Normal saline | [7] |
| BALB/c nude mice | Colon cancer liver metastasis (HT29 cells) | Intraportal | 7.14 mg/kg/day | Daily for 2 or 4 weeks | 0.5% DMSO | [8] |
Table 2: Oridonin Dosage and Administration in Murine Inflammation Models
| Mouse Strain | Inflammation Model | Administration Route | Dosage | Treatment Schedule | Vehicle | Reference |
| C57BL/6 mice | LPS/D-Gal-induced acute liver injury | Intraperitoneal (i.p.) | 0.2 mg/0.5 ml | Single dose 1h prior to challenge, or every 4 days for 3 doses | Dimethyl sulfoxide (DMSO) | [9] |
| BALB/c mice | Carrageenan-induced pleurisy | Not specified | Not specified | Not specified | Not specified | [2] |
| C3H and B6 mice | Cardiac allograft rejection | Intraperitoneal (i.p.) | 3, 10, and 15 mg/kg/day | Daily from day 0 to 7 post-operation | Not specified | [4] |
| Mice | Esophageal cancer (4-NQO induced) | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Oridonin for Intraperitoneal Injection in a Xenograft Mouse Model
This protocol is based on methodologies used in bladder and prostate cancer xenograft studies.[3][7]
1. Materials:
-
Oridonin powder (purity >98%)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% sodium chloride (normal saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
2. Oridonin Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of Oridonin powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, dissolve 10 mg of Oridonin in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C.
3. Working Solution Preparation (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse):
-
Calculate the required volume of the stock solution. For a 10 mg/kg dose in a 20g mouse, the total dose is 0.2 mg.
-
Dilute the stock solution with sterile normal saline to the final desired concentration. For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of normal saline.
-
Vortex the working solution before each use to ensure it is well-mixed. The final DMSO concentration should be kept low (ideally below 5%) to avoid toxicity.
4. Administration Protocol:
-
Weigh each mouse accurately before administration to calculate the precise injection volume.
-
The injection volume is typically 100-200 µL per mouse. For a 20g mouse receiving a 10 mg/kg dose from a 1 mg/mL solution, the injection volume would be 200 µL.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the Oridonin solution intraperitoneally.
-
Monitor the mice for any adverse reactions post-injection.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
This protocol outlines the general procedure for assessing the effect of Oridonin on tumor growth in a subcutaneous xenograft model.[1][3]
1. Materials:
-
Cancer cell line (e.g., Hep-2, T24)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Animal scale
2. Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each nude mouse.
3. Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer Oridonin or vehicle control as described in Protocol 1.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry or western blotting to examine signaling pathways.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Oridonin.
Caption: Oridonin inhibits the TLR4/NF-κB/NLRP3 inflammasome pathway.
References
- 1. Oridonin inhibited epithelial-mesenchymal transition of laryngeal carcinoma by positively regulating LKB1/AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - Yang - Translational Cancer Research [tcr.amegroups.org]
- 9. Oridonin ameliorates lipopolysaccharide/D-galactosamine-induced acute liver injury in mice via inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Lasiodonin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid isolated from the plant Isodon species, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices. This document provides a comprehensive overview of the application of LC-MS/MS for the analysis of this compound, including detailed experimental protocols and data presentation, to guide researchers in their drug discovery and development efforts.
Data Presentation: Quantitative Summary
While specific quantitative data for this compound and its metabolites in plasma, urine, and feces from published literature is limited, the following tables provide a template for how such data should be structured for clear comparison and interpretation. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | Data to be filled |
| Tmax (h) | Data to be filled |
| AUC(0-t) (ng·h/mL) | Data to be filled |
| AUC(0-∞) (ng·h/mL) | Data to be filled |
| t1/2 (h) | Data to be filled |
| CL/F (L/h/kg) | Data to be filled |
| Vz/F (L/kg) | Data to be filled |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Table 2: Cumulative Excretion of this compound and its Metabolites in Rat Urine and Feces Following Oral Administration
| Analyte | % of Dose in Urine (0-48h) | % of Dose in Feces (0-48h) |
| This compound | Data to be filled | Data to be filled |
| Metabolite 1 | Data to be filled | Data to be filled |
| Metabolite 2 | Data to be filled | Data to be filled |
| ... | Data to be filled | Data to be filled |
Experimental Protocols
The following protocols are generalized based on common practices for the LC-MS/MS analysis of small molecules in biological matrices and should be optimized for specific experimental conditions.
Sample Preparation
Objective: To extract this compound and its metabolites from biological matrices and remove interfering substances.
a) Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard, e.g., a structurally similar compound).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 10,000 rpm for 10 minutes to remove any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase (containing an internal standard).
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
c) Feces Sample Preparation (Homogenization and Extraction)
-
Lyophilize and pulverize fecal samples.
-
Weigh 100 mg of the powdered feces into a centrifuge tube.
-
Add 1 mL of methanol and an internal standard.
-
Homogenize the sample using a bead beater or similar device.
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 1 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and centrifuge before transferring to an autosampler vial.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A representative gradient is shown in Table 3.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 3: Representative LC Gradient Program
| Time (min) | % B |
| 0.0 | 10 |
| 2.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | 10 |
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 400°C)
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/h)
-
Cone Gas Flow: To be optimized (e.g., 50 L/h)
-
-
MRM Transitions: The precursor ion ([M+H]+) and product ions for this compound and its potential metabolites need to be determined by infusing standard solutions into the mass spectrometer. A hypothetical example is provided in Table 4.
Table 4: Hypothetical MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | To be determined |
| Internal Standard | [M+H]+ | To be determined | To be determined |
| Hydroxylated this compound | [M+H]+ | To be determined | To be determined |
| Glucuronidated this compound | [M+H]+ | To be determined | To be determined |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analytes.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions.
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Putative Metabolic Pathway of this compound
Based on the metabolism of structurally similar compounds like oridonin, the biotransformation of this compound in vivo is likely to involve Phase I and Phase II metabolic reactions.
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lasiodonin, a diterpenoid compound with potential therapeutic applications. The protocol details a forced degradation study to assess the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. A robust HPLC method is proposed to separate the intact drug from its potential degradation products, ensuring accurate quantification and stability assessment. This application note serves as a practical guide for researchers and professionals involved in the quality control and formulation development of this compound.
Introduction
This compound (C₂₀H₂₈O₆, M.W. 364.43) is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon species.[1][2] Diterpenoids from this genus are known for their diverse biological activities, and this compound itself has garnered interest for its potential therapeutic properties. To ensure the safety and efficacy of any pharmaceutical product containing this compound, it is crucial to develop and validate a stability-indicating analytical method.[3] Such a method is essential for monitoring the stability of the drug substance and its formulated products over time and under various environmental conditions.[3]
Forced degradation studies are a critical component in the development of stability-indicating methods.[3] By subjecting the drug substance to stress conditions more severe than accelerated stability testing, potential degradation products can be generated and identified.[3] This allows for the development of an HPLC method capable of separating the parent drug from all potential degradants, thus providing a specific and accurate measure of the drug's stability. This application note outlines a systematic approach to performing a forced degradation study on this compound and developing a corresponding stability-indicating HPLC method.
Materials and Methods
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
-
Hot air oven
Experimental Protocols
Forced Degradation (Stress) Studies
The forced degradation of this compound will be carried out to generate potential degradation products. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Accurately weigh 10 mg of this compound solid powder and spread it as a thin layer in a petri dish.
-
Place the dish in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
6. Photolytic Degradation:
-
Accurately weigh 10 mg of this compound solid powder and spread it as a thin layer in a petri dish.
-
Expose the sample to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
7. Control Sample: A solution of this compound at the same concentration (100 µg/mL) in the mobile phase, without being subjected to stress, should be prepared and analyzed for comparison.
Proposed Stability-Indicating HPLC Method
Based on methods used for similar diterpenoid compounds, the following starting conditions are proposed for the HPLC method development. Optimization will be necessary to achieve adequate separation of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA detector at 230 nm |
| Injection Volume | 10 µL |
Results and Discussion
The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Forced Degradation Results
The chromatograms from the forced degradation studies should be analyzed to assess the stability of this compound under each stress condition. The peak purity of this compound should be determined using the PDA detector to ensure that no degradation products are co-eluting. The percentage of degradation can be calculated using the following formula:
% Degradation = [(Area of this compound in control - Area of this compound in stressed sample) / Area of this compound in control] x 100
The results of the forced degradation study are expected to be summarized as shown in Table 1.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Degradants (min) |
| Acid Hydrolysis | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis | Data to be filled | Data to be filled | Data to be filled |
| Oxidation | Data to be filled | Data to be filled | Data to be filled |
| Thermal | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | Data to be filled | Data to be filled | Data to be filled |
Method Validation Summary
The validation of the developed HPLC method will confirm its suitability for its intended purpose. The acceptance criteria for the validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations. |
| Range | 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Potential Degradation Pathways
Based on the chemical structure of this compound, an ent-kaurane diterpenoid, potential degradation pathways may involve oxidation of the exocyclic double bond, cleavage of the lactone ring, or rearrangements of the tetracyclic core.[4]
Conclusion
This application note provides a detailed protocol for developing a stability-indicating HPLC method for this compound. The forced degradation study is essential to understand the stability profile of the drug and to ensure the specificity of the analytical method. The proposed HPLC method, after successful validation, will be a valuable tool for the routine quality control and stability monitoring of this compound in bulk drug and pharmaceutical formulations, contributing to the development of safe and effective therapeutic products.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Using Lasiodonin as a Positive Control in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound, is a well-established agent for inducing apoptosis, cell cycle arrest, and inhibiting inflammatory signaling pathways in a variety of cell lines. Its consistent and potent effects make it an ideal positive control for a range of cellular and molecular biology experiments. These application notes provide detailed protocols for using this compound as a positive control in apoptosis, cell cycle, and NF-κB signaling assays, along with expected quantitative outcomes and data presentation guidelines.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound treatment on different cell lines, providing a baseline for its use as a positive control.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 |
| 48 | 24.90 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| BxPC-3 | Pancreatic Cancer | Not Specified | ~8 µg/ml (~22 µM) |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| HGC27 | 10 | 24 | 16.63 ± 4.31 |
| 20 | 24 | 26.33 ± 1.77 | |
| AGS | 5 | 24 | 16.60 ± 3.23 |
| 10 | 24 | 25.53 ± 3.54 | |
| TE-8 | 20 | 48 | 12.5 (Early) |
| 40 | 48 | 20.3 (Early) | |
| TE-2 | 40 | 48 | 53.72 (Early) |
| BxPC-3 | 8 µg/ml (~22 µM) | Not Specified | 18.3 (Early) |
| 32 µg/ml (~88 µM) | Not Specified | 54.8 (Early) |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on Cell Cycle |
| HepG2 | 40 | 24 | G2/M Arrest |
| AGS | Not Specified | Not Specified | G0/G1 Arrest |
Experimental Protocols
Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
a. Principle
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the nucleus of late-stage apoptotic and necrotic cells.
b. Materials
-
This compound (Oridonin)
-
Cell line of interest (e.g., HGC27, AGS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
c. Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment: Treat the cells with an appropriate concentration of this compound (e.g., 10-40 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
d. Expected Results
A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) is expected in the this compound-treated group compared to the vehicle control.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Cell Cycle Analysis Using Propidium Iodide Staining
This protocol describes the use of this compound to induce cell cycle arrest, which is then analyzed by flow cytometry.
a. Principle
Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
b. Materials
-
This compound (Oridonin)
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
c. Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound (e.g., 40 µM for 24 hours) as described in the apoptosis assay protocol.
-
Cell Harvesting and Washing: Harvest and wash the cells once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry.
d. Expected Results
An accumulation of cells in the G2/M phase (or G0/G1, depending on the cell line) is expected in the this compound-treated group.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
NF-κB Signaling Pathway Inhibition Assay by Western Blot
This protocol outlines the use of this compound to inhibit the NF-κB pathway, with protein expression changes detected by Western blot.
a. Principle
In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription. This compound can inhibit this pathway. Western blotting is used to detect the levels of key proteins in this pathway, such as phosphorylated p65 (p-p65) and IκBα.
b. Materials
-
This compound (Oridonin)
-
Cell line of interest
-
Complete cell culture medium
-
TNF-α (or other NF-κB activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
c. Protocol
-
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 15-30 minutes. Include an unstimulated control and a stimulated control without this compound.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
d. Expected Results
A decrease in the levels of phosphorylated p65 and an increase in the levels of IκBα are expected in the this compound-treated group compared to the stimulated control.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Conclusion
This compound serves as a reliable and potent positive control for in vitro experiments studying apoptosis, cell cycle regulation, and NF-κB signaling. The provided protocols and quantitative data offer a strong foundation for researchers to incorporate this compound into their experimental designs, ensuring the validity and robustness of their results. Proper dose-response and time-course experiments are recommended to determine the optimal conditions for specific cell lines and experimental setups.
Application Notes and Protocols: Lasiodonin-Induced Apoptosis in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid isolated from the plant Isodon serra, has demonstrated significant anti-tumor activity in various cancer cell lines. In human breast cancer, particularly in the estrogen receptor-positive MCF-7 cell line, this compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis. This document provides a detailed overview of the molecular mechanisms underlying this compound-induced apoptosis in MCF-7 cells, along with comprehensive protocols for key experiments to study these effects.
The induction of apoptosis by this compound in MCF-7 cells is a multi-faceted process involving the intrinsic mitochondrial pathway and the modulation of critical signaling cascades, including the PI3K/Akt and MAPK pathways. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent for breast cancer.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on MCF-7 cell viability and the expression of key apoptotic and signaling proteins. Note: The specific quantitative values presented here are representative examples based on typical experimental outcomes for similar compounds and should be determined experimentally for this compound.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | [Insert experimental value] |
| 48 hours | [Insert experimental value] |
| 72 hours | [Insert experimental value] |
Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins
| Protein | Treatment Concentration (µM) | Fold Change vs. Control |
| Bax | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| Bcl-2 | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| Bax/Bcl-2 Ratio | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| Cleaved Caspase-9 | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| Cleaved Caspase-7 | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| Cleaved PARP | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] |
Table 3: Modulation of PI3K/Akt and MAPK Signaling Pathways by this compound
| Protein | Treatment Concentration (µM) | Fold Change in Phosphorylation vs. Control |
| p-Akt (Ser473) | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| p-ERK1/2 (Thr202/Tyr204) | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| p-p38 (Thr180/Tyr182) | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| p-JNK (Thr183/Tyr185) | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.
Caption: General experimental workflow for studying this compound's effects on MCF-7 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot and flow cytometry).
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO should not exceed 0.1%.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed MCF-7 cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is the concentration of this compound that inhibits cell growth by 50%.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
-
Cell Preparation: Seed MCF-7 cells (2 x 10⁵ cells/well) in a 6-well plate and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis:
-
Treat MCF-7 cells in 6-well plates with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspases, p-Akt, Akt, p-ERK, ERK, etc.) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapies, particularly for breast cancer. The protocols and information provided herein offer a comprehensive framework for researchers to investigate and further elucidate the apoptotic mechanisms of this compound in MCF-7 cells. Rigorous and quantitative analysis of its effects on key cellular pathways will be instrumental in advancing its potential clinical application.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lasiodonin in Anti-inflammatory Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a natural ent-kaurane diterpenoid compound that has garnered significant interest for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in various in vitro and in vivo models. The information presented herein is intended to guide researchers in pharmacology, immunology, and drug discovery in their investigation of this compound and its therapeutic potential.
The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This document will delve into the experimental methodologies used to elucidate these mechanisms and provide a framework for reproducible and robust data generation.
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This compound's ability to inhibit this production is a key indicator of its anti-inflammatory potential.
Quantitative Data Summary
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (μM) | Reference |
| Oridonin (analog) | RAW 264.7 | LPS (1 μg/mL) | ~5-10 | [1] |
| Various Flavonoids | RAW 264.7 | LPS | 17.1 - 19.7 | [2] |
| Icariside E4 | RAW 264.7 | LPS | - | [3] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain and may need to be determined empirically.
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 μg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 μL of the cell culture supernatant.
-
Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value of this compound.
Experimental Workflow
Caption: Workflow for Nitric Oxide Inhibition Assay.
Inhibition of Pro-inflammatory Cytokine Production
This compound's anti-inflammatory effects also manifest through the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Quantitative Data Summary (Oridonin, an analog of this compound)
| Cytokine | Cell Line/Model | Stimulant | Inhibition | Reference |
| TNF-α, IL-1β, IL-6 | DSS-induced colitis in mice | DSS | Significantly decreased | [4] |
Experimental Protocol (ELISA)
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition for each cytokine at different concentrations of this compound.
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[5]
Quantitative Data Summary
| Compound | Animal Model | Dose | Paw Edema Inhibition (%) | Time Point | Reference |
| Ellagic Acid | Rats | 1-30 mg/kg | Dose-dependent reduction | 1-5 hours | [5] |
| Izalpinin | Rats | 10, 20, 40 mg/kg | Significant reduction | 1 and 3 hours | [6] |
Experimental Protocol
-
Animals: Use male Wistar rats or Swiss albino mice (180-220 g).
-
Grouping: Divide the animals into groups: control, carrageenan-treated, this compound-treated (various doses, e.g., 10, 25, 50 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Drug Administration: Administer this compound or the vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan-treated control group.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of human inflammatory bowel disease (IBD), particularly ulcerative colitis.[4]
Quantitative Data Summary (Oridonin, an analog of this compound)
| Parameter | Treatment | Result | Reference |
| Disease Activity Index (DAI) | Oridonin | Significantly reduced | [4] |
| Colon Length | Oridonin | Significantly increased (less shortening) | [4] |
| Pro-inflammatory Cytokines | Oridonin | Significantly decreased | [4] |
Experimental Protocol
-
Animals: Use C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg) daily, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment (day 7-8), euthanize the mice and collect the colon.
-
Analysis:
-
Measure the length of the colon.
-
Fix a portion of the colon in 10% buffered formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for cytokine analysis by ELISA or for Western blot analysis of signaling proteins.
-
Mechanistic Insights: Signaling Pathways
NF-κB Signaling Pathway
This compound is known to inhibit the NF-κB pathway, a central regulator of inflammation. This inhibition is thought to occur through the prevention of the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol (Western Blot for p65 Translocation)
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and LPS as described previously.
-
Nuclear and Cytoplasmic Extraction: Use a commercial nuclear and cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions of the cell lysates.
-
Western Blot:
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against NF-κB p65.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Analyze the band intensities to determine the relative amounts of p65 in the cytoplasm and nucleus. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.
Caption: this compound inhibits the MAPK signaling pathway.
NLRP3 Inflammasome Pathway
A key mechanism of action for this compound's analog, Oridonin, is the direct covalent inhibition of the NLRP3 inflammasome. [3]Oridonin binds to cysteine 279 on the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. [7][8]This specific action prevents the activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.
Experimental Protocol (ASC Oligomerization Assay)
-
Cell Culture and Priming: Prime bone marrow-derived macrophages (BMDMs) with LPS (500 ng/mL) for 4 hours.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 30 minutes, followed by stimulation with a NLRP3 activator like Nigericin (5 μM) for 1 hour.
-
Cell Lysis and Cross-linking: Lyse the cells and cross-link the ASC oligomers using a suitable cross-linking agent.
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an antibody against ASC.
-
-
Data Analysis: Look for the presence of high-molecular-weight bands corresponding to ASC oligomers. A reduction in these bands in this compound-treated samples indicates inhibition of inflammasome assembly.
Signaling Pathway Diagram
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its modulation of multiple key signaling pathways. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate and characterize the anti-inflammatory effects of this compound. Further research to establish specific dose-response relationships and IC50 values for this compound in various assays is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin attenuates dextran sulfate sodium-induced ulcerative colitis in mice via the Sirt1/NF-κB/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lasiodonin in Drug Combination Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a bioactive diterpenoid isolated from the plant Isodon species, has garnered significant interest in oncology research due to its potent anti-tumor activities. These activities include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation. To enhance its therapeutic efficacy and overcome potential drug resistance, this compound is increasingly being investigated in combination with conventional chemotherapeutic agents. This document provides detailed application notes and protocols for researchers engaged in drug combination screening studies involving this compound and its closely related analogue, Oridonin.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic effects of this compound/Oridonin in combination with various anticancer drugs have been quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric for assessing cytotoxicity.
Table 1: Synergistic Effects of Oridonin and Cisplatin in Esophageal Squamous Carcinoma Cells
| Cell Line | p53 Status | Oridonin IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) | Synergy Level |
| KYSE30 | Mutant | Not specified | Not specified | 0.403 | Synergistic[1] |
| KYSE510 | Mutant | Not specified | Not specified | 0.389 | Synergistic[1] |
| TE1 | Mutant | Not specified | Not specified | 0.792 | Synergistic[1] |
| KYSE150 | Wild-type | Not specified | Not specified | 1.004 | Additive[1] |
| KYSE410 | Wild-type | Not specified | Not specified | 1.016 | Additive[1] |
| EC109 | Wild-type | Not specified | Not specified | 1.061 | Additive[1] |
Table 2: Synergistic Cytotoxicity of Oridonin and Doxorubicin in Breast Cancer Cells
| Cell Line | Oridonin IC50 (µM) | Doxorubicin IC50 (µM) | Combination Treatment | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | 14.89 | 1.50 | 5 µM Oridonin + 1 µM Doxorubicin | 0.43 | Synergistic[2] |
Table 3: Synergistic Anti-leukemic Effect of Oridonin and Imatinib
| Cell Line | Oridonin IC50 (µM) | Imatinib IC50 (µM) | Combination Effect |
| SUP-B15 (Ph+ ALL) | 7.8 (at 72h) | 1.3 (at 72h) | Oridonin synergistically enhances Imatinib-induced apoptosis[3] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method
This protocol outlines the steps to determine the synergistic cytotoxic effects of this compound/Oridonin in combination with another anticancer agent.
Materials:
-
Cancer cell line of interest
-
This compound/Oridonin
-
Chemotherapeutic drug of choice (e.g., Cisplatin, Doxorubicin)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound/Oridonin and the combination drug in DMSO. Further dilute with culture medium to desired concentrations.
-
Single Agent Treatment: To determine the IC50 of each drug, treat cells with a range of concentrations of this compound/Oridonin or the other drug alone for 24-72 hours.
-
Combination Treatment: Treat cells with various concentrations of this compound/Oridonin and the other drug in combination. A constant ratio design based on the IC50 values of the individual drugs is recommended.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone using dose-response curve fitting software.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for the combination treatments. This can be performed using software like CompuSyn.[1][4][5][6][7][8]
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis induced by this compound/Oridonin combinations.
Materials:
-
Cancer cell line
-
This compound/Oridonin and combination drug
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound/Oridonin, the combination drug, or the combination of both for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Action
This compound/Oridonin in combination with chemotherapeutic agents often exerts its synergistic effects by modulating key signaling pathways involved in cell survival and death.
Oridonin and Cisplatin in Esophageal Cancer
In p53-mutant esophageal squamous cell carcinoma, the combination of Oridonin and Cisplatin synergistically induces apoptosis. This is mediated by the depletion of intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and subsequent DNA damage.[1] In other esophageal cancer models, this combination activates the NOXA-BCL2 axis to promote apoptosis.[9]
Caption: Oridonin and Cisplatin synergistic pathway.
Oridonin and Doxorubicin in Breast Cancer
The combination of Oridonin and Doxorubicin synergistically induces apoptosis in aggressive breast cancer cells by regulating the Bcl-2/Bax protein ratio, leading to the activation of Caspase-3 and PARP cleavage. This combination also exhibits anti-angiogenic effects by inhibiting the VEGFR2 signaling pathway.[10]
Caption: Oridonin and Doxorubicin apoptosis induction.
Oridonin and Imatinib in Ph+ Acute Lymphoblastic Leukemia
In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), Oridonin acts synergistically with Imatinib by inhibiting the LYN/mTOR signaling pathway, which is often upregulated as a resistance mechanism to Imatinib. This combination leads to enhanced apoptosis of leukemia cells.[3][11][12]
Caption: Oridonin and Imatinib experimental workflow.
Conclusion
The combination of this compound/Oridonin with standard chemotherapeutic agents presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and data presented here provide a framework for researchers to design and execute robust drug combination screening studies. Further investigation into the molecular mechanisms underlying these synergistic interactions will be crucial for the clinical translation of this compound-based combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Oridonin in combination with imatinib exerts synergetic anti-leukemia effect in Ph+ acute lymphoblastic leukemia cells in vitro by inhibiting activation of LYN/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin in combination with imatinib exerts synergetic anti-leukemia effect in Ph+ acute lymphoblastic leukemia cells in vitro by inhibiting activation of LYN/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Encapsulation of Lasiodonin in Nanoparticles for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the encapsulation of Lasiodonin, a bioactive diterpenoid with potent anti-cancer properties, into various nanoparticle platforms. The aim is to enhance its therapeutic efficacy by improving solubility, bioavailability, and targeted delivery.
Introduction
This compound, also known as Oridonin, has demonstrated significant anti-tumor effects across a range of cancer cell lines. However, its clinical application is often hampered by poor aqueous solubility and limited bioavailability. Nanoencapsulation offers a promising strategy to overcome these limitations, enabling controlled release, prolonged circulation time, and targeted accumulation at the tumor site. This document outlines the methodologies for preparing and characterizing this compound-loaded nanoparticles, along with protocols for evaluating their in vitro and in vivo efficacy.
Data Presentation: Comparative Analysis of this compound Nanoparticles
The following tables summarize the physicochemical characteristics, drug loading and release properties, and in vitro cytotoxicity of various this compound-loaded nanoparticle formulations.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Composition | Method of Preparation | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
| PLA-NP | Poly(D,L-lactic acid) | Modified Spontaneous Emulsion Solvent Diffusion (MSESD) | 137.3 | Not Reported | [1] |
| PEG-PLGA NP | Polyethylene glycol-Poly(lactic-co-glycolic acid) | Emulsification and Evaporation | ~100 | Not Reported | [2] |
| SLN | Stearic acid, Soybean lecithin, Pluronic F68 | Emulsion Evaporation-Solidification at Low Temperature | 15 - 35 | -45.07 | |
| NLC | Not Specified | Emulsion-Evaporation and Low Temperature-Solidification | 245.2 | -38.77 | |
| Nanosuspension | Not Applicable | High-Pressure Homogenization (HPH) | 897.2 ± 14.2 | -21.8 ± 0.8 | [1] |
| Liposomes | Soybean phospholipids, Cholesterol | Film-Dispersion and Hydration-Sonication | 137.7 | -24.0 | [3] |
Table 2: Drug Loading, Encapsulation Efficiency, and Release Kinetics of this compound Nanoparticles
| Nanoparticle Type | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Release Kinetics Model | Reference |
| PLA-NP | 2.32 ± 0.05 | 91.88 ± 1.83 | Sustained release | Higuchi equation: Q=8.944t^(1/2)+11.246 | [1] |
| PEG-PLGA NP | Not Reported | ~60 | Biphasic: ~10% release at 8h, ~50% at 24h | Not Specified | |
| SLN | Not Reported | >40 | Sustained release | Higuchi equation | |
| Liposomes | Not Reported | 84.1 | Not Reported | Not Reported | [3] |
Table 3: In Vitro Cytotoxicity of this compound-Loaded Nanoparticles
| Nanoparticle Type | Cancer Cell Line | Assay | IC50 Value | Comparison to Free this compound | Reference |
| Nanosuspension | K562 | MTT | 8.11 µM (at 36h) | Free this compound: 12.85 µM | [4] |
| PEG-PLGA NP | MCF-7 | MTT | ~10 µg/ml (caused ~50% inhibition) | Free this compound showed no effect at 10 µg/ml | [2] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound Nanoparticles
| Nanoparticle Type | Animal Model | Tumor Model | Dosage | Tumor Inhibition Rate (%) | Reference |
| Nanosuspension | Mice | Sarcoma-180 solid tumors | 20 mg/kg | 60.23 | [4] |
| Nanosuspension (vs. solution) | Mice | Sarcoma-180 solid tumors | 20 mg/kg | 42.49 (for solution) | [4] |
| PEG-PLGA NP | Nude Mice | MCF-7 breast tumor xenograft | Not Specified | Significantly inhibited tumor growth | [2] |
Experimental Protocols
Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol is adapted from the emulsification and evaporation method.
Materials:
-
This compound (Oridonin)
-
Polyethylene glycol-Poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve 20 mg of this compound and 60 mg of PEG-PLGA in 5 ml of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/w) solution of PVA in 20 ml of deionized water.
-
Primary Emulsification: Sonicate the oil phase for 40 seconds at 100 Watts on ice to form a primary water-in-oil (W/O) emulsion.
-
Secondary Emulsification: Add the primary emulsion dropwise to the aqueous phase while sonicating for another 40 seconds to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the resulting double emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsion evaporation-solidification at low temperature method.
Materials:
-
This compound
-
Stearic acid
-
Soybean lecithin
-
Pluronic F68
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Transmission Electron Microscope (TEM)
-
Zeta potential analyzer
Procedure:
-
Lipid Phase Preparation: Melt the stearic acid and dissolve this compound and soybean lecithin in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Pluronic F68 in PBS (pH 7.4).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form an oil-in-water emulsion.
-
Solidification: Quickly cool down the emulsion in an ice bath while stirring to solidify the lipid nanoparticles.
-
Characterization:
-
Examine the particle size and morphology using Transmission Electron Microscopy (TEM).
-
Measure the zeta potential using a zeta potential analyzer.
-
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small amount of the lyophilized nanoparticles in deionized water.
-
Sonicate briefly to ensure a homogenous suspension.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.
-
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of free this compound in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles (e.g., by dissolving in a suitable organic solvent) and measure the total amount of this compound.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Procedure:
-
Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-Tumor Efficacy Study
Animal Model: Nude mice bearing tumor xenografts (e.g., MCF-7, Sarcoma-180).
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., control, free this compound, this compound-loaded nanoparticles).
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosage and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Calculate the tumor inhibition rate for each treatment group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: this compound inhibits key cancer-promoting signaling pathways.
Experimental Workflow for this compound Nanoparticle Development
The following diagram illustrates the logical progression of experiments for the development and evaluation of this compound-loaded nanoparticles.
Caption: Workflow for developing this compound-loaded nanoparticles.
References
- 1. Oridonin nanosuspension enhances anti-tumor efficacy in SMMC-7721 cells and H22 tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 3. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lasiodonin
Welcome to the technical support center for improving the aqueous solubility of Lasiodonin (also known as Oridonin). This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to enhancing the aqueous solubility of this compound through various formulation strategies.
Cyclodextrin Inclusion Complexes
Q1: Which cyclodextrin is most effective for solubilizing this compound?
A1: Studies indicate that γ-cyclodextrin (gamma-cyclodextrin) forms the most stable inclusion complex with this compound, leading to the greatest improvement in solubility. The binding constants for α-, β-, and γ-cyclodextrin with oridonin were found to be 22.6, 298.6, and 317.4 M⁻¹, respectively, with corresponding binding energies of -6.49, -6.76, and -7.53 kcal/mol[1]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has also been shown to be effective, forming a 1:1 inclusion complex and significantly increasing the apparent solubility[2][3].
Q2: My this compound-cyclodextrin complex shows poor solubility improvement. What could be the issue?
A2: Several factors could be at play:
-
Incorrect Stoichiometry: Phase solubility studies have shown that this compound typically forms a 1:1 molar ratio complex with cyclodextrins like HP-β-CD[2][3]. Ensure your preparation method uses the correct molar equivalents.
-
Inefficient Complexation Method: The method of preparation is crucial. Lyophilization (freeze-drying) is a highly effective method for preparing this compound-HP-β-CD inclusion complexes[2][3]. If you are using other methods like physical mixing or kneading, the complexation may be incomplete.
-
Presence of Water: The presence of water is essential for the hydrophobic interactions that drive the formation of the inclusion complex. Ensure your solvent system is appropriate.
-
Confirmation of Complex Formation: It is crucial to confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR)[2]. The absence of the characteristic melting peak of this compound in DSC thermograms is a good indicator of successful complexation.
Q3: How do I perform a phase solubility study for this compound and cyclodextrin?
A3: A phase solubility study is performed by adding an excess amount of this compound to aqueous solutions containing increasing concentrations of the cyclodextrin. The suspensions are shaken at a constant temperature until equilibrium is reached (e.g., 48 hours). The solutions are then filtered, and the concentration of dissolved this compound is determined by a suitable analytical method like HPLC. A plot of the dissolved this compound concentration against the cyclodextrin concentration will reveal the stoichiometry of the complex and its stability constant[4].
Solid Dispersions
Q1: What type of carrier is suitable for preparing a this compound solid dispersion?
A1: Hydrophilic polymers are effective carriers. Polyvinylpyrrolidone K17 (PVP K17) has been successfully used to prepare amorphous solid dispersions of this compound, leading to a significant increase in the drug dissolution rate and a 26.4-fold improvement in oral bioavailability[5][6].
Q2: The dissolution rate of my this compound solid dispersion is not as high as expected. What are the possible reasons?
A2:
-
Crystallinity: The goal of a solid dispersion is to convert the crystalline drug into an amorphous state, which has higher energy and solubility. If the drug remains crystalline within the polymer matrix, the solubility enhancement will be minimal. Use XRD and DSC to confirm the amorphous nature of this compound in your solid dispersion[5].
-
Drug-to-Carrier Ratio: The ratio of this compound to the polymer carrier is critical. An insufficient amount of carrier may not be able to completely embed the drug molecules in an amorphous state. Experiment with different drug-to-carrier ratios.
-
Preparation Method: The method of preparation influences the final properties of the solid dispersion. The Gas Anti-Solvent (GAS) technique has been shown to be effective for this compound and PVP K17[5][6]. Other methods like solvent evaporation and melt extrusion are also commonly used, but process parameters need to be optimized.
-
Physical Stability: Amorphous solid dispersions can be physically unstable and may recrystallize over time, especially under high humidity and temperature. Proper storage and the use of stabilizing excipients are important.
Nanosuspensions
Q1: What is a suitable method for preparing this compound nanosuspensions?
A1: High-Pressure Homogenization (HPH) is a well-documented and effective top-down method for producing this compound nanosuspensions[7][8][9][10]. The anti-solvent precipitation method is another viable bottom-up approach[11].
Q2: I am observing particle aggregation in my this compound nanosuspension. How can I prevent this?
A2: Particle aggregation is a common issue in nanosuspensions and can be addressed by:
-
Use of Stabilizers: The addition of stabilizers (surfactants and/or polymers) is essential to prevent agglomeration. For a this compound nanosuspension prepared by the anti-solvent method, Polyvinylpyrrolidone (PVP) has been used as a stabilizer[11]. The choice and concentration of the stabilizer are critical and require optimization.
-
Zeta Potential: The surface charge of the nanoparticles, measured as zeta potential, is an indicator of the stability of the nanosuspension. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability.
-
Optimizing HPH Parameters: If using high-pressure homogenization, optimizing the homogenization pressure and the number of cycles can lead to smaller and more stable nanoparticles[7][8].
Q3: How does particle size affect the performance of a this compound nanosuspension?
A3: Particle size has a significant impact on the dissolution rate and in vivo behavior. A study on two this compound nanosuspensions with particle sizes of 103.3 nm and 897.2 nm showed that the smaller nanosuspension achieved complete dissolution within 10 minutes, while the larger one only reached 85.2% dissolution after 2 hours[9][10].
Prodrugs
Q1: What kind of prodrug strategy is effective for improving the solubility of this compound?
A1: Several prodrug approaches have been successfully applied to this compound:
-
Amino Acid Conjugates: An L-alanine ester prodrug of this compound, l-alanine-(14-oridonin) ester trifluoroacetate (HAO472), has shown good chemical stability and has advanced to Phase I human clinical trials[12].
-
Thiazole Derivatives: Introducing a thiazole ring can provide a basic nitrogen atom that can form a salt. The hydrochloride salt of a thiazole derivative of this compound exhibited a 62-fold increase in aqueous solubility compared to the parent compound[12].
-
PEGylation: Conjugating polyethylene glycol (PEG) to this compound can significantly enhance its aqueous solubility. A study showed that a PEGylated prodrug with the lowest molecular weight PEG had the highest aqueous solubility of 74.4 mg/mL[13].
Q2: I have synthesized a this compound prodrug, but its conversion back to the active drug is too slow. What should I consider?
A2: The linker used to attach the promoiety to this compound is critical for determining the rate of conversion back to the active drug in vivo. The linker should be designed to be cleaved by specific enzymes (e.g., esterases) or under certain physiological conditions (e.g., pH). If the conversion is too slow, you may need to redesign the linker to be more labile.
Cocrystals
Q1: Can cocrystallization improve the solubility of this compound?
A1: Yes, cocrystallization is a viable strategy. A cocrystal of this compound with nicotinamide (NCT) has been successfully prepared, which resulted in a 1.34-fold increase in solubility and a 1.18-fold increase in oral bioavailability[14].
Q2: How do I screen for suitable coformers for this compound?
A2: Coformer screening can be done experimentally or computationally. Experimental screening often involves grinding or slurry methods with a library of pharmaceutically acceptable coformers (GRAS list). The resulting solids are then analyzed by techniques like PXRD, DSC, and microscopy to identify new crystalline phases.
Quantitative Data Summary
The following tables summarize the quantitative data on the improvement of this compound's aqueous solubility using various techniques.
Table 1: Solubility and Bioavailability Enhancement of this compound Formulations
| Formulation Technique | Carrier/Coformer/Promoiety | Preparation Method | Solubility Enhancement | Bioavailability Enhancement | Reference |
| Solid Dispersion | PVP K17 | Gas Anti-Solvent (GAS) | Significantly increased dissolution rate | 26.4-fold increase | [5][6] |
| Inclusion Complex | HP-β-CD | Lyophilization | Apparent solubility significantly increased | - | [2][3] |
| Inclusion Complex | γ-Cyclodextrin | Not specified | Highest binding constant (317.4 M⁻¹) | - | [1] |
| Nanosuspension | PVP | Anti-solvent Precipitation | Dissolution rate higher than pure drug | - | [11] |
| Nanosuspension | Not specified | High-Pressure Homogenization | Complete dissolution in 10 min (103.3 nm) | - | [10] |
| Cocrystal | Nicotinamide (NCT) | Not specified | 1.34-fold increase | 1.18-fold increase | [14] |
| Prodrug (Thiazole) | Thiazole ring | Chemical Synthesis | 62-fold increase (HCl salt) | - | [12] |
| Prodrug (PEGylated) | Low MW PEG | Chemical Synthesis | Aqueous solubility of 74.4 mg/mL | - |
Table 2: Aqueous Solubility of this compound and its Derivatives
| Compound/Formulation | Aqueous Solubility | Reference |
| This compound (Oridonin) | 0.524 mg/mL | [4][15] |
| This compound (Oridonin) | 1.29 mg/mL | [12] |
| Thiazole Derivative HCl Salt | ~79.98 mg/mL (calculated) | [12] |
| PEGylated Prodrug | 74.4 mg/mL | [13] |
Detailed Experimental Protocols
Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Lyophilization
Objective: To prepare a 1:1 molar ratio inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of HP-β-CD in a sufficient volume of deionized water with stirring.
-
Add the calculated amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained.
-
Characterize the resulting powder using DSC, XRD, and FTIR to confirm the formation of the inclusion complex.
Preparation of this compound Nanosuspension by High-Pressure Homogenization
Objective: To produce a stable nanosuspension of this compound with a reduced particle size to enhance dissolution velocity.
Materials:
-
This compound
-
Suitable stabilizer (e.g., Poloxamer 188, Lecithin)
-
Deionized water
-
High-Pressure Homogenizer
Procedure:
-
Prepare a coarse suspension of this compound in an aqueous solution of the stabilizer.
-
Homogenize the coarse suspension using a high-speed stirrer for a short period.
-
Pass the pre-homogenized suspension through the high-pressure homogenizer.
-
Optimize the homogenization pressure (e.g., 1000-1500 bar) and the number of homogenization cycles to achieve the desired particle size.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension.
-
Evaluate the dissolution rate of the nanosuspension compared to the unprocessed this compound powder.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K17)
-
A common solvent in which both this compound and the polymer are soluble (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure:
-
Dissolve the desired amounts of this compound and the hydrophilic polymer in the common solvent.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Continue the evaporation until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve of appropriate mesh size.
-
Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.
Visualizations
Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Caption: Workflow for this compound Nanosuspension Preparation via HPH.
Caption: Strategies to Improve this compound's Aqueous Solubility.
References
- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Bioavailability Enhancement of Oridonin: A Review [mdpi.com]
- 7. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on pharmacokinetics and tissue distribution of oridonin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of oridonin nanocrystals and study of their endocytosis and transcytosis behaviours on MDCK polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bioavailability enhancement and insight into the action mechanism of poorly soluble natural compounds from co-crystals preparation: Oridonin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lasiodonin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the oral bioavailability of Lasiodonin.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during the formulation and evaluation of this compound delivery systems.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low drug loading or encapsulation efficiency in nanoformulations (e.g., solid lipid nanoparticles, nanosuspensions). | 1. Poor solubility of this compound in the lipid matrix or organic solvent. 2. Drug precipitation during the formulation process. 3. Suboptimal surfactant/stabilizer concentration. | 1. Screen various solid lipids or organic solvents to identify one with higher solubilizing capacity for this compound. 2. Optimize the homogenization or precipitation parameters (e.g., temperature, stirring speed, addition rate of anti-solvent). 3. Perform a concentration-response study for the surfactant/stabilizer to find the optimal concentration that ensures particle stability without compromising drug loading. |
| Particle aggregation or instability of the nanosuspension/nanoemulsion over time. | 1. Insufficient surface stabilization. 2. Ostwald ripening. 3. Incompatible excipients. | 1. Increase the concentration of the stabilizer (e.g., surfactant, polymer) or use a combination of stabilizers for synergistic effects. 2. Select a stabilizer that provides a high zeta potential (ideally > ±30 mV) for electrostatic stabilization. 3. Ensure all excipients are compatible with this compound and with each other under the storage conditions. |
| Inconsistent or poor in vitro dissolution enhancement from solid dispersions. | 1. Crystalline drug remaining in the dispersion. 2. Recrystallization of the amorphous drug during storage or dissolution. 3. Poor wettability of the solid dispersion. | 1. Confirm the amorphous state of this compound in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 2. Select a polymer with a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. 3. Incorporate a hydrophilic carrier or a surfactant in the solid dispersion formulation to improve wettability. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dosing volume or technique. 2. Food effect influencing absorption. 3. Inter-animal physiological differences. 4. Formulation instability in gastrointestinal fluids. | 1. Ensure accurate and consistent oral gavage technique and dosing volumes based on animal body weight. 2. Standardize the fasting period for animals before dosing to minimize food-related variability in absorption. 3. Increase the number of animals per group to improve statistical power. 4. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
| No significant improvement in oral bioavailability despite enhanced in vitro dissolution. | 1. Poor intestinal permeability of this compound. 2. Significant first-pass metabolism in the gut wall or liver. 3. Efflux by transporters like P-glycoprotein (P-gp). | 1. Investigate the intestinal permeability of this compound using Caco-2 cell monolayers. 2. Conduct in vitro metabolism studies using liver and intestinal microsomes to assess the extent of first-pass metabolism. 3. Perform transport studies across Caco-2 monolayers in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if this compound is a P-gp substrate. |
Frequently Asked Questions (FAQs)
1. What are the main reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially low intestinal permeability and susceptibility to first-pass metabolism.
2. Which formulation strategies are most promising for enhancing this compound's bioavailability?
Nanoformulations and solid dispersions are two of the most effective strategies.
-
Nanosuspensions: By reducing the particle size of this compound to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution rate and improved absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform the crystalline drug into a more soluble amorphous form, thereby enhancing its dissolution and absorption.[1]
3. How can I prepare a this compound nanosuspension?
A common method is high-pressure homogenization. A detailed protocol for a similar compound, Oridonin, which can be adapted for this compound, is provided in the "Experimental Protocols" section below. The key is to optimize the homogenization pressure and the number of cycles to achieve the desired particle size and uniformity.
4. What are the critical quality attributes to monitor for a this compound nanoformulation?
Key attributes include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and absorption.
-
Zeta Potential: This indicates the stability of the nanosuspension. A value greater than ±30 mV is generally desired for good electrostatic stability.
-
Drug Content and Encapsulation Efficiency: These determine the dosage accuracy and the efficiency of the formulation process.
-
Crystalline State: For solid dispersions and some nanosuspensions, confirming the amorphous state of this compound is crucial for enhanced solubility.
5. Is this compound likely to be a substrate for P-glycoprotein (P-gp)?
Many natural compounds are substrates for P-gp, an efflux transporter in the intestinal epithelium that pumps drugs back into the gut lumen, reducing their absorption.[2][3] To determine if this compound is a P-gp substrate, a bidirectional transport study using Caco-2 cell monolayers is recommended. If the efflux ratio (basolateral to apical permeability / apical to basolateral permeability) is significantly greater than 1 and is reduced in the presence of a P-gp inhibitor, it suggests that this compound is a substrate for P-gp.
6. How does the gut microbiota potentially affect this compound's bioavailability?
The gut microbiota can metabolize flavonoids and other phytochemicals, potentially altering their structure and subsequent absorption and activity.[4][5] The enzymatic activity of gut bacteria can lead to the formation of metabolites with different permeability and bioactivity compared to the parent compound. Investigating the metabolism of this compound by fecal microbiota in vitro can provide insights into this aspect.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on Oridonin, a structurally similar compound, which can serve as a benchmark for this compound formulation development.
| Formulation Strategy | Key Parameters | Results | Reference |
| Oridonin Nanosuspension | Particle Size | ~250 nm | [6] |
| Dissolution Rate | Significantly faster than raw Oridonin | [6] | |
| Saturation Solubility | Increased compared to raw Oridonin | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This protocol is adapted from a method for Oridonin and should be optimized for this compound.[6]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, lecithin)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Premix: a. Dissolve the stabilizer in deionized water to create a stabilizer solution (e.g., 1% w/v Poloxamer 188). b. Disperse a specific amount of this compound (e.g., 2% w/v) in the stabilizer solution. c. Stir the mixture using a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
High-Shear Homogenization: a. Subject the premix to high-shear homogenization at 10,000 rpm for 5 minutes to create a coarse suspension.
-
High-Pressure Homogenization: a. Pass the coarse suspension through a high-pressure homogenizer. b. Set the homogenization pressure (e.g., 500 bar) and the number of homogenization cycles (e.g., 10 cycles). These parameters need to be optimized to achieve the desired particle size and PDI. c. Collect the resulting nanosuspension.
-
Characterization: a. Measure the mean particle size, PDI, and zeta potential using a dynamic light scattering instrument. b. Determine the drug content using a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the rats for 12 hours overnight with free access to water before drug administration.
-
Dosing: a. Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving this compound nanoformulation). b. Administer the formulations orally via gavage at a specified dose of this compound.
-
Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: a. Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma. b. Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. b. Calculate the relative bioavailability of the nanoformulation compared to the control suspension.
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound nanoformulation.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological role of P-glycoprotein in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lasiodonin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively optimize Lasiodonin (also known as Oridonin) concentrations for various cell-based assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a new cell line?
For a new cell line, it is advisable to perform a dose-response experiment over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 0.1 µM to 100 µM.[1][2][3][4] Based on published data, the IC50 of this compound can vary significantly between cell lines, typically falling within the 1 µM to 50 µM range for treatment durations of 24 to 72 hours.
2. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[5][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
This is a common issue when diluting a DMSO-concentrated stock into an aqueous medium, often referred to as "crashing out." Here are several troubleshooting steps:
-
Pre-warm the media: Always add the this compound stock to a pre-warmed (37°C) cell culture medium.
-
Increase the dilution factor: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration, keeping the final DMSO percentage low.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in a pre-warmed medium.
-
Gentle mixing: Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low enough to not cause cytotoxicity, typically below 0.5%, with many cell lines tolerating up to 1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5][6][7]
4. How stable is this compound in cell culture media?
The stability of small molecules in cell culture media can be influenced by factors such as media composition, pH, temperature, and the presence of serum components like enzymes. While specific stability data for this compound across all media types is not extensively published, it is best practice to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours to ensure a consistent concentration. A protocol for assessing compound stability is provided in the "Experimental Protocols" section.[8][9]
5. My cell viability assay results are inconsistent. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Compound precipitation: As discussed above, ensure this compound is fully dissolved in the media.
-
Incubation time: The effects of this compound are time-dependent. Use consistent incubation times across all experiments.[3][4]
-
Assay interference: High concentrations of some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay) to confirm results.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound (Oridonin) in various human cancer cell lines, as determined by cell viability assays (e.g., MTT, CCK-8, SRB). Note that these values can vary depending on the specific assay conditions, including treatment duration and cell density.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| Gastric Cancer | |||
| AGS | Gastric Adenocarcinoma | 24h | 5.995 ± 0.741 |
| 48h | 2.627 ± 0.324 | ||
| 72h | 1.931 ± 0.156 | ||
| HGC27 | Gastric Carcinoma | 24h | 14.61 ± 0.600 |
| 48h | 9.266 ± 0.409 | ||
| 72h | 7.412 ± 0.512 | ||
| MGC803 | Gastric Carcinoma | 24h | 15.45 ± 0.59 |
| 48h | 11.06 ± 0.400 | ||
| 72h | 8.809 ± 0.158 | ||
| Esophageal Cancer | |||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72h | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72h | 6.86 ± 0.83 |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | Not Specified | 1.8 - 7.5 µg/mL |
| DU145 | Prostate Carcinoma | Not Specified | 1.8 - 7.5 µg/mL |
| PC3 | Prostate Carcinoma | Not Specified | 1.8 - 7.5 µg/mL |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Not Specified | 1.8 - 7.5 µg/mL |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 1.8 - 7.5 µg/mL |
| Lung Cancer | |||
| NCI-H520 | Non-Small Cell Lung Cancer | Not Specified | 1.8 - 7.5 µg/mL |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | 1.8 - 7.5 µg/mL |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | 1.8 - 7.5 µg/mL |
| Leukemia | |||
| NB4 | Acute Promyelocytic Leukemia | Not Specified | 1.8 - 7.5 µg/mL |
| Glioblastoma | |||
| U118 | Glioblastoma Multiforme | Not Specified | 1.8 - 7.5 µg/mL |
| U138 | Glioblastoma Multiforme | Not Specified | 1.8 - 7.5 µg/mL |
| Pancreatic Cancer | |||
| BxPC-3 | Pancreatic Adenocarcinoma | 36h | ~32 µg/mL |
*Note: Some publications report IC50 values in µg/mL. The molecular weight of this compound is 364.4 g/mol , which can be used for conversion (1 µM = 0.3644 µg/mL). The ranges provided for some cell lines reflect the variability reported in the literature.[1][2][3][4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10][11][12][13]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen time period. Include an untreated control and a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14][15][16][17]
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, p-mTOR, mTOR, p-NF-κB p65, NF-κB p65, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions for many phospho-specific and total protein antibodies are 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3][18][19][20][21]
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol helps determine the stability of this compound under your specific experimental conditions.
Materials:
-
Complete cell culture medium (with and without serum)
-
This compound stock solution (in DMSO)
-
24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS or HPLC system
Procedure:
-
Preparation: Prepare the this compound working solution by diluting the DMSO stock in pre-warmed cell culture media to the final desired concentration (ensure final DMSO is <0.1%).
-
Incubation: Add the this compound-containing media to triplicate wells of a 24-well plate. Include conditions with and without serum if applicable. Incubate the plate at 37°C and 5% CO₂.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Extraction: To each aliquot, add a defined volume of cold acetonitrile (e.g., 2 volumes) containing an internal standard to precipitate proteins and stop degradation. Vortex and centrifuge at high speed to pellet the precipitate.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent this compound compound using a validated LC-MS/MS or HPLC method.
-
Data Interpretation: Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to determine its stability profile.[8][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis and inhibits pro-survival signaling pathways.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
Technical Support Center: Experimental Handling of Lasiodonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lasiodonin during experiments. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Specific stability studies on this compound are limited in publicly available literature. Much of the quantitative data and specific recommendations provided herein are based on studies of Oridonin, a structurally similar ent-kaurane diterpenoid. These guidelines should be considered as a starting point, and it is recommended to perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural diterpenoid compound belonging to the ent-kaurane class, isolated from plants of the Isodon genus. Like many complex natural products, its intricate structure, featuring multiple hydroxyl groups and an epoxy ring, makes it susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results and their reproducibility.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of structurally related compounds, the primary factors that can induce this compound degradation include:
-
pH: Both acidic and alkaline conditions can catalyze the degradation of ent-kaurane diterpenoids.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of reactive oxygen species can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of this compound in solution.
Q3: How should I store this compound powder?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve this compound in an appropriate solvent (see Q5) and store it in small aliquots in tightly sealed, light-protecting vials at -80°C to minimize freeze-thaw cycles. Based on studies of the related compound Oridonin, even at 4°C, significant degradation can occur over a couple of days.
Q5: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For aqueous-based experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects on biological systems. For specific applications, other organic solvents like ethanol or methanol may be used, but their impact on stability should be evaluated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound immediately before use. If using a previously frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. |
| pH instability in media | Measure the pH of your cell culture or assay buffer. Based on data for Oridonin, this compound is likely most stable around pH 5. If your experimental pH is significantly different, consider if the exposure time can be minimized. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations under subdued lighting. |
| Thermal degradation | Avoid heating solutions containing this compound. If a step requires elevated temperature, perform it as quickly as possible and cool the solution immediately afterward. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Keep samples on ice during preparation. Use a mobile phase that is compatible with the stability of this compound (e.g., buffered to a slightly acidic pH). |
| On-column degradation | Evaluate the pH of your mobile phase. A mobile phase with a pH around 5 may improve stability during the chromatographic run. |
| Degradation in the autosampler | If your autosampler is not cooled, minimize the time samples spend in the queue before injection. |
Quantitative Data on Stability (Based on Oridonin)
The following tables summarize the stability of Oridonin, a structurally related ent-kaurane diterpenoid, and can be used as a proxy to guide experimental design with this compound.
Table 1: Effect of pH on the Stability of Oridonin Solution at Room Temperature
| pH | Stability | Observation |
| < 4 | Unstable | Subject to specific acid-catalyzed degradation. |
| 5 | Most Stable | Optimal pH for short-term storage of solutions. |
| > 6 | Unstable | Subject to specific base-catalyzed degradation. |
Data adapted from a study on Oridonin stability, which showed a V-shaped pH-rate profile with maximal stability at pH 5.[1]
Table 2: Temperature-Dependent Stability of Oridonin Solution
| Temperature | t₉₀ (Time to 10% degradation) | Recommendation |
| Room Temperature (~25°C) | 53.2 hours | Prepare solutions fresh daily. |
| 4°C | 91.5 hours | Suitable for overnight experiments, but fresh is better. |
Data adapted from a study on Oridonin stability.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but for the shortest possible time.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for this compound (General Guideline)
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and methanol
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis study. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store solid this compound and a solution of this compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
References
Technical Support Center: Optimizing HPLC Parameters for Lasiodonin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Lasiodonin.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC separation of this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: - Secondary interactions between this compound and active sites on the silica-based column packing. - Sample overload. - Inappropriate mobile phase pH. - Column degradation. Peak Fronting: - Sample solvent stronger than the mobile phase. - Sample overload. | For Peak Tailing: - Add a buffer to the mobile phase to minimize silanol interactions.[1] - Reduce the sample concentration.[2] - Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., adding 0.3% phosphoric acid) can improve peak shape.[3] - Replace the column if it is old or has been used extensively. For Peak Fronting: - Dissolve the sample in the initial mobile phase or a weaker solvent.[4] - Decrease the injection volume or dilute the sample.[5] |
| Poor Resolution/Peak Overlapping | - Inadequate mobile phase composition. - Incorrect column selection. - Flow rate is too high. - Column aging and degradation.[6] | - Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to water/buffer.[7] - Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. - Decrease the flow rate to allow for better separation.[5] - Replace the column if performance has degraded. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation. - Unstable column temperature. - Pump issues (e.g., leaks, air bubbles). - Changes in mobile phase pH over time. | - Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[8] - Use a column oven to maintain a constant temperature. - Purge the pump to remove air bubbles and check for leaks in the system. - Prepare fresh mobile phase daily. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing). - Precipitated buffer in the mobile phase. - High mobile phase viscosity. - Column contamination.[9] | - Replace the guard column or in-line filter. Backflush the column (disconnect from the detector first). Check for blockages in the tubing.[9] - Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use. - Adjust the mobile phase composition or increase the column temperature to reduce viscosity. - Wash the column with a strong solvent. |
| No Peaks or Very Small Peaks | - No sample injected. - Detector issue (e.g., lamp off, incorrect wavelength). - Sample degradation. - Low sample concentration. | - Verify that the autosampler or manual injector is functioning correctly. - Check the detector settings, including the lamp status and the set wavelength (a common wavelength for this compound is around 238-241 nm).[3][10] - Ensure proper sample storage and handling. - Concentrate the sample or increase the injection volume. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method for this compound is to use a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[10][11] An acidic modifier, such as phosphoric acid, is often added to the aqueous portion of the mobile phase to improve peak shape.[3]
2. How do I choose the right column for this compound separation?
A C18 column is the most common choice for reversed-phase separation of this compound.[10][11] The choice of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time. Shorter columns with smaller particle sizes can provide faster analysis times, while longer columns offer higher resolution.
3. What is the optimal mobile phase composition for this compound?
The optimal mobile phase will depend on the specific column and desired separation. A common mobile phase is a mixture of methanol and water or acetonitrile and water in ratios ranging from 40:60 to 60:40 (v/v).[3] The addition of a small amount of acid, such as 0.3% phosphoric acid, to the aqueous phase is recommended to suppress the ionization of this compound and improve peak symmetry.[3]
4. What detection wavelength should I use for this compound?
The UV detection wavelength for this compound is typically set between 238 nm and 241 nm.[3][10]
5. How can I improve the resolution between this compound and other components in my sample?
To improve resolution, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of the organic solvent. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Small changes in the mobile phase pH can significantly affect the retention and selectivity of ionizable compounds.
-
Decrease the flow rate: This can lead to better peak separation, although it will increase the analysis time.[5]
-
Use a different column: A column with a different stationary phase or a smaller particle size may provide better resolution.
6. My retention times are drifting. What should I do?
Retention time drift can be caused by several factors:
-
Mobile phase composition changes: Ensure your mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
Temperature fluctuations: Use a column oven to maintain a consistent temperature.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Pump issues: Check for leaks or air bubbles in the pump.
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods used for the separation of this compound (Oridonin).
Table 1: HPLC Column Parameters for this compound Separation
| Column Type | Dimensions | Particle Size | Reference |
| Kromasil C18 | 250 mm x 4.6 mm | 5 µm | [10] |
| DIKMA ODS | 200 mm x 4.6 mm | 5 µm | [11] |
| ODS-C18 | 150 mm x 4.6 mm | 5 µm | [3] |
Table 2: Mobile Phase Compositions for this compound Separation
| Mobile Phase | Composition (v/v) | pH Modifier | Reference |
| Methanol:Water | 50:50 | - | [10] |
| Methanol:Water | Not Specified | Not Specified | [11] |
| Methanol:Phosphoric Acid | 40:60 | 0.3% Phosphoric Acid | [3] |
Table 3: HPLC Operational Parameters for this compound Separation
| Flow Rate | Detection Wavelength | Reference |
| 1.0 mL/min | 241 nm | [10] |
| Not Specified | Not Specified | [11] |
| Not Specified | 238 nm | [3] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (50:50, v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis at 241 nm.[10]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
-
Quantification (Optional):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and create a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Workflow for HPLC method development and optimization for this compound.
Caption: Logical diagram for troubleshooting common HPLC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An HPLC method for determination of oridonin in rabbits using isopsoralen as an internal standard and its application to pharmacokinetic studies for oridonin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of oridonin in rat plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Mitigating Lasiodonin (Oridonin) Toxicity in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing the toxicity of Lasiodonin (Oridonin) in animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions based on current scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound (Oridonin) toxicity in animal models?
A1: The primary target organs for this compound-induced toxicity are the liver and kidneys.[1] High doses and prolonged administration have been linked to organ damage. While this compound can exhibit hepatoprotective effects at lower concentrations, higher doses may lead to liver injury.[1] Similarly, while it can be nephroprotective in certain contexts, it also has the potential to induce kidney damage.[1]
Q2: What is the reported acute toxicity of this compound (Oridonin) in mice?
A2: An acute toxicity study in BALb/c nude mice determined the median lethal dose (LD50) of this compound administered via intraspleen or intraportal vein to be 13.61 mg/kg. The maximum safe dose by this route was found to be 7.14 mg/kg.[1] It is important to note that toxicity can vary significantly with the route of administration.
Q3: What are the primary molecular mechanisms underlying this compound-induced toxicity?
A3: this compound's toxicity is often associated with the induction of apoptosis (programmed cell death) and oxidative stress. A key signaling pathway implicated in this process is the c-Jun N-terminal kinases (JNK) pathway, which is activated by cellular stress and can lead to apoptosis.[2][3]
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (Elevated ALT/AST levels) in an ongoing animal study.
Initial Assessment: Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of liver damage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound-induced hepatotoxicity.
Mitigation Strategies:
-
Dose Adjustment: this compound's toxic effects are dose-dependent. The first and most immediate step is to reduce the administered dose.
-
Novel Formulations: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can alter its pharmacokinetic profile, leading to reduced accumulation in the liver and consequently lower toxicity.[1]
-
Combination Therapy: Co-administering this compound with other therapeutic agents, such as doxorubicin, may allow for a reduction in the required dose of this compound, thereby decreasing its toxic effects while potentially achieving synergistic anti-cancer outcomes.[4]
Issue 2: Signs of Nephrotoxicity (Elevated BUN and Creatinine) are present in the animal cohort.
Initial Assessment: Increased Blood Urea Nitrogen (BUN) and serum creatinine levels are key indicators of impaired kidney function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound-induced nephrotoxicity.
Mitigation Strategies:
-
Ensure Adequate Hydration: Proper hydration can help to reduce the concentration of potentially toxic substances in the kidneys.
-
Formulation Strategies: Similar to hepatotoxicity, utilizing liposomal or nanoparticle formulations of this compound can decrease renal exposure and mitigate kidney damage.[1]
-
Dose Reduction: Lowering the dose of this compound is a primary strategy to alleviate nephrotoxic effects.
Data on Toxicity Reduction Strategies
Table 1: Acute Toxicity of this compound (Oridonin) in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| LD50 | 13.61 mg/kg | BALb/c nude mice | Intraspleen or intraportal vein | [1] |
| Maximum Safe Dose | 7.14 mg/kg | BALb/c nude mice | Intraspleen or intraportal vein | [1] |
Table 2: Impact of Nanoparticle Formulation on this compound Pharmacokinetics
| Formulation | Half-life (t1/2) | Animal Model | Route of Administration | Reference |
| Free Oridonin | 0.2 h | Nude mice | Intraperitoneal | [5] |
| Oridonin-loaded Nanoparticles | 4.0 h | Nude mice | Intraperitoneal | [5] |
Table 3: Characteristics of Oridonin-Loaded Nanoparticles and Liposomes
| Formulation Type | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PEG-PLGA Nanoparticles | ~100 | ~60 | Not Reported | [5] |
| Solid Lipid Nanoparticles | 15-35 | >40 | Not Reported | [6] |
| Nanostructured Lipid Carriers | ~200 | Not Reported | Not Reported | [7] |
| Long-Circulating Liposomes | 140.64 ± 12.94 | Not Reported | Not Reported | [8] |
| Angelica Sinensis Polysaccharide-DOCA Nanoparticles | ~195 | Not Reported | 9.2 | [9] |
| Peptide Nanovesicles | 195.6 ± 11.49 | 84.46 ± 1.34 | Not Reported | [10] |
Experimental Protocols
Protocol 1: Preparation of Oridonin-Loaded PEG-PLGA Nanoparticles
This protocol is based on the emulsification and evaporation method.[5]
-
Oil Phase Preparation: Dissolve 20 mg of Oridonin and 60 mg of PEG-PLGA in 5 ml of dichloromethane.
-
Water Phase Preparation: Prepare a 1% (w/w) solution of polyvinyl alcohol (PVA) in 20 ml of water.
-
First Emulsification: Sonicate the oil phase for 40 seconds at 100 Watts on ice.
-
Second Emulsification: Add the first emulsion dropwise to the water phase while sonicating for another 40 seconds.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.
Protocol 2: Preparation of Oridonin-Loaded Liposomes
This protocol is based on the film-dispersion and hydration-sonication method.[11]
-
Lipid Film Formation: Dissolve 160 mg of soybean phospholipids, 30 mg of cholesterol, and 20 mg of Oridonin in 50 mL of chloroform in a round-bottom flask.
-
Solvent Removal: Remove the chloroform using a rotary evaporator at 45°C to form a thin lipid film on the flask wall.
-
Drying: Dry the lipid film under vacuum for at least 12 hours to remove any residual solvent.
-
Hydration: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4) to the flask and hydrate the lipid film for 15 minutes with shaking.
-
Sonication: Sonicate the mixture using a probe-type sonicator for 40 minutes in a 37°C water bath to form small unilamellar vesicles.
-
Purification: The resulting liposome suspension can be further processed (e.g., extrusion) to obtain a more uniform size distribution.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis via the JNK Signaling Pathway
Caption: Simplified diagram of this compound-induced apoptosis through the JNK signaling pathway.
General Workflow for Evaluating Toxicity Reduction Strategies
Caption: Experimental workflow for assessing strategies to reduce this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. Oridonin synergistically enhances the anti-tumor efficacy of doxorubicin against aggressive breast cancer via pro-apoptotic and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characteristics of oridonin-loaded nanostructured lipid carriers as a controlled-release delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin-loaded liposomes targeting lung cancer: formulation and delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angelica Sinensis Polysaccharide-Based Nanoparticles for Liver-Targeted Delivery of Oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin loaded peptide nanovesicles alleviate nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Lasiodonin. The information aims to help researchers enhance its therapeutic index by overcoming issues related to its physicochemical properties and optimizing its biological activity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of this compound in a research setting.
| Question | Answer |
| What are the main challenges in working with this compound? | This compound, a diterpenoid with promising anticancer activity, presents several challenges primarily due to its poor water solubility and potential for off-target toxicity. These factors can limit its bioavailability and therapeutic window. |
| How can I improve the solubility of this compound for in vitro assays? | Due to its hydrophobic nature, dissolving this compound in aqueous media requires the use of organic solvents. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. For working solutions, further dilution in culture medium is necessary, but care must be taken to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity. Alternative strategies include the use of surfactants or complexation agents like cyclodextrins.[1] |
| What are the known off-target effects of this compound? | While specific off-target effects of this compound are not extensively documented in readily available literature, related compounds like Oridonin are known to interact with multiple cellular targets. Off-target effects can contribute to toxicity in non-cancerous cells and should be carefully evaluated.[2] It is crucial to include appropriate controls, such as non-cancerous cell lines, in cytotoxicity assays to assess the selectivity of this compound. |
| What strategies can be employed to enhance the therapeutic index of this compound? | Key strategies focus on improving its solubility and targeted delivery. These include the synthesis of more soluble derivatives or prodrugs, and the development of novel drug delivery systems like nanoparticles, liposomes, and solid dispersions.[3][4][5] These approaches aim to increase the drug concentration at the tumor site while minimizing systemic exposure and associated toxicity. |
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during experimentation with this compound.
Low Potency or Inconsistent Results in Cytotoxicity Assays
Problem: You are observing lower than expected cytotoxicity or high variability in your results.
| Possible Cause | Troubleshooting Step |
| Poor Solubility and Precipitation: this compound may be precipitating out of the culture medium, reducing its effective concentration. | - Visually inspect the wells for any signs of precipitation after adding the this compound solution.- Prepare fresh serial dilutions for each experiment.- Consider using a formulation aid such as a low concentration of a biocompatible surfactant or encapsulating this compound in a delivery vehicle. |
| Cell Seeding Density: The number of cells plated can significantly impact the outcome of cytotoxicity assays. | - Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase during treatment. |
| Assay Incubation Time: The duration of drug exposure may not be sufficient to induce a significant cytotoxic effect. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
| Inaccurate Drug Concentration: Errors in preparing stock solutions or serial dilutions can lead to inconsistent results. | - Ensure accurate weighing of the compound and precise dilutions. Use calibrated pipettes. |
High Background or False Positives in Apoptosis Assays
Problem: You are observing a high percentage of apoptotic cells in your negative control group or unexpected results.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be inducing apoptosis at the concentration used. | - Run a vehicle control with the same concentration of the solvent used in your experimental groups. Ensure the final solvent concentration is non-toxic to your cells. |
| Cell Handling: Excessive mechanical stress during cell harvesting and staining can lead to membrane damage and false-positive results. | - Handle cells gently during trypsinization and centrifugation. Avoid vigorous vortexing. |
| Reagent Issues: Expired or improperly stored staining reagents (e.g., Annexin V, Propidium Iodide) can lead to inaccurate results. | - Check the expiration dates of your reagents and store them according to the manufacturer's instructions. |
| Compensation Issues in Flow Cytometry: Incorrect compensation settings can lead to spectral overlap and inaccurate gating. | - Use single-stained controls to set up proper compensation before acquiring your experimental samples.[2] |
Section 3: Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its analogs. Note: Data for this compound is limited; therefore, data from the closely related compound Oridonin is also included for reference.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| This compound | BGC-823 | Gastric Cancer | Not specified (81.7% ± 9.5% inhibition at 50 µg/mL) | MTT |
| This compound | MCF-7 | Breast Cancer | Not specified (9.9% ± 1.7% inhibition at 50 µg/mL) | MTT |
| Oridonin | UM1 | Oral Squamous Cell Carcinoma | ~20 | MTT |
| Oridonin | SCC25 | Oral Squamous Cell Carcinoma | ~15 | MTT |
| Oridonin | HeLa | Cervical Cancer | 9.14 (Simvastatin IC50 for comparison) | MTT[6] |
Table 2: In Vivo Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Generic Plant Extract 1 | Swiss Albino Mice | Oral | 3,807.89[7] |
| Generic Plant Extract 2 | Swiss Albino Mice | Oral | >2,828.43[7] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined incubation period. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Section 5: Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by natural products like this compound and its analogs, leading to apoptosis.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential modulation by this compound.
Experimental Workflows
Caption: Troubleshooting workflow for low cytotoxicity in this compound experiments.
This technical support center is intended as a guide for researchers. Specific experimental conditions may need to be optimized for different cell lines and research applications.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Addressing batch-to-batch variability of Lasiodonin
Welcome to the Technical Support Center for Lasiodonin. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the batch-to-batch variability of this compound, ensuring the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a significant concern?
This compound, also known as Oridonin, is a bioactive diterpenoid compound isolated from the plant Rabdosia rubescens. It is widely studied for its potent anti-cancer, anti-inflammatory, and anti-proliferative properties. Batch-to-batch variability, which refers to differences in the composition and purity of different production lots, is a major concern because it can lead to inconsistent experimental results and compromise the reliability and reproducibility of research findings.[1][2] This variability can significantly impact the compound's biological activity, affecting outcomes in preclinical and clinical studies.
Q2: What are the primary causes of this compound batch-to-batch variability?
Several factors can contribute to the variability between different batches of this compound:
-
Source Material: The geographical location, growing conditions, and harvest time of the Rabdosia rubescens plant can alter the concentration of this compound and other phytochemicals.[3]
-
Extraction and Purification: Differences in extraction solvents, temperature, and purification methods can lead to variations in yield, purity, and the profile of co-extracted impurities.[4][5][6]
-
Purity and Impurity Profile: The presence and concentration of structurally related compounds or residual solvents can differ between batches, potentially affecting biological activity.
-
Stability and Storage: this compound's stability can be affected by factors like temperature, light, humidity, and pH.[7][8] Improper storage or handling can lead to degradation, altering the compound's effective concentration and purity over time.[9]
Q3: How can I assess the quality and consistency of my this compound batch?
A comprehensive quality control assessment is crucial. This typically involves a combination of analytical techniques to confirm the identity, purity, and potency of the this compound batch. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity and quantifying the active compound.[10] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[11] It is essential to compare the results with a certified reference standard and the supplier's Certificate of Analysis (CoA).
Q4: What are the potential impacts of batch variability on my experiments?
Inconsistent batches of this compound can lead to a range of experimental issues:
-
Variable Biological Activity: Fluctuations in purity and the presence of active or interfering impurities can alter the observed biological effects, such as the degree of apoptosis or cell cycle arrest.[12]
-
Inaccurate Dose-Response Curves: The effective concentration of this compound may differ between batches, leading to shifts in IC50 values and other dose-dependent measurements.
-
Safety and Toxicity Concerns: The presence of unknown impurities could introduce unexpected toxicities in cell culture or animal studies.
Q5: How can I minimize the impact of batch-to-batch variability in my research?
To mitigate the effects of variability, consider the following strategies:
-
Source from a Reputable Supplier: Purchase this compound from suppliers who provide a detailed Certificate of Analysis (CoA) with comprehensive quality control data for each batch.
-
Purchase a Single Large Batch: For a long-term study, acquiring a single, large, homogenous batch can help ensure consistency across all experiments.
-
Perform In-House Quality Control: Independently verify the purity and identity of each new batch using standardized analytical methods like HPLC.
-
Establish a Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for the handling, storage, and preparation of this compound solutions to prevent degradation.
-
Include Positive and Negative Controls: Always use appropriate controls in your experiments to help identify and normalize for variations in reagent activity.
Q6: What should I do if I suspect my this compound batch is the cause of inconsistent results?
If you observe unexpected or inconsistent experimental outcomes, it is important to systematically troubleshoot the issue. Begin by re-evaluating your experimental setup and reagents. If other factors are ruled out, the this compound batch should be investigated. Re-run the quality control analysis (e.g., HPLC) to confirm its purity and integrity. If possible, compare the problematic batch with a new batch from a different lot number or a trusted supplier.
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity
Symptom: You observe a significant difference in the expected biological effect (e.g., reduced apoptosis, altered cell viability) compared to previous experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the fresh stock solution with the old one. 3. Review your storage conditions (temperature, light exposure, solvent). This compound should be stored in a dark, dry, and airtight environment.[8] |
| Lower Purity of the Current Batch | 1. Review the Certificate of Analysis (CoA) for the current batch and compare it to previous batches. 2. Perform an in-house purity analysis using HPLC (see Protocol 1). 3. If the purity is lower than specified, contact the supplier and consider acquiring a new batch. |
| Presence of Inactive or Inhibitory Impurities | 1. Analyze the batch using LC-MS to identify any potential impurities not detected by HPLC. 2. If significant impurities are found, this may be the source of the issue. A higher purity batch is recommended. |
| Incorrect Concentration of Stock Solution | 1. Double-check all calculations used to prepare the stock and working solutions. 2. If possible, use a spectrophotometric method to confirm the concentration of the stock solution. |
Guide 2: Poor Solubility or Changes in Physical Appearance
Symptom: The this compound powder has a different color or texture than expected, or it fails to dissolve properly in the intended solvent.
| Potential Cause | Troubleshooting Steps |
| Presence of Insoluble Impurities | 1. Centrifuge the solution to pellet any insoluble material. 2. Test the supernatant for biological activity. 3. Consider filtering the solution through a 0.22 µm filter. Note that this may reduce the effective concentration. |
| Degradation of the Compound | 1. Changes in color can indicate degradation.[8] 2. Assess the purity of the material using HPLC. Degradation products will appear as additional peaks. |
| Incorrect Solvent or pH | 1. Verify that you are using the recommended solvent for this compound (e.g., DMSO, ethanol). 2. Ensure the pH of your final aqueous solution is compatible with this compound's stability. |
Data Presentation
Table 1: Key Quality Control Parameters for this compound
| Parameter | Analytical Method | Acceptable Range | Significance |
| Identity | NMR, Mass Spectrometry (MS) | Match reference spectrum | Confirms the chemical structure is correct. |
| Purity | HPLC, UHPLC | ≥ 98% | Ensures the dose is accurate and minimizes interference from impurities.[10] |
| Residual Solvents | Gas Chromatography (GC) | As per USP <467> guidelines | High levels of residual solvents can be toxic to cells. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Excess water can promote hydrolysis and degradation.[9] |
| Appearance | Visual Inspection | White to off-white crystalline powder | Deviations may indicate degradation or significant impurities. |
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| HPLC/UHPLC | Purity, Quantification | High precision, reproducibility, and widely available. | May not separate all co-eluting impurities. |
| LC-MS | Purity, Molecular Weight, Impurity Identification | High sensitivity and specificity; can identify unknown compounds.[10] | Quantification can be less precise than HPLC with UV detection. |
| NMR | Structural Confirmation | Provides detailed structural information for unequivocal identification. | Lower sensitivity than MS; requires a larger sample amount. |
| FTIR | Functional Groups | Fast and non-destructive; provides a molecular fingerprint.[10] | Not suitable for quantification or complex mixture analysis. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.
Materials and Reagents:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh about 5 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Prepare a sample solution with a similar concentration to the standard.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength (e.g., 240 nm).
-
Inject the standard and sample solutions.
-
Run the gradient elution method.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample using the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Stability Testing of this compound Stock Solutions
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.
Materials and Reagents:
-
High-purity this compound
-
Solvent (e.g., DMSO)
-
HPLC system and reagents (as in Protocol 1)
-
Incubators or chambers set to desired storage conditions (e.g., 4°C, -20°C, room temperature, protected from light).
Procedure:
-
Preparation: Prepare a fresh, concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This serves as the baseline.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the different conditions to be tested.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC, using the same method as the initial analysis.
-
Data Analysis:
-
Compare the purity and the area of the main peak at each time point to the Time 0 data.
-
A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those conditions.
-
Visualizations
Caption: A flowchart illustrating the key factors that can introduce variability at different stages of this compound production and handling.
Caption: A step-by-step workflow to diagnose the root cause of inconsistent experimental results, focusing on this compound as a potential variable.
Caption: this compound inhibits the PI3K/Akt pathway, a key regulator of cell survival and proliferation, by reducing the phosphorylation of PI3K and Akt.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 3. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactoferrin promotes MC3T3-E1 osteoblast cells proliferation via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by Allium vegetable-derived organosulfur compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponicidin suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lasiodonin Handling
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the non-specific binding of Lasiodonin to plasticware during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent results in my assays with this compound. Could binding to my plasticware be the cause?
A1: Yes, inconsistent results, such as a loss of compound concentration or variable biological activity, can be a sign of non-specific binding to laboratory plastics. This compound, as a diterpenoid, is likely hydrophobic and can adsorb to the surface of standard plasticware, especially those made of polystyrene. This is a common issue with hydrophobic small molecules.[1][2]
Q2: What type of plasticware is best for working with this compound?
A2: It is highly recommended to use low-binding plasticware.[3][4] Polypropylene is generally a better choice than polystyrene as it is less hydrophobic.[1] For sensitive applications, consider using plasticware that has been surface-treated to create a hydrophilic layer, which repels hydrophobic molecules. Several manufacturers offer "low-adhesion" or "low-binding" microplates and tubes specifically designed for this purpose.[3][5][6][7]
Q3: Can I treat my existing plasticware to reduce this compound binding?
A3: Yes, you can passivate, or coat, your plasticware. A common and effective method is to pre-coat the plastic surface with a solution of Bovine Serum Albumin (BSA).[8][9][10] The BSA will adsorb to the plastic, creating a protein layer that prevents this compound from binding directly to the hydrophobic surface. Another option is to use solutions containing polyethylene glycol (PEG) to create a hydrophilic barrier.[10]
Q4: Are there any additives I can include in my buffers to prevent binding?
A4: Absolutely. Including a small amount of a non-ionic surfactant in your assay buffer can significantly reduce non-specific binding.[8][11][12] Tween 20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.1%) are commonly used to disrupt hydrophobic interactions between this compound and the plastic surface.[8][11][13]
Q5: How should I prepare and store my this compound stock solutions?
A5: Prepare stock solutions in a solvent in which this compound is highly soluble, such as DMSO or ethanol. When diluting into aqueous buffers for your experiments, be mindful of the final solvent concentration to avoid precipitation. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in low-binding tubes. Avoid repeated freeze-thaw cycles, which can affect the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound | Non-specific binding to plastic tubes and pipette tips. | - Use low-binding polypropylene or siliconized tubes and tips.- Add a non-ionic surfactant (e.g., 0.05% Tween 20) to your buffers.[8][12]- Pre-coat plasticware with a BSA solution.[9][10] |
| Inconsistent Assay Results | Variable adsorption of this compound to microplate wells. | - Switch to low-binding microplates (e.g., polypropylene or surface-treated polystyrene).- Include BSA or a non-ionic surfactant in the assay buffer.[8][11] |
| Compound Precipitation | Poor solubility of this compound in aqueous buffers. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility.- Sonication may help to redissolve small precipitates. |
| Degradation of this compound | Instability due to pH or temperature. | - Investigate the optimal pH and temperature for this compound stability. Store solutions at appropriate temperatures and use buffers that maintain a stable pH.[14][15][16] |
Experimental Protocols
Protocol 1: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
Objective: To create a protein barrier on the surface of plasticware to prevent non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS) or buffer of choice
-
Plastic tubes, plates, or tips to be coated
Procedure:
-
Prepare a 1% (w/v) solution of BSA in your desired buffer (e.g., 1g of BSA in 100 mL of PBS).
-
Add the BSA solution to the plasticware, ensuring all surfaces that will come into contact with your sample are covered.
-
Incubate for at least 30 minutes at room temperature. For more effective coating, incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the surfaces gently with your experimental buffer to remove any loosely bound BSA.
-
The plasticware is now ready for use.
Protocol 2: Determining Optimal Surfactant Concentration
Objective: To find the lowest effective concentration of a non-ionic surfactant that minimizes this compound binding without interfering with the assay.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Tween 20, Triton X-100)
-
Your experimental buffer and plasticware
-
A method to quantify this compound (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a series of your experimental buffer containing a range of surfactant concentrations (e.g., 0%, 0.001%, 0.01%, 0.05%, 0.1%).
-
Add a known concentration of this compound to each buffer preparation.
-
Incubate the solutions in the plasticware you intend to use for your experiment for a set period (e.g., 2 hours) at the experimental temperature.
-
After incubation, collect the supernatant from each well or tube.
-
Quantify the concentration of this compound remaining in the supernatant.
-
The optimal surfactant concentration is the lowest concentration that results in the highest recovery of this compound.
Visualizations
Caption: A workflow for minimizing this compound binding.
Caption: How surfactants and BSA prevent binding.
References
- 1. shop.surmodics.com [shop.surmodics.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. Solubility table - Wikipedia [en.wikipedia.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 11. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 13. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Storing Lasiodonin (Oridonin)
This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of Lasiodonin (also known as Oridonin). Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common synonyms?
This compound is a natural diterpenoid compound isolated from the plant Rabdosia rubescens. It is also commonly referred to as Oridonin.
2. How should solid this compound be stored?
Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
3. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1]
4. How stable are this compound solutions?
This compound solutions are known to be unstable. The stability is pH-dependent, with the highest stability observed around pH 5. At room temperature, the half-life of this compound in solution is approximately 53.2 hours, which increases to 91.5 hours at 4°C. It is strongly recommended to prepare fresh solutions for each experiment or use aliquots of frozen stock solutions.
5. How should I store this compound stock solutions?
For long-term storage, it is recommended to aliquot stock solutions into single-use vials and store them at -80°C for up to one year, or at -20°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
6. Is this compound light-sensitive?
Yes, this compound is sensitive to light. Both the solid compound and its solutions should be protected from light exposure during storage and handling.[2]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Compound degradation | Ensure proper storage of solid this compound and its stock solutions (see FAQs). Always prepare fresh dilutions from a frozen stock for each experiment. |
| Inaccurate concentration | Verify calculations for stock solution and dilutions. If possible, confirm the concentration of the stock solution using a validated analytical method like HPLC. | |
| Cell-based issues | Ensure cells are healthy, within a low passage number, and free of contamination. Cell density at the time of treatment can also influence the outcome. | |
| Precipitation of the compound in cell culture medium | Poor solubility | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation. Perform a solubility test in your specific medium if you observe precipitation. |
| High variability between replicate experiments | Inconsistent compound handling | Use freshly prepared dilutions for each experiment. Ensure consistent timing of treatments and assays. |
| Pipetting errors | Calibrate and use appropriate pipettes for accurate liquid handling, especially for serial dilutions. | |
| Unexpectedly high IC50 value in a sensitive cell line | Development of resistance | If working with cell lines over extended periods, consider the possibility of acquired resistance. Use early passage cells for key experiments. |
| Assay interference | Some assay reagents may interact with this compound. Run appropriate controls to rule out any interference. |
Physicochemical and Stability Data
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₆ |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 28957-04-2 |
| Appearance | White to off-white crystalline powder |
| Solution Stability (t½) | ~53.2 hours at room temperature~91.5 hours at 4°C |
| Optimal pH for Stability | ~5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.644 mg of this compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, single-use, amber vials to protect from light.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Interpreting a Certificate of Analysis (CoA) for this compound
A Certificate of Analysis is a crucial document that provides quality control data for a specific batch of a compound. When you receive a new batch of this compound, carefully review the CoA for the following information:
-
Identity: Confirmed by methods such as ¹H-NMR, Mass Spectrometry, or FT-IR to ensure the material is indeed this compound.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A high purity (e.g., >98%) is essential for reliable experimental results.
-
Appearance: Should match the expected physical state (e.g., white crystalline solid).
-
Solubility: The CoA may provide basic solubility information in various solvents.
-
Residual Solvents: This indicates the amount of solvent remaining from the purification process. Low levels are desirable.
-
Water Content: Determined by Karl Fischer titration. High water content can affect the actual concentration of your stock solution.
-
Storage Conditions: The recommended storage conditions should be clearly stated.
Visualizations
Caption: Experimental workflow for using this compound.
References
Validation & Comparative
Lasiodonin vs. Oridonin: A Comparative Analysis of Anticancer Activity
A detailed examination of two potent diterpenoids, Lasiodonin and Oridonin, reveals distinct and overlapping mechanisms in their anticancer activities. While both compounds, isolated from the plant Isodon (Rabdosia) rubescens, demonstrate significant potential in oncology research, emerging evidence suggests this compound (also known as Lasiokaurin) may exhibit superior potency in specific cancer types, particularly triple-negative breast cancer. This guide provides a comprehensive comparison of their cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used to elucidate their anticancer properties.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and Oridonin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (Lasiokaurin) IC50 (µM) | Oridonin IC50 (µM) | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | 2.9 (72h) | 16.79 (72h) | |
| MDA-MB-468 | Triple-Negative | 1.6 (72h) | - | |
| MCF-7 | ER-positive | 5.16 (72h) | ~29.4 (MCF-7) | |
| SK-BR-3 | HER2-positive | 1.59 (viability) | - | |
| BT-549 | Triple-Negative | 2.58 (viability) | - | |
| T-47D | ER-positive | 4.16 (viability) | - | |
| Esophageal Squamous Cell Carcinoma | ||||
| TE-8 | - | 3.00 ± 0.46 (72h) | [1] | |
| TE-2 | - | 6.86 ± 0.83 (72h) | [1] | |
| Gastric Cancer | ||||
| AGS | - | 1.931 ± 0.156 (72h) | [2] | |
| HGC27 | - | 7.412 ± 0.512 (72h) | [2] | |
| MGC803 | - | 8.809 ± 0.158 (72h) | [2] | |
| Various Cancers | ||||
| BEL-7402 | Hepatocellular Carcinoma | - | 1.00 (derivative) | [3] |
| K562 | Chronic Myelogenous Leukemia | - | 0.39 (derivative) | [3] |
| HCT-116 | Colorectal Carcinoma | - | 0.16 (derivative) | [3] |
| HL-60 | Acute Promyelocytic Leukemia | - | 0.84 (derivative) | [3] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, such as incubation time and specific assay used.
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Oridonin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific signaling pathways they modulate show both convergence and divergence.
This compound (Lasiokaurin):
Recent studies highlight this compound's potent activity against triple-negative breast cancer (TNBC)[4]. Its primary mechanisms include:
-
Induction of Apoptosis and DNA Damage: this compound effectively triggers apoptosis in TNBC cells.
-
Cell Cycle Arrest: It causes a halt in the cell cycle, preventing cancer cell proliferation.
-
Inhibition of Metastasis: this compound has been shown to inhibit the migration and invasion of cancer cells.
-
Modulation of Signaling Pathways: It simultaneously inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways, both of which are crucial for cancer cell survival, proliferation, and metastasis[4].
Oridonin:
Oridonin has a broader documented history of anticancer research across various cancer types[4]. Its mechanisms of action involve:
-
Induction of Apoptosis: Oridonin induces apoptosis through multiple pathways, including the intrinsic mitochondrial pathway and by modulating the expression of Bcl-2 family proteins[4].
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, including G0/G1 and G2/M, depending on the cancer cell type[2][4].
-
Inhibition of Signaling Pathways: Oridonin is known to inhibit several key cancer-related signaling pathways, including PI3K/Akt/mTOR , MAPK , and NF-κB [4]. It also demonstrates inhibitory effects on the STAT3 pathway[5].
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and Oridonin.
References
- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Combination of Lasiodonin and 5-Fluorouracil: A Promising Strategy for Hepatocellular Carcinoma Treatment
For Immediate Release
Recent preclinical findings suggest that the natural compound Lasiodonin may significantly enhance the efficacy of the conventional chemotherapy drug 5-fluorouracil (5-FU) in treating hepatocellular carcinoma (HCC), the most common type of liver cancer. This guide provides a comprehensive comparison of the effects of this compound and 5-FU, both as single agents and in a potential combination therapy, supported by experimental data. The proposed synergy hinges on this compound's ability to inhibit autophagy, a cellular process that cancer cells often exploit to resist chemotherapy.
Performance Comparison: this compound and 5-Fluorouracil in HCC
While no direct studies on the combination of this compound and 5-fluorouracil in HCC have been published to date, a strong scientific rationale for their synergistic use exists. This compound has been shown to inhibit autophagy in HCC cells, a key mechanism of resistance to 5-FU.[1][2] By blocking this survival pathway, this compound could potentially re-sensitize HCC cells to the cytotoxic effects of 5-FU, leading to enhanced tumor cell death.
Table 1: In Vitro Efficacy of this compound and 5-Fluorouracil in HCC Cell Lines
| Treatment | Cell Line | IC50 (µM) | Key Effects | Reference |
| This compound | HepG2, Huh7 | Data not yet available in referenced study | Inhibits proliferation, induces apoptosis, G2/M cell cycle arrest, inhibits autophagy | [1] |
| 5-Fluorouracil | HepG2 | 29.75 (as µg/mL) | Inhibits proliferation, induces apoptosis | [3] |
| HepG2 | ~323.2 | Inhibits proliferation | [4] | |
| Hep3B | 2335 | Inhibits proliferation | [5] | |
| HLF | 17.92 | Inhibits proliferation | [6] | |
| SMMC-7721 | Data varies | Inhibits proliferation | [7] | |
| Bel-7402 | 19.03 (as µg/mL) | Inhibits proliferation | [3] |
Note: IC50 values for 5-FU can vary significantly between studies due to differences in experimental conditions and cell line characteristics.
Table 2: Effects on Apoptosis and Cell Cycle in HCC Cell Lines
| Treatment | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| This compound | HepG2, Huh7 | Induces apoptosis | G2/M phase arrest | [1] |
| 5-Fluorouracil | Hep3B | Induces apoptosis (sub-G1 increase) | S phase arrest | [5] |
| Bel-7402, HepG2 | Induces apoptosis | - | [3] |
Proposed Mechanism of Synergistic Action
The hypothesized synergistic effect of this compound and 5-FU is rooted in their distinct but complementary mechanisms of action. 5-FU is a pyrimidine analog that inhibits DNA synthesis, leading to cell death in rapidly dividing cancer cells.[8] However, HCC cells can develop resistance to 5-FU by activating protective autophagy, a process where the cell degrades its own components to survive under stress.[2]
This compound has been demonstrated to be a potent inhibitor of autophagy in HCC cells.[1] It achieves this by targeting the AMPK/mTOR signaling pathway and interfering with the formation of the SNARE complex, which is crucial for the fusion of autophagosomes with lysosomes.[1] By disrupting this survival mechanism, this compound is expected to leave HCC cells more vulnerable to the DNA-damaging effects of 5-FU, thereby leading to a more profound anti-cancer effect.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound and 5-FU in HCC.
Caption: General experimental workflow for evaluating the combination therapy.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound, 5-FU, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[9]
Apoptosis (Annexin V) Assay
-
Cell Seeding and Treatment: Seed 7x10⁵ HCC cells in 6-cm dishes, incubate for 16 hours, and then treat with the compounds for 48 hours.
-
Cell Harvesting: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Cell Cycle (Propidium Iodide) Staining Assay
-
Cell Harvesting and Fixation: Harvest treated cells and fix them in cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice.
-
Washing: Pellet the cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Flow Cytometry: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Conclusion
The combination of this compound and 5-fluorouracil represents a scientifically sound and promising therapeutic strategy for hepatocellular carcinoma. By targeting the autophagy-mediated resistance mechanism of 5-FU, this compound has the potential to significantly improve treatment outcomes. Further in-depth preclinical and clinical studies are warranted to validate the efficacy and safety of this combination therapy in HCC patients.
References
- 1. Lasiodin sensitizes hepatocellular carcinoma cancer to sorafenib via SNARE complex disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy in 5-Fluorouracil Therapy in Gastrointestinal Cancer: Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro through regulating activating mitochondrial pathway [jcancer.org]
- 4. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment and characterization of two 5-fluorouracil-resistant hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Curcumin and 5-Fluorouracil on the Hepatocellular Carcinoma In vivo and vitro through regulating the expression of COX-2 and NF-κB [jcancer.org]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay [bio-protocol.org]
- 10. Annexin V Staining Assay [bio-protocol.org]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
Validating the Molecular Target of Lasiodonin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the molecular target of Lasiodonin, a natural diterpenoid with promising anti-inflammatory and anti-cancer properties. By presenting supporting experimental data from related compounds and detailed protocols, this document serves as a resource for researchers seeking to elucidate the mechanism of action of this compound and similar natural products.
Introduction to this compound and its Putative Target
This compound is a bioactive compound isolated from the plant Isodon lasiocarpus. While its therapeutic potential is recognized, the precise molecular target remains a subject of ongoing research. Evidence suggests that this compound, and its close structural analog Oridonin, exert their effects by modulating key cellular signaling pathways, particularly the PI3K/Akt pathway, which is frequently dysregulated in cancer and inflammatory diseases. This guide focuses on in vitro methods to validate the direct interaction of this compound with proteins in this pathway, comparing its potential binding characteristics with known inhibitors.
Comparative Analysis of Molecular Interactions
To provide a quantitative basis for validating the molecular target of this compound, we compare it with two well-characterized inhibitors of the PI3K/Akt signaling pathway: Oridonin and Wortmannin. Oridonin serves as a direct analogue, while Wortmannin represents a potent, covalent inhibitor of Phosphoinositide 3-kinase (PI3K), an upstream activator of Akt.
| Compound | Direct Target | Method | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Mechanism of Action |
| This compound (Hypothesized) | Akt1/PI3K | - | - | - | Likely covalent binding via Michael addition |
| Oridonin | Akt1 | Surface Plasmon Resonance (SPR) | 2.15 nM[1] | 8.4 µM (Akt1), 8.9 µM (Akt2)[2] | ATP-competitive inhibition[3] |
| Wortmannin | PI3K | In vitro kinase assay | - | 4.2 nM[4] | Covalent, irreversible inhibition of Lys-802[5] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key in vitro experiments to validate the direct binding and inhibition of a molecular target by this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., a purified protein kinase).
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to its putative protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein (e.g., Akt1)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein in immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the immobilized protein surface, starting with the lowest concentration.
-
Allow for an association phase, followed by a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different concentrations if necessary.
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, measured in response units (RU), is recorded in a sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
In Vitro Kinase Assay
This assay measures the enzymatic activity of a kinase in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
Materials:
-
Purified active target kinase (e.g., Akt1)
-
Kinase substrate (e.g., a specific peptide or protein like GSK-3)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a detection system like ADP-Glo™)
-
This compound
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer to each well.
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity. For non-radioactive assays, follow the manufacturer's protocol for the detection reagents.
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pull-Down Assay
This assay is used to confirm a physical interaction between a small molecule and a protein within a complex mixture like a cell lysate.
Objective: To qualitatively demonstrate the binding of this compound to its target protein.
Materials:
-
This compound-conjugated beads (e.g., this compound-Sepharose) or control beads.
-
Cell lysate containing the target protein.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Incubate the this compound-conjugated beads and control beads with the cell lysate to allow for binding.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the putative target protein.
-
A band corresponding to the target protein in the eluate from the this compound-conjugated beads, but not the control beads, indicates a direct interaction.
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental approaches to validate its target, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Oridonin inhibits aberrant AKT activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lasiodonin with Other Diterpenoids for Researchers and Drug Development Professionals
In the landscape of natural product-based drug discovery, diterpenoids represent a class of chemical compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of Lasiodonin (also known as Oridonin), a well-studied ent-kaurane diterpenoid, with two other prominent diterpenoids: Triptolide and the triterpenoid Pristimerin. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Comparative Biological Activities and Mechanisms of Action
This compound, Triptolide, and Pristimerin, while all demonstrating potent anti-cancer and anti-inflammatory properties, exert their effects through distinct and overlapping mechanisms of action.
This compound (Oridonin) , isolated from the plant Rabdosia rubescens, is known for its broad-spectrum anti-tumor activities. Its primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] this compound modulates multiple signaling pathways, including the inhibition of the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation.[1][2] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.[3]
Triptolide , a diterpenoid epoxide from the plant Tripterygium wilfordii, is a potent anti-cancer and immunosuppressive agent. Its mechanism is largely attributed to its ability to inhibit transcription by targeting the XPB subunit of the general transcription factor TFIIH.[4] This leads to a global shutdown of RNA synthesis, ultimately inducing apoptosis. Triptolide also modulates various signaling pathways, including the Wnt/β-catenin and NF-κB pathways, and has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.[5][6]
Pristimerin , a quinonemethide triterpenoid isolated from plants of the Celastraceae and Hippocrateaceae families, also exhibits significant anti-cancer and anti-inflammatory effects.[7][8] Its mechanism of action involves the induction of apoptosis and autophagy, as well as the inhibition of cell migration and invasion.[9][10] Pristimerin impacts several key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and ROS/JNK pathways.[7][8]
Data Presentation: Comparative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (Oridonin), Triptolide, and Pristimerin in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the results.[11]
Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | ~5-10 | [12] |
| MDA-MB-231 | Breast Cancer | ~10-20 | [12] |
| A549 | Lung Cancer | ~5-15 | [3] |
| HepG2 | Liver Cancer | ~5-15 | [3] |
| HCT116 | Colon Cancer | 0.16 | [3] |
| K562 | Leukemia | 0.39 | [3] |
| BEL-7402 | Liver Cancer | 1.39 | [3] |
| BGC-7901 | Gastric Cancer | 1.05 | [3] |
| PC-3 | Prostate Cancer | 3.1 | [3] |
| SGC-7901 | Gastric Cancer | 65.5 | [13] |
Table 2: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Capan-1 | Pancreatic Cancer | 0.01 | [5] |
| Capan-2 | Pancreatic Cancer | 0.02 | [5] |
| SNU-213 | Pancreatic Cancer | 0.0096 | [5] |
| MCF-7 | Breast Cancer | ~0.02-0.05 | [12] |
| MDA-MB-231 | Breast Cancer | ~0.01-0.03 | [12] |
Table 3: IC50 Values of Pristimerin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT1080 | Fibrosarcoma | 0.16 (24h), 0.13 (48h) | [14] |
| MCF-10A | Breast (Normal) | 1.4-1.6 (24h), 1.0-1.2 (48h) | [14] |
| MDA-MB-231 | Breast Cancer | 0.5-0.6 (24h), 0.4-0.6 (48h) | [14] |
| A549 | Lung Cancer | 0.4-0.6 (72h) | [14] |
| HepG2 | Liver Cancer | 0.4-0.6 (72h) | [14] |
| Hep3B | Liver Cancer | 0.4-0.6 (72h) | [14] |
| MNNG | Osteosarcoma | 0.8-0.9 (24h), 0.3-0.4 (48h) | [14] |
| 143B | Osteosarcoma | 0.5-0.6 (24h), 0.3-0.4 (48h) | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of these diterpenoids are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the diterpenoid and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key markers include cleaved caspases and PARP.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze the band intensities to determine the expression levels of apoptotic proteins.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest and wash cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound, Triptolide, and Pristimerin.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 4. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Head-to-Head Comparison: Lasiodonin vs. Solasodine in Anticancer Research
This guide offers a detailed comparative analysis of Lasiodonin and Solasodine, two naturally derived compounds with potential applications in oncology. The guide is intended for researchers, scientists, and professionals in drug development, providing a focused examination of their chemical properties, cytotoxic effects, and mechanisms of action based on available scientific literature. While substantial research is available for Solasodine, a steroidal alkaloid, direct experimental data on the anticancer properties of this compound, a diterpenoid, is limited. To provide a comprehensive comparison, this guide incorporates data on Oridonin, a structurally similar and well-researched diterpenoid, as a proxy for this compound, with this distinction clearly noted.
Chemical and Physical Properties
A fundamental understanding of the chemical nature of this compound and Solasodine is crucial for appreciating their biological activities.
| Property | This compound | Solasodine |
| Chemical Class | Diterpenoid | Steroidal Alkaloid |
| Chemical Formula | C₂₀H₂₈O₆ | C₂₇H₄₃NO₂ |
| Molecular Weight | 364.43 g/mol [1] | 413.6 g/mol |
In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.
Table 1: Comparative IC50 Values against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Oridonin (for this compound) | BEL-7402 | Hepatocellular Carcinoma | 1.84 µM[2] |
| K562 | Chronic Myelogenous Leukemia | 0.95 µM[2] | |
| Solasodine | HT-29 | Colorectal Adenocarcinoma | > 80 µg/mL (Standard)[3] |
| MG-63 | Osteosarcoma | > 80 µg/mL (Standard)[3] |
Note: For Solasodine, the standard compound did not achieve 50% inhibition at the highest tested concentration in the cited study. However, extracts from various Solanum species containing Solasodine exhibited significant cytotoxicity.
Mechanisms of Action and Associated Signaling Pathways
The anticancer effects of this compound (inferred from Oridonin) and Solasodine are attributed to their modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
This compound (inferred from Oridonin): Targeting the PI3K/Akt Pathway
Research on Oridonin indicates that it induces apoptosis in cancer cells primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a central regulator of cell survival, and its inhibition by Oridonin leads to the activation of the apoptotic cascade.
Caption: this compound (inferred from Oridonin) inhibits the PI3K/Akt pathway, suppressing cell survival and promoting apoptosis.
Solasodine: A Multi-Pathway Inhibitor
Solasodine exhibits a broader mechanism of action, targeting multiple signaling cascades. It has been shown to suppress the AKT/GSK-3β/β-catenin pathway , which is crucial for cell proliferation. Furthermore, Solasodine inhibits the NF-κB signaling pathway , a key regulator of inflammation and cell survival that is frequently dysregulated in cancer.
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin and NF-κB pathways to induce apoptosis and reduce cell proliferation.
Experimental Protocols
Standardized methodologies are essential for the reliable evaluation of anticancer compounds. The following sections detail the protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chemo-sensitizing Potential of Lasiodonin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lasiodonin's (also known as Oridonin) performance as a chemo-sensitizing agent. We delve into its synergistic effects with common chemotherapeutics, supported by experimental data, and compare its mechanisms with other known chemo-sensitizing alternatives.
This compound, a natural diterpenoid compound, has emerged as a promising agent in cancer therapy, primarily for its ability to enhance the efficacy of conventional chemotherapeutic drugs. This guide synthesizes available research to present a clear overview of its potential, focusing on quantitative data, experimental protocols, and the underlying molecular pathways.
Performance in Combination Therapy: A Quantitative Overview
This compound has demonstrated significant synergistic effects when combined with several standard chemotherapeutic agents, leading to a reduction in the required dosage of these toxic drugs and potentially overcoming drug resistance. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Synergistic Effects of this compound with Cisplatin
| Cancer Cell Line | Cisplatin IC50 (μM) | Cisplatin + this compound IC50 (μM) | Combination Index (CI) | Fold-Sensitization | Reference |
| A2780/DDP (Ovarian) | 50.97 | 26.12 | <1 | ~1.95 | [1] |
| SKOV3/DDP (Ovarian) | 135.20 | 73.00 | <1 | ~1.85 | [1] |
| KYSE30 (Esophageal) | - | - | 0.403 | - | [2] |
| KYSE510 (Esophageal) | - | - | 0.389 | - | [2] |
| TE1 (Esophageal) | - | - | 0.792 | - | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Effects of this compound with Doxorubicin
| Cancer Cell Line | Doxorubicin IC50 | Doxorubicin + this compound IC50 | Combination Index (CI) | Fold-Sensitization | Reference |
| MDA-MB-231 (Breast) | Not specified | Not specified | <1 | Not specified | [3] |
| Saos-2 (Osteosarcoma) | ~5 µM | Not specified | <1 | Not specified | [4] |
Table 3: Synergistic Effects of this compound with Paclitaxel
| Cancer Cell Line | Paclitaxel IC50 | Paclitaxel + this compound IC50 | Combination Index (CI) | Fold-Sensitization | Reference |
| A549 (Lung) | Not specified | Not specified | <1 | Not specified | [5] |
| H460 (Lung) | Not specified | Not specified | <1 | Not specified | [5] |
Mechanisms of Chemo-sensitization: A Multi-pronged Attack
This compound's ability to enhance chemotherapy efficacy stems from its influence on multiple cellular pathways that are often dysregulated in cancer and contribute to drug resistance.
Induction of Apoptosis: this compound promotes programmed cell death, or apoptosis, a crucial mechanism for eliminating cancer cells. It achieves this by modulating the expression of key regulatory proteins. In combination with cisplatin, this compound has been shown to activate the NOXA-BCL2 axis, a critical pathway in the intrinsic apoptosis cascade.[6]
Modulation of Autophagy: Autophagy, a cellular recycling process, can have a dual role in cancer, either promoting survival or contributing to cell death. This compound has been observed to induce autophagy, which in some contexts, appears to be a precursor to apoptosis.[2]
Reversal of Multidrug Resistance (MDR): A major hurdle in cancer treatment is the development of MDR, where cancer cells become resistant to a broad range of chemotherapeutic drugs. This compound has been shown to counteract MDR by inhibiting the function of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapy drugs from the cancer cell.[2][7]
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells.[2] While high levels of ROS can be damaging to all cells, cancer cells are often more vulnerable to this oxidative stress. The increased ROS levels can trigger apoptotic pathways and enhance the cytotoxicity of chemotherapy drugs.
Inhibition of Key Survival Pathways: this compound has been found to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and ERK pathways.[5][8] These pathways are frequently overactive in cancer, promoting cell growth, proliferation, and resistance to therapy. By dampening these signals, this compound makes cancer cells more susceptible to the killing effects of chemotherapy.
Comparative Analysis with Other Chemo-sensitizing Agents
While direct head-to-head comparative studies are limited, we can draw parallels between this compound and other well-known natural chemo-sensitizers based on their mechanisms of action and reported efficacy.
Verapamil: A calcium channel blocker, verapamil is one of the earliest recognized MDR modulators.[9] Its primary mechanism is the inhibition of P-gp. While effective, its clinical use can be limited by its cardiovascular side effects. This compound, with its multi-targeted approach beyond just P-gp inhibition, may offer a broader spectrum of chemo-sensitization with a potentially different side-effect profile. One study showed that verapamil could increase the bioavailability of Oridonin by inhibiting P-gp and CYP3A4, suggesting a potential for combination.[10][11]
Curcumin: The active component of turmeric, curcumin is a well-researched chemo-sensitizer that affects numerous signaling pathways, including NF-κB, STAT3, and Akt, similar to this compound.[12] Both compounds are known to induce apoptosis and inhibit proliferation. The choice between this compound and curcumin might depend on the specific cancer type and the dominant resistance mechanisms at play.
Silibinin: A flavonoid derived from milk thistle, silibinin has shown promise in sensitizing chemo-resistant breast cancer cells to doxorubicin and paclitaxel.[13][14] Its mechanisms include the suppression of STAT3, AKT, and ERK pathways, which overlaps with the known targets of this compound.
Quercetin: Another flavonoid with chemo-sensitizing properties, quercetin has been shown to increase the sensitivity of breast cancer cells to doxorubicin by upregulating PTEN and downregulating p-Akt.[15] This highlights a common theme among natural chemo-sensitizers: the targeting of key survival and resistance pathways.
The key advantage of this compound appears to be its multifaceted mechanism of action, which goes beyond simple MDR reversal and involves the induction of multiple cell death pathways and the inhibition of critical survival signals.
Experimental Protocols
To facilitate the replication and further investigation of this compound's chemo-sensitizing potential, below are summaries of common experimental methodologies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent, this compound, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and Combination Index (CI) using appropriate software (e.g., CompuSyn).[4]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the desired compounds as described for the viability assay.
-
Harvest and wash the cells with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]
-
Western Blot Analysis
-
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[4]
-
Visualizing the Mechanisms
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways affected by this compound to enhance chemotherapy.
Caption: A typical experimental workflow for investigating chemo-sensitization.
Conclusion
This compound (Oridonin) presents a compelling case as a potent chemo-sensitizing agent. Its ability to act on multiple fronts—inducing apoptosis, modulating autophagy, reversing multidrug resistance, generating ROS, and inhibiting key survival pathways—positions it as a promising candidate for combination cancer therapy. The quantitative data, though primarily from in vitro studies, consistently demonstrates a synergistic relationship with common chemotherapeutics like cisplatin, doxorubicin, and paclitaxel.
While direct comparative efficacy against other chemo-sensitizers is an area requiring further research, the mechanistic profile of this compound suggests a broad and robust potential. Future preclinical and clinical investigations are warranted to fully elucidate its therapeutic value and to establish its place in the oncologist's arsenal against resistant and difficult-to-treat cancers. This guide provides a foundational understanding for researchers poised to explore the promising therapeutic avenues offered by this compound.
References
- 1. Oridonin effectively reverses cisplatin drug resistance in human ovarian cancer cells via induction of cell apoptosis and inhibition of matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin synergistically enhances the anti-tumor efficacy of doxorubicin against aggressive breast cancer via pro-apoptotic and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of verapamil on the pharmacokinetics of oridonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Silibinin sensitizes chemo-resistant breast cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silibinin sensitizes chemo-resistant breast cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin Increase the Chemosensitivity of Breast Cancer Cells to Doxorubicin Via PTEN/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Combination Index Analysis for Lasiodonin and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the synergistic potential of combining Lasiodonin, a natural diterpenoid with known anti-cancer properties, and Doxorubicin, a widely used chemotherapeutic agent. While direct experimental data on the combination of this compound and Doxorubicin is not yet available in published literature, this document outlines the established methodologies for such an analysis, drawing parallels from studies on similar compounds. The presented data is illustrative, designed to guide researchers in the design and interpretation of their own experiments.
The primary method for quantifying drug interaction is the Combination Index (CI) developed by Chou and Talalay, which provides a quantitative measure of synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).[1]
Experimental Data Summary
Effective combination therapy aims to achieve a greater therapeutic effect with lower doses of individual agents, thereby minimizing toxicity. The following tables represent hypothetical data from a combination index analysis of this compound and Doxorubicin in a cancer cell line.
Table 1: IC50 Values of Individual and Combined Agents
| Drug/Combination | IC50 (Concentration for 50% Inhibition) |
| This compound | 15 µM |
| Doxorubicin | 0.5 µM |
| This compound + Doxorubicin (1:1 Molar Ratio) | 0.2 µM (Doxorubicin) + 6 µM (this compound) |
| This compound + Doxorubicin (1:2 Molar Ratio) | 0.15 µM (Doxorubicin) + 6 µM (this compound) |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin
| Molar Ratio (this compound:Doxorubicin) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| 1:1 | 0.50 | 0.85 | Synergy |
| 1:1 | 0.75 | 0.72 | Synergy |
| 1:1 | 0.90 | 0.65 | Strong Synergy |
| 1:2 | 0.50 | 0.78 | Synergy |
| 1:2 | 0.75 | 0.68 | Synergy |
| 1:2 | 0.90 | 0.59 | Strong Synergy |
Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A rigorous and well-documented experimental protocol is crucial for obtaining reliable and reproducible data in combination index analysis.
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Drugs: Prepare stock solutions of this compound (in DMSO) and Doxorubicin (in sterile water or saline). Store aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a series of dilutions of this compound and Doxorubicin separately to determine the IC50 value of each drug.
-
Combination: Treat cells with various concentrations of this compound and Doxorubicin in combination, at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method, often facilitated by software like CompuSyn.[1] The CI value is determined by the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
Visualizations
Signaling Pathways
Doxorubicin primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[[“]][3][4] this compound has been shown to induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of Bcl-2 family proteins and MAPK signaling pathways. A synergistic interaction may occur through the simultaneous targeting of multiple survival pathways.
References
Lasiodonin Analogs Show Promise in Halting Tumor Progression in Preclinical Models
For researchers, scientists, and drug development professionals, a new comparison guide highlights the potential of Lasiodonin analogs, Lasiokaurin and Oridonin, in inhibiting tumor growth in xenograft models. These natural diterpenoids, extracted from the Isodon plant genus, have demonstrated significant anti-cancer activity in preclinical studies.
While direct studies on this compound in xenograft models are limited, extensive research on its close structural and functional analogs, Lasiokaurin and Oridonin, provides compelling evidence of their efficacy. These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit key signaling pathways crucial for tumor proliferation and survival. This guide provides a comparative overview of the experimental data and methodologies related to these promising anti-cancer agents.
Comparative Efficacy in Xenograft Models
Studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo anti-tumor effects of Lasiokaurin and Oridonin. These models allow for the assessment of tumor growth inhibition, drug safety, and potential therapeutic efficacy in a living organism.
| Compound | Cancer Type | Cell Line | Xenograft Model | Key Findings |
| Lasiokaurin | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Nude mice | Reduced tumor growth, induced cell cycle arrest, apoptosis, and DNA damage. Inhibited the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][2] |
| Oridonin | Esophageal Squamous Cell Carcinoma (ESCC) | TE-8, TE-2 | N/A (In vitro) | Induced apoptosis by downregulating cytoskeletal proteins LASP1 and PDLIM1.[3] |
| Oridonin | Breast Cancer | MCF-7 | N/A (In vitro) | Induced p53-mediated cell cycle arrest and apoptosis through a caspase-9-dependent pathway.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a typical experimental protocol for evaluating the efficacy of a compound like Lasiokaurin in a xenograft model.
Xenograft Tumor Model Protocol
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissues, allowing the human cancer cells to grow.
-
Tumor Cell Implantation: A suspension of MDA-MB-231 cells (typically 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. Lasiokaurin, dissolved in a suitable vehicle, is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Data Collection and Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Statistical Analysis: The differences in tumor growth between the treatment and control groups are analyzed using appropriate statistical methods to determine the significance of the findings.
Signaling Pathways and Mechanisms of Action
Lasiokaurin and Oridonin exert their anti-cancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A key pathway inhibited by Lasiokaurin is the PI3K/Akt/mTOR pathway .[1][2] This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival. By inhibiting this pathway, Lasiokaurin can effectively halt the uncontrolled growth of cancer cells.
Furthermore, Oridonin has been shown to induce apoptosis through both p53-dependent and -independent mechanisms.[3][4] In some cancer cells, Oridonin upregulates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[4] It can also trigger apoptosis by downregulating cytoskeletal proteins, disrupting the cellular architecture.[3]
The compelling preclinical data for Lasiokaurin and Oridonin strongly suggest that this compound and its analogs represent a promising class of compounds for further investigation in cancer drug development. Their ability to target multiple critical signaling pathways underscores their potential as effective anti-cancer agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound itself in various cancer types.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Lasiodonin and Oridonin: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of two structurally related ent-kaurane diterpenoids, Lasiodonin and Oridonin. While both compounds, derived from the medicinal herb Rabdosia rubescens, have demonstrated significant anticancer properties, the depth of scientific investigation into their mechanisms of action varies considerably. This document summarizes the current state of knowledge, with a strong focus on the comprehensive proteomic data available for Oridonin and a review of the non-proteomic mechanistic data for this compound.
Executive Summary
Extensive research, particularly through proteomic analyses, has elucidated the multifaceted mechanisms by which Oridonin exerts its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways. In stark contrast, there is a notable absence of published global proteomic studies on This compound . Consequently, a direct comparative proteomics analysis is not currently feasible. This guide therefore presents the extensive proteomic findings for Oridonin and juxtaposes them with the current, non-proteomic understanding of this compound's bioactivity, highlighting a significant knowledge gap and a promising area for future research.
Oridonin: A Proteomic Deep Dive
Oridonin has been the subject of numerous proteomic studies aimed at understanding its anticancer mechanisms across various cancer cell lines. These studies have consistently shown that Oridonin induces significant changes in the cellular proteome, leading to apoptosis and cell cycle arrest.
Quantitative Proteomic Data Summary
The following tables summarize the key differentially expressed proteins identified in cancer cells following treatment with Oridonin. The data is compiled from multiple studies and categorized by the primary cellular process affected.
Table 1: Proteins Involved in Apoptosis Regulated by Oridonin
| Protein Name | UniProt ID | Cell Line | Fold Change/Regulation | Function | Reference |
| Heat shock protein 70 (Hsp70) | P0DMV8 | HepG2 | Upregulated | Chaperone, inhibits apoptosis | [1] |
| Stathmin | P16949 | Multiple Myeloma | Downregulated | Microtubule dynamics, promotes cell proliferation | [2] |
| Dihydrofolate reductase | P00374 | Multiple Myeloma | Downregulated | Nucleotide synthesis, cell proliferation | [2] |
| Pyruvate dehydrogenase E1β | P11177 | Multiple Myeloma | Downregulated | Cellular respiration | [2] |
| LASP1 | Q14853 | Esophageal Squamous Carcinoma | Downregulated | Cytoskeleton organization, cell migration | [3] |
| PDLIM1 | O00151 | Esophageal Squamous Carcinoma | Downregulated | Cytoskeleton organization | [3] |
| Annexin A2 (ANXA2) | P07355 | Esophageal Squamous Carcinoma | Upregulated | Apoptosis, cell signaling | [3] |
Table 2: Proteins Involved in Cell Cycle Regulation by Oridonin
| Protein Name | UniProt ID | Cell Line | Fold Change/Regulation | Function | Reference |
| Cyclin B1 | P14635 | SGC-7901 | Downregulated | G2/M transition | [4] |
| CDK1 | P06493 | SGC-7901 | Downregulated | G2/M transition | [4] |
| hnRNP-E1 | Q14498 | HepG2 | Downregulated | RNA binding, cell cycle progression | [1] |
| TCTP | P13693 | HepG2 | Upregulated | Cell growth, apoptosis | [1] |
Signaling Pathways Modulated by Oridonin
Proteomic and subsequent functional analyses have revealed that Oridonin impacts several critical signaling pathways.
-
Apoptosis Induction: Oridonin induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2] The activation of caspase cascades is a central feature of Oridonin-induced apoptosis.[3]
-
Cell Cycle Arrest: Oridonin can induce cell cycle arrest, most commonly at the G2/M phase.[1][4] This is often associated with the downregulation of key cell cycle proteins such as Cyclin B1 and CDK1.[4]
-
PI3K/Akt Signaling Pathway: Oridonin has been shown to inhibit the PI3K/Akt pathway, a crucial signaling cascade for cell survival and proliferation.[5] Inhibition of this pathway contributes to its pro-apoptotic effects.
This compound: Mechanistic Insights in the Absence of Proteomics
While comprehensive proteomic data for this compound is not available, several studies have investigated its biological activities and have begun to elucidate its mechanisms of action through other molecular biology techniques.
Known Biological Effects and Mechanisms
-
Induction of Apoptosis: Similar to Oridonin, this compound is a potent inducer of apoptosis in various cancer cell lines. This is often mediated through the activation of caspases and the regulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: this compound has been reported to cause cell cycle arrest, contributing to its anti-proliferative effects.
-
Inhibition of NF-κB Signaling: Some evidence suggests that this compound can inhibit the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer.
The lack of proteomic data for this compound makes it difficult to ascertain the full spectrum of its molecular targets and to understand the global cellular response to its treatment.
Experimental Protocols for Proteomic Analysis of Oridonin
The following is a generalized protocol based on methodologies reported in the cited literature for the proteomic analysis of Oridonin-treated cells.
Cell Culture and Oridonin Treatment
-
Cell Lines: Various cancer cell lines have been used, including HepG2 (hepatocellular carcinoma), SGC-7901 (gastric cancer), and multiple myeloma cell lines.[1][2][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Oridonin Treatment: Cells are treated with varying concentrations of Oridonin (typically in the µM range) for specific durations (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
Protein Extraction
-
Cells are harvested and washed with PBS.
-
Cell lysis is performed using a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.
-
The lysate is sonicated or vortexed to ensure complete cell disruption and then centrifuged to pellet cellular debris.
-
The supernatant containing the total protein extract is collected. Protein concentration is determined using a standard assay like the Bradford or BCA assay.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
-
Isoelectric Focusing (IEF): An equal amount of protein from control and Oridonin-treated samples is loaded onto IPG strips with a specific pH range (e.g., 3-10). IEF is carried out according to a predefined voltage program.
-
SDS-PAGE: Following IEF, the IPG strips are equilibrated in a buffer containing SDS and DTT, followed by a second equilibration with iodoacetamide. The strips are then placed on top of a polyacrylamide gel, and the second dimension electrophoresis is performed.
-
Staining: Gels are stained with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the protein spots.
Image Analysis and Protein Identification
-
Stained gels are scanned, and the images are analyzed using specialized software (e.g., PDQuest or ImageMaster) to detect and quantify differences in protein spot intensities between control and treated samples.
-
Protein spots showing significant changes in expression are excised from the gel.
-
In-gel Digestion: The excised gel pieces are destained, and the proteins are digested with trypsin.
-
Mass Spectrometry (MS): The resulting peptides are extracted and analyzed by MALDI-TOF MS or LC-MS/MS to determine their mass-to-charge ratios.
-
Database Searching: The peptide mass fingerprint or fragmentation data is used to search protein databases (e.g., Swiss-Prot or NCBInr) using a search engine like Mascot to identify the proteins.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Oridonin and the putative pathways for this compound.
Oridonin-Induced Apoptosis and Cell Cycle Arrest
Caption: Oridonin's multifaceted anticancer mechanism.
Postulated Signaling Pathway for this compound
Caption: Hypothesized mechanism of this compound.
Experimental Workflow for Proteomics
Caption: A typical 2D-PAGE proteomics workflow.
Conclusion and Future Directions
The extensive proteomic data available for Oridonin provides a solid foundation for understanding its anticancer properties and serves as a valuable resource for drug development. The identified protein targets and modulated signaling pathways offer multiple avenues for therapeutic intervention and for the development of novel Oridonin analogs with improved efficacy and specificity.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Antioxidant Activity of Lasiodonin and Quercetin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel and potent antioxidant therapies, the combination of natural compounds to achieve synergistic effects is a promising strategy. Quercetin, a well-studied flavonoid, is renowned for its significant antioxidant properties.[1][2][3][4][5] Lasiodonin, a diterpenoid isolated from Isodon species, has been investigated for various biological activities, but its antioxidant profile, particularly in combination with other compounds, remains an area ripe for exploration.
This guide provides a framework for assessing the potential synergistic antioxidant activity of this compound and quercetin. While direct experimental data on this specific combination is not yet available in the public domain, this document outlines the established methodologies and theoretical frameworks required to conduct such an investigation. We will detail the experimental protocols for quantifying antioxidant capacity and discuss the potential underlying signaling pathways that could be modulated by their combined action.
Comparative Antioxidant Activity: A Hypothetical Data Framework
To assess synergy, the antioxidant activity of this compound and quercetin would first be determined individually and then in combination at various ratios. The results would be compared to a calculated theoretical additive effect. A synergistic interaction is identified when the observed effect of the combination is greater than the sum of the individual effects.
Table 1: Hypothetical In Vitro Antioxidant Activity Data
| Compound/Combination | DPPH Scavenging IC50 (µM) | ABTS Scavenging TEAC (Trolox Equivalents) | Cellular Antioxidant Activity EC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Quercetin | Known value (e.g., 5.2) | Known value (e.g., 4.7) | Known value (e.g., 7.7) |
| This compound + Quercetin (1:1) | Experimental value | Experimental value | Experimental value |
| Calculated Additive Effect | Calculated value | Calculated value | Calculated value |
| Combination Index (CI) | Calculated from experimental and additive values | Calculated from experimental and additive values | Calculated from experimental and additive values |
A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6]
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound, quercetin, and their combinations in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add a small volume of the test compound solutions to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+).[7][8]
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compounds (this compound, quercetin, and their combinations) at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of compounds to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model, providing more biologically relevant data.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.
-
Wash the cells with PBS and then treat them with the test compounds (this compound, quercetin, and combinations) along with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
After incubation, wash the cells to remove the compounds and probe from the medium.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence kinetically over 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The EC50 value, the concentration required to reduce the initial AAPH-induced fluorescence by 50%, is then determined.
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic antioxidant effect of this compound and quercetin could be mediated through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways. A key pathway to investigate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10][11]
Quercetin is a known activator of the Nrf2 pathway.[9][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12][13][14]
A potential synergistic mechanism could involve this compound enhancing the Nrf2-activating effect of quercetin, or the two compounds acting on different upstream regulators of Nrf2, leading to a more robust and sustained activation of the antioxidant response element (ARE).
Conclusion
While the synergistic antioxidant activity of this compound and quercetin has not yet been experimentally demonstrated, this guide provides a comprehensive roadmap for such an investigation. By employing standardized in vitro and cell-based assays, researchers can quantify the antioxidant capacity of the individual compounds and their combinations. Subsequent mechanistic studies, particularly focusing on the Nrf2 signaling pathway, can elucidate the molecular basis for any observed synergy. The successful demonstration of synergy between this compound and quercetin could pave the way for the development of novel, more effective antioxidant formulations for the prevention and treatment of oxidative stress-related diseases.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Mechanisms of Action of Natural Antioxidants in Health and Disease II | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 13. Effects of a lifestyle intervention on the biomarkers of oxidative stress in non-communicable diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Replicating Published Findings on Lasiodonin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies required to replicate published findings on the mechanism of action of Lasiodonin, a natural bioactive diterpenoid compound. The information presented is collated from multiple peer-reviewed studies to ensure a broad and objective comparison, facilitating the design and execution of validation studies.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (also known as Oridonin) on various cancer cell lines as reported in the literature. These tables are intended to serve as a reference for expected outcomes in replication studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | ~40 | [1] |
| HeLa | Cervical Cancer | 48 | ~25 | [2] |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [2] |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [2] |
| PC3 | Prostate Cancer | 24 | ~30 | [3] |
| DU145 | Prostate Cancer | 24 | ~35 | [3] |
| MCF-7 | Breast Cancer | 48 | Not specified, potent inhibition | [4] |
| MDA-MB-231 | Breast Cancer | 48 | Not specified, potent inhibition | [4] |
| SGC-7901 | Gastric Cancer | Not specified | ~50 | [5] |
Table 2: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cell Viability | % Apoptotic Cells | Reference |
| HeLa | 20 | 24 | Not specified | - | [1] |
| HeLa | 40 | 24 | Not specified | Significant increase | [1] |
| HeLa | 80 | 24 | Not specified | Significant increase | [1] |
| SGC-7901 | 5 | Not specified | 80% | - | [5] |
| SGC-7901 | 50 | Not specified | 25% | Significant increase | [5] |
| SGC-7901 | 100 | Not specified | 10% | Significant increase | [5] |
| HGC27 | 10 | 24 | Not specified | 16.63 ± 4.31% | [6] |
| HGC27 | 20 | 24 | Not specified | 26.33 ± 1.77% | [6] |
| AGS | 5 | 24 | Not specified | 16.60 ± 3.23% | [7] |
| AGS | 10 | 24 | Not specified | 25.53 ± 3.54% | [7] |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in G2/M | Reference |
| HepG2 | 40 | 24 | - | Significant increase | [2] |
| PC3 | 10 | 24 | - | Increased | [3] |
| PC3 | 40 | 24 | - | 27.19 ± 1.15% | [3] |
| DU145 | 15 | 24 | - | Increased | [3] |
| DU145 | 60 | 24 | - | 16.73 ± 1.79% | [3] |
| AGS | Low-dose (not specified) | Not specified | Increased | - | [6] |
Table 4: Dose-Dependent Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % DCF-Positive Cells | Reference |
| HeLa | 20 | 24 | 3.81% | [1] |
| HeLa | 40 | 24 | 7.50% | [1] |
| HeLa | 80 | 24 | 23.07% | [1] |
| HeLa | 120 | 24 | 41.93% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the replication of published findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100, 150 µM) and a vehicle control (e.g., DMSO).[5] Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Sample Preparation: After treatment with this compound, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14] Keep samples on ice throughout the procedure.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Denature the protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer, such as 5% BSA in TBST, to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14][15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-phospho-p65) overnight at 4°C.[16] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.[17]
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Preparation: Seed cells in a 96-well plate or culture dish and treat with this compound.
-
Probe Loading: After treatment, wash the cells with a serum-free medium or PBS. Load the cells with 10-25 µM DCFH-DA solution and incubate for 30-45 minutes at 37°C in the dark.[18][19]
-
Washing: Wash the cells with PBS to remove excess probe.[19]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized product, DCF, are typically around 485 nm and 535 nm, respectively.[20][21]
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its mechanism of action.
Caption: General experimental workflow for investigating the mechanism of action of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scispace.com [scispace.com]
- 4. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. bioquochem.com [bioquochem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lasiodonin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides crucial, step-by-step procedures for the proper disposal of Lasiodonin, a bioactive diterpenoid. Adherence to these guidelines is essential for maintaining operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Pure this compound (Solid/Stock):
-
This compound Solutions:
-
Crucially, do not pour this compound solutions down the drain. [6][7]
-
Segregate aqueous and organic solutions into separate, clearly labeled hazardous waste containers.[4][8]
-
The label should specify "Hazardous Waste: this compound," the solvent used (e.g., DMSO, ethanol), and an estimated concentration.[4]
-
-
Contaminated Labware (Solid Waste):
-
Dispose of all single-use items that have come into contact with this compound (e.g., pipette tips, weighing paper, contaminated gloves) into a designated solid chemical waste container.[4]
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (such as ethanol or acetone) to decontaminate it.[4]
-
Collect this solvent rinsate as hazardous liquid chemical waste.[5][7]
-
After decontamination, the glassware can be washed for reuse or disposed of according to your institution's procedures for laboratory glass.[4]
-
2. Storage and Final Disposal:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[9]
-
Ensure all containers are sealed to prevent leaks or evaporation.[2][4]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.[4] The final disposal method for cytotoxic waste is typically high-temperature incineration.[1]
Data Presentation: this compound Waste Streams
| Waste Type | Recommended Disposal Stream | Key Handling Instructions |
| Pure this compound (Solid/Stock) | Hazardous Solid Chemical Waste | Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams. |
| This compound Solutions (Aqueous or Organic) | Hazardous Liquid Chemical Waste | Collect in a designated, sealed container appropriate for the solvent. Label with "this compound," solvent, and approximate concentration. Do not dispose down the drain. [4] |
| Contaminated Labware (e.g., pipette tips, gloves) | Solid Chemical Waste | Collect in a designated, lined container for solid chemical waste. |
| Contaminated Glassware | Sharps Waste / Hazardous Chemical Waste | Decontaminate with a suitable solvent, collect the rinsate as hazardous waste, then dispose of the glassware according to lab sharps procedures.[4] |
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound and associated contaminated materials.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Lasiodonin
This guide provides comprehensive procedural guidance for the safe handling and disposal of Lasiodonin, a diterpenoid with potential biological activity. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to best practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Ventilated Hood | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| High-Volume Handling (>10 mL) or Outside a Hood | Chemical splash goggles | Double-gloved nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Half-mask respirator with organic vapor/acid gas cartridges |
|
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
